Phosphoribosylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
(5-amino-3,4-dihydroxyoxolan-2-yl)methyl dihydrogen phosphate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12NO7P/c6-5-4(8)3(7)2(13-5)1-12-14(9,10)11/h2-5,7-8H,1,6H2,(H2,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKCBPEVYGOQGJN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1C(C(C(O1)N)O)O)OP(=O)(O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12NO7P | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.13 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Chemical Structure and Properties of Phosphoribosylamine
An In-depth Technical Guide to Phosphoribosylamine: Structure, Properties, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of this compound (PRA), a critical yet highly labile intermediate in the de novo purine biosynthesis pathway. Its inherent instability presents unique challenges for its study, necessitating specialized experimental approaches. This document details its chemical structure, physicochemical properties, and its pivotal role in metabolism, and provides in-depth experimental protocols for its characterization and analysis.
This compound is the product of the first committed step in purine biosynthesis and serves as a precursor for the formation of all purine nucleotides.[1]
Structure: this compound is a ribose monophosphate with an amino group at the anomeric carbon.[2] In solution, it exists as an equilibrium mixture of α and β anomers.[1]
-
Chemical Formula: C₅H₁₂NO₇P[2]
-
IUPAC Name: [(2R,3S,4R,5R)-5-amino-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate
Chemical Properties: A defining characteristic of this compound is its chemical instability, particularly in aqueous solutions under physiological conditions. This instability is a crucial factor in the experimental design for its study.
-
Reactivity: PRA is a chemically reactive intermediate.[1]
-
Anomeric Interconversion: The α and β anomers of PRA undergo rapid interconversion.[1]
-
Hydrolysis: It hydrolyzes to ribose 5-phosphate and ammonia.[3]
Role in De Novo Purine Biosynthesis
This compound is a central molecule in the de novo synthesis of purine nucleotides, a pathway essential for the production of DNA and RNA building blocks.
The formation of this compound is the first committed and rate-limiting step in this pathway. It is synthesized from 5-phosphoribosyl-α-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT) .[2]
Subsequently, this compound is a substrate for the enzyme This compound-glycine ligase (GARS) , which catalyzes the ATP-dependent condensation of PRA with glycine to form glycinamide ribonucleotide (GAR).[2] This is the second step of the purine biosynthesis pathway.[4]
Due to the high instability of PRA, it has been proposed that it is directly channeled from the active site of GPAT to the active site of GARS to ensure efficient transfer and prevent its hydrolysis.[3] However, evidence for a stable protein-protein interaction is lacking, suggesting a transient channeling mechanism.[3]
Quantitative Data Summary
The following table summarizes key quantitative data for this compound and the enzymes involved in its metabolism.
| Parameter | Value | Conditions | Reference(s) |
| This compound (PRA) | |||
| Molar Mass | 229.125 g/mol | Standard | [2] |
| Half-life (t₁⸝₂) | 38 s | 37 °C, pH 7.5 | [1] |
| Half-life (t₁⸝₂) | 5 s | Physiological conditions | [3] |
| Equilibrium Constant (Kₑq) for formation from Ribose 5-phosphate and NH₃ | 2.5 M⁻¹ | pH-independent | [1] |
| Glutamine PRPP Amidotransferase (GPAT) - E. coli | |||
| Kₘ for Glutamine | Lowered 100-fold upon PRPP binding | ||
| This compound-Glycine Ligase (GARS) - E. coli | |||
| Catalytic Mechanism | Ordered, sequential (PRA, then ATP, then Glycine) | [5] |
Experimental Protocols
The instability of this compound necessitates indirect methods for its study, primarily through coupled enzyme assays and advanced spectroscopic techniques.
Synthesis and Characterization of this compound via NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for the direct observation and characterization of this compound in solution.
Methodology:
-
Sample Preparation: Incubate [1-¹³C]-5-phosphoribosyl pyrophosphate ([1-¹³C]PRPP) and glutamine with GPAT. Alternatively, for a simpler system, incubate [1-¹³C]ribose 5-phosphate with NH₃.[1]
-
NMR Analysis: Acquire ¹³C NMR, ¹⁵N NMR, and ¹H-¹³C chemical shift correlation spectra to identify the resonances corresponding to the α and β anomers of this compound.[1]
-
Anomer Interconversion Rates: Utilize saturation and inversion-transfer NMR methods to determine the rate of interconversion between the α and β anomers as a function of pH.[1]
Determination of PRA Formation and Decomposition Rates using a GAR Synthetase Trapping System
This coupled enzyme assay is a robust method to quantify the rate of this compound formation and its decomposition by "trapping" the unstable intermediate as the stable product, glycinamide ribonucleotide (GAR).[1]
Materials:
-
Ribose 5-phosphate (R5P)
-
Ammonia (NH₃) or GPAT with glutamine and PRPP as the PRA source
-
Purified GAR synthetase (GARS/PurD)
-
[¹⁴C]glycine
-
ATP
-
Reaction buffer (e.g., 50 mM potassium phosphate, pH 8.0)
-
Quenching solution (e.g., strong acid)
-
Thin-layer chromatography (TLC) system
Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the buffer, magnesium acetate, ATP, [¹⁴C]glycine, and a defined amount of GARS.[6]
-
Initiation: Start the reaction by adding the source of this compound (e.g., R5P and NH₃).[6]
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37 °C) for various time points.
-
Quenching: Stop the reaction at each time point by adding a quenching solution.
-
Analysis: Separate the radiolabeled GAR from the unreacted [¹⁴C]glycine using TLC.[6]
-
Quantification: Quantify the amount of [¹⁴C]GAR formed at each time point using a scintillation counter or phosphorimager.
-
Data Analysis: Plot the formation of GAR over time to determine the initial rate of this compound formation. The rate of decomposition can be inferred from control reactions lacking the trapping enzyme (GARS).
References
- 1. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound—glycine ligase - Wikipedia [en.wikipedia.org]
- 5. This compound—glycine ligase - Wikiwand [wikiwand.com]
- 6. files01.core.ac.uk [files01.core.ac.uk]
The Enzymatic Keystone of Purine Synthesis: A Technical Guide to the Formation of Phosphoribosylamine from PRPP
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the enzymatic formation of 5-phosphoribosyl-1-amine (PRA) from 5-phosphoribosyl-α-1-pyrophosphate (PRPP), a critical and rate-limiting step in the de novo purine biosynthesis pathway. This pivotal reaction is catalyzed by the allosteric enzyme Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT), also known as Amidophosphoribosyltransferase (ATase). Understanding the intricacies of this enzyme's function and regulation is paramount for research in metabolic diseases and for the development of novel therapeutics, particularly in oncology and immunology.
The Core Reaction: A Commitment to Purine Synthesis
The formation of phosphoribosylamine is the first irreversible step unique to purine biosynthesis, effectively committing the precursor PRPP to this essential metabolic pathway.[1][2] The overall reaction is as follows:
PRPP + L-Glutamine → 5-Phosphoribosyl-1-amine (PRA) + L-Glutamate + Pyrophosphate (PPi)
This reaction is a complex process involving a multi-domain enzyme and a channeled intermediate, ensuring the efficient and regulated production of the unstable PRA molecule.
The Catalyst: Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT)
GPAT is a highly regulated, multimeric enzyme. In humans, it is encoded by the PPAT gene.[3] The enzyme consists of two principal domains: a glutaminase domain and a phosphoribosyltransferase (PRTase) domain.[4]
-
Glutaminase Domain: This N-terminal domain is responsible for the hydrolysis of L-glutamine, which serves as the nitrogen donor for the reaction. This process releases an ammonia molecule that is then utilized by the PRTase domain.[5]
-
Phosphoribosyltransferase (PRTase) Domain: This C-terminal domain binds PRPP and catalyzes the transfer of the ammonia molecule, received from the glutaminase domain, to the C1 position of the ribose sugar of PRPP, displacing the pyrophosphate group and forming PRA.[4]
A remarkable feature of GPAT is a 20 Å long intramolecular channel that connects the active sites of the two domains.[3] This channel facilitates the direct transfer of the ammonia intermediate, preventing its diffusion into the cellular environment and protecting it from protonation.
Reaction Mechanism: A Two-Step, Channeled Process
The enzymatic reaction proceeds through a two-step mechanism:
-
Glutamine Hydrolysis: In the glutaminase domain, a catalytic cysteine residue initiates a nucleophilic attack on the γ-carboxamide group of glutamine, forming a covalent γ-glutamyl-thioester intermediate and releasing ammonia.
-
Ammonia Tunneling and PRA Synthesis: The liberated ammonia molecule travels through the intramolecular channel to the active site of the PRTase domain. Here, it performs a nucleophilic attack on the anomeric carbon (C1) of PRPP, leading to the displacement of the pyrophosphate group and the formation of PRA with an inversion of configuration at C1.[4]
The binding of PRPP to the PRTase domain induces a conformational change in the enzyme that is crucial for the activation of the glutaminase domain, ensuring that glutamine is not needlessly hydrolyzed.[5]
Quantitative Data on GPAT Kinetics
The kinetic properties of GPAT have been studied in various organisms. The following tables summarize some of the key quantitative data. It is important to note that kinetic parameters can vary depending on the experimental conditions such as pH, temperature, and buffer composition.
| Organism/Tissue | Substrate | Apparent K_m_ | Reference(s) |
| Homo sapiens (placenta) | PRPP | 0.48 µM | [6] |
| Homo sapiens (placenta) | Glutamine | 1.6 µM | [6] |
| Homo sapiens (lymphoblasts) | Glutamine | 0.46 mM | [7] |
| Homo sapiens (lymphoblasts) | Ammonia | 0.71 mM | [7] |
| Escherichia coli | Glutamine | K_m_ is lowered 100-fold upon PRPP binding. | [5] |
Note: The reported K_m_ value of 0.48 µM for PRPP in human placenta is unusually low and should be interpreted with caution, as other studies have reported values in the millimolar range for similar enzymes.
Inhibition Constants
GPAT is allosterically regulated by the end-products of the purine biosynthesis pathway. While specific K_i_ values are not consistently reported across the literature, the synergistic inhibitory effects of purine nucleotides are well-documented.
| Organism | Inhibitors | Type of Inhibition | Observations | Reference(s) |
| Escherichia coli | AMP and GMP | Synergistic Feedback Inhibition | The combination of AMP and GMP results in a greater inhibitory effect than the sum of their individual effects. | [8] |
| Homo sapiens (lymphoblasts) | GMP | Potent Inhibitor | GMP is a more potent inhibitor than AMP. | [7] |
| Homo sapiens | Purine Ribonucleotides | Feedback Inhibition | The enzyme is inhibited by various purine ribonucleotides. | [9] |
Experimental Protocols
Coupled Enzyme Assay for GPAT Activity
This spectrophotometric assay continuously measures the production of glutamate, a co-product of the GPAT reaction. The glutamate is then oxidatively deaminated by glutamate dehydrogenase (GDH), which is coupled to the reduction of a chromogenic substrate.
Principle:
GPAT: PRPP + Glutamine → PRA + Glutamate + PPi GDH: Glutamate + NAD⁺ + H₂O → α-Ketoglutarate + NADH + NH₄⁺ + H⁺
The formation of NADH is monitored by the increase in absorbance at 340 nm.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 8.0, containing 10 mM MgCl₂, 100 mM KCl, and 1 mM DTT.
-
PRPP Solution: 100 mM PRPP in water.
-
Glutamine Solution: 200 mM L-glutamine in water.
-
NAD⁺ Solution: 50 mM NAD⁺ in water.
-
Glutamate Dehydrogenase (GDH): A commercial preparation of high specific activity.
-
Enzyme Sample: Purified or partially purified GPAT.
Procedure:
-
Prepare a reaction mixture in a cuvette containing:
-
800 µL of Assay Buffer
-
50 µL of NAD⁺ Solution
-
10 µL of GDH solution
-
Variable concentrations of PRPP for kinetic studies (e.g., 0.1-5 mM final concentration).
-
Enzyme sample.
-
-
Incubate the mixture for 5 minutes at 37°C to allow the temperature to equilibrate and to consume any endogenous glutamate.
-
Initiate the reaction by adding glutamine to a final concentration of 10 mM.
-
Immediately monitor the increase in absorbance at 340 nm over time using a spectrophotometer.
-
Calculate the initial reaction velocity from the linear portion of the absorbance curve, using the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹).
Direct Assay using Radiolabeled Substrate
This assay directly measures the formation of radiolabeled PRA from radiolabeled PRPP.
Principle:
[¹⁴C]-PRPP + Glutamine → [¹⁴C]-PRA + Glutamate + PPi
The radiolabeled product is separated from the substrate by thin-layer chromatography (TLC) and quantified.
Reagents:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂ and 2 mM DTT.
-
[¹⁴C]-PRPP Solution: A solution of [¹⁴C]-PRPP of known specific activity.
-
Glutamine Solution: 100 mM L-glutamine in water.
-
Enzyme Sample: Purified or partially purified GPAT.
-
TLC Plate: Cellulose or PEI-cellulose plates.
-
Developing Solvent: e.g., 1 M LiCl.
-
Quenching Solution: e.g., 1 M HCl.
Procedure:
-
Prepare a reaction mixture containing:
-
Assay Buffer
-
A fixed concentration of [¹⁴C]-PRPP (e.g., 1 mM).
-
A saturating concentration of glutamine (e.g., 10 mM).
-
Enzyme sample.
-
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes).
-
Stop the reaction by adding an equal volume of Quenching Solution.
-
Spot a small aliquot of the quenched reaction mixture onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate PRA from PRPP.
-
Visualize the spots by autoradiography or quantify the radioactivity in the spots corresponding to PRA and PRPP using a scintillation counter or a phosphorimager.
-
Calculate the amount of PRA formed based on the specific activity of the [¹⁴C]-PRPP.
Signaling Pathways and Regulation
The activity of GPAT is tightly regulated to ensure that the production of purines matches the cell's metabolic needs. The primary regulatory mechanism is allosteric feedback inhibition by the end-products of the pathway.
References
- 1. Frontiers | A journey into the regulatory secrets of the de novo purine nucleotide biosynthesis [frontiersin.org]
- 2. thesciencenotes.com [thesciencenotes.com]
- 3. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. M-CSA Mechanism and Catalytic Site Atlas [ebi.ac.uk]
- 5. Structure and function of the glutamine phosphoribosylpyrophosphate amidotransferase glutamine site and communication with the phosphoribosylpyrophosphate site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Regulation of de novo purine biosynthesis in human lymphoblasts. Coordinate control of proximal (rate-determining) steps and the inosinic acid branch point - PubMed [pubmed.ncbi.nlm.nih.gov]
The Ephemeral Architect: A Technical Chronicle of Phosphoribosylamine in Purine Biosynthesis
For decades, 5-phosphoribosyl-α-D-ribosylamine (PRA), a pivotal intermediate in the de novo synthesis of purines, remained a fleeting enigma to the scientific community. Its inherent instability made direct isolation and characterization a formidable challenge, leaving its existence to be inferred from enzymatic trapping experiments. This technical guide delves into the historical and contemporary research surrounding phosphoribosylamine, offering a comprehensive overview of its discovery, the intricate experimental methodologies developed to study this transient molecule, and its central role in cellular metabolism—a narrative of scientific perseverance that transformed a hypothetical intermediate into a tangible cornerstone of biochemistry.
Discovery and Early Investigations: The "Trapping" of a Ghost
The journey to understanding this compound began with the broader exploration of the de novo purine biosynthetic pathway. Pioneering work by researchers such as John M. Buchanan and G. Robert Greenberg in the mid-20th century laid the foundational knowledge of the precursors and enzymatic steps involved in constructing the purine ring. While the pathway was being elucidated, the first committed step, the formation of an amine linkage to the anomeric carbon of ribose-5-phosphate, was hypothesized to produce this compound.
However, the direct observation of PRA was precluded by its rapid degradation. The breakthrough in confirming its existence came from "trapping" experiments. Notably, the work of Nierlich and Magasanik in 1965 provided crucial evidence by demonstrating that the product of the reaction catalyzed by amidophosphoribosyltransferase could be "trapped" by the subsequent enzyme in the pathway, glycinamide ribonucleotide (GAR) synthetase, to form GAR.[1] This indirect proof solidified the role of PRA as a bona fide, albeit transient, intermediate.
The Unveiling of an Unstable Intermediate: Spectroscopic Characterization
It was not until the late 1980s that direct spectroscopic evidence of this compound was obtained. In a landmark 1988 paper, Schendel and colleagues successfully characterized PRA for the first time using ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.[1] By incubating [1-¹³C]ribose-5-phosphate with ammonia, they were able to observe the formation of two anomeric forms of PRA, α and β.[1] This work provided the first direct physical evidence of its existence and opened the door for more detailed biophysical and kinetic studies.
Quantitative Insights into this compound Dynamics
The characterization of this compound allowed for the quantification of its stability and the kinetics of the enzymes that produce and consume it. These data are crucial for understanding the flux through the purine biosynthetic pathway and for the development of inhibitors with therapeutic potential.
| Parameter | Value | Conditions | Reference |
| Half-life of PRA | 38 seconds | pH 7.5, 37°C | [1] |
| Equilibrium Constant (Keq) for PRA formation from Ribose-5-phosphate and NH₃ | 2.5 M⁻¹ | pH independent | [1] |
| kcat for E. coli PRPP Amidotransferase | 2.5 s⁻¹ | - | |
| Km (Glutamine) for E. coli PRPP Amidotransferase | 100-fold decrease upon PRPP binding | - | |
| kcat for E. coli GAR Synthetase | ~10 s⁻¹ | - | |
| Km (PRA) for E. coli GAR Synthetase | Not directly determined due to instability | - | |
| Km (Glycine) for E. coli GAR Synthetase | ~200 µM | - | |
| Km (ATP) for E. coli GAR Synthetase | ~100 µM | - |
Key Experimental Protocols
The study of an unstable molecule like this compound necessitates specialized experimental designs. Below are detailed methodologies for the key experiments that have been instrumental in its research.
In Situ Generation and NMR Spectroscopic Characterization of this compound
This protocol is adapted from the work of Schendel et al. (1988) and allows for the direct observation of PRA.
Materials:
-
[1-¹³C]Ribose-5-phosphate
-
Ammonium hydroxide (NH₄OH)
-
Deuterium oxide (D₂O)
-
NMR spectrometer (e.g., 300 MHz or higher)
Procedure:
-
Dissolve a known concentration of [1-¹³C]Ribose-5-phosphate in D₂O in an NMR tube.
-
Acquire a baseline ¹³C NMR spectrum of the starting material.
-
Initiate the reaction by adding a specific volume of a concentrated NH₄OH solution to the NMR tube to achieve the desired pH.
-
Immediately begin acquiring a series of time-resolved ¹³C NMR spectra.
-
Monitor the appearance of new peaks corresponding to the α and β anomers of [1-¹³C]this compound and the concomitant decrease in the ribose-5-phosphate signal.
-
The chemical shifts of the anomeric carbons of the α and β forms of PRA will be distinct from that of ribose-5-phosphate, allowing for their identification and quantification over time.
The Glycinamide Ribonucleotide (GAR) Synthetase Trapping Assay
This classic experiment, based on the work of Nierlich and Magasanik (1965), is used to indirectly measure the formation of PRA by converting it to a stable product, GAR.
Materials:
-
Phosphoribosyl pyrophosphate (PRPP)
-
L-Glutamine
-
Amidophosphoribosyltransferase (partially or fully purified)
-
Glycine
-
ATP
-
Glycinamide ribonucleotide (GAR) synthetase (partially or fully purified)
-
[¹⁴C]Glycine (for radioactive detection) or a suitable HPLC setup for GAR detection
-
Reaction buffer (e.g., Tris-HCl with MgCl₂)
-
Quenching solution (e.g., perchloric acid)
Procedure:
-
Prepare a reaction mixture containing PRPP, L-glutamine, and amidophosphoribosyltransferase in the reaction buffer. This will generate PRA in situ.
-
In a parallel or subsequent reaction, prepare a "trapping" mixture containing glycine (or [¹⁴C]glycine), ATP, and GAR synthetase.
-
Combine the PRA-generating mixture with the trapping mixture.
-
Allow the reaction to proceed for a defined period at a controlled temperature (e.g., 37°C).
-
Stop the reaction by adding a quenching solution.
-
Analyze the formation of GAR. If using [¹⁴C]glycine, this can be done by separating the reaction products (e.g., by thin-layer chromatography or ion-exchange chromatography) and quantifying the radioactivity incorporated into the GAR spot. Alternatively, GAR can be quantified by HPLC.
-
The amount of GAR formed is directly proportional to the amount of PRA that was generated and trapped.
Signaling Pathways and Logical Relationships
This compound sits at a critical juncture in cellular metabolism, marking the committed step of de novo purine biosynthesis. Its formation and subsequent conversion are tightly regulated to meet the cell's demand for purine nucleotides.
The diagram above illustrates the initial steps of the de novo purine biosynthesis pathway. Phosphoribosyl pyrophosphate (PRPP) is converted to this compound (PRA) by the enzyme amidophosphoribosyltransferase, utilizing glutamine as the nitrogen donor. The highly unstable PRA is then immediately utilized by GAR synthetase, which catalyzes its condensation with glycine in an ATP-dependent manner to form glycinamide ribonucleotide (GAR).
This workflow diagram outlines the logical progression of research into this compound. The initial hypothesis of its existence was confirmed through indirect trapping experiments. This paved the way for its direct spectroscopic observation and subsequent detailed biophysical and kinetic characterization. The accumulated knowledge now serves as a foundation for the rational design of inhibitors targeting the enzymes involved in its metabolism for therapeutic purposes.
Conclusion and Future Directions
The story of this compound is a testament to the ingenuity and persistence of biochemists. From a hypothetical entity to a fully characterized, albeit ephemeral, molecule, our understanding of PRA has significantly advanced our knowledge of purine metabolism. Future research will likely focus on the intricate regulation of the enzymes that interface with PRA, the potential for substrate channeling between amidophosphoribosyltransferase and GAR synthetase to protect the unstable intermediate, and the development of novel therapeutics that target this crucial metabolic juncture. The once-elusive architect of the purine ring continues to be a source of scientific inquiry and a promising target for medical innovation.
References
In Vitro Stability and Degradation of Phosphoribosylamine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a pivotal yet highly labile intermediate in the de novo biosynthesis of purine nucleotides, the fundamental building blocks of DNA and RNA.[1] Its inherent instability presents significant challenges in studying its biochemical role and in the development of therapeutic agents that target the purine synthesis pathway. This technical guide provides a comprehensive overview of the in vitro stability and degradation of PRA, offering quantitative data, detailed experimental protocols, and mechanistic insights to aid researchers in this field.
PRA is formed from phosphoribosyl pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase. It is then rapidly converted to glycinamide ribonucleotide (GAR) by GAR synthetase.[2] However, due to its short half-life, PRA is susceptible to spontaneous hydrolysis to ribose 5-phosphate and ammonia. Understanding the kinetics and mechanisms of this degradation is crucial for accurate enzymatic assays and for the design of stable analogs.
Quantitative Data on this compound Stability
The stability of this compound is highly dependent on environmental conditions, particularly pH and temperature. Its degradation follows first-order kinetics.
| Condition | Half-life (t½) | Rate Constant (k) | Reference |
| pH 7.5, 37°C | 38 seconds | 0.018 s⁻¹ | [1] |
| Physiological Conditions | ~5 seconds | ~0.14 s⁻¹ | [3] |
Further quantitative data on the degradation of PRA at varying pH and temperature values is limited in publicly available literature. The inherent instability of the compound makes such detailed kinetic studies challenging.
Degradation Pathway and Products
The primary degradation route for this compound in vitro is non-enzymatic hydrolysis. The N-glycosidic bond is susceptible to cleavage, resulting in the formation of ribose 5-phosphate and ammonia.
Experimental Protocols
Glycinamide Ribonucleotide (GAR) Synthetase Trapping Assay
This is the most common method for studying the stability of PRA. It is an enzyme-coupled assay where the unstable PRA is "trapped" by its immediate downstream enzyme, GAR synthetase, which converts it to the stable product GAR. The rate of GAR formation is then used to infer the concentration and stability of PRA.
Principle: The assay relies on the sequential reactions:
-
Generation of PRA (either enzymatically from PRPP and glutamine using amidophosphoribosyltransferase, or non-enzymatically from ribose 5-phosphate and ammonia).
-
At timed intervals, aliquots of the reaction mixture are added to a "trapping" solution containing GAR synthetase, glycine, and ATP.
-
GAR synthetase rapidly converts any available PRA to GAR.
-
The reaction is quenched, and the amount of GAR formed is quantified, typically by HPLC.
Detailed Protocol:
Materials:
-
Amidophosphoribosyltransferase (for enzymatic PRA synthesis)
-
Phosphoribosyl pyrophosphate (PRPP)
-
L-glutamine
-
Ribose 5-phosphate
-
Ammonium chloride
-
Glycinamide ribonucleotide (GAR) synthetase
-
Glycine
-
Adenosine triphosphate (ATP)
-
Magnesium chloride (MgCl₂)
-
Buffer (e.g., HEPES, Tris-HCl) at desired pH
-
Quenching solution (e.g., perchloric acid)
-
HPLC system with a suitable column for nucleotide analysis (e.g., C18 reverse-phase)
Procedure:
-
PRA Generation:
-
Enzymatic: Prepare a reaction mixture containing PRPP, L-glutamine, and MgCl₂ in the desired buffer. Initiate the reaction by adding amidophosphoribosyltransferase.
-
Non-enzymatic: Prepare a solution of ribose 5-phosphate and a high concentration of ammonium chloride in the desired buffer.
-
-
Stability Study:
-
Incubate the PRA generation mixture at the desired temperature.
-
At specific time points (e.g., 0, 15, 30, 60, 120 seconds), withdraw an aliquot of the reaction mixture.
-
-
Trapping Reaction:
-
Immediately add the aliquot to a pre-warmed "trapping" tube containing GAR synthetase, glycine, ATP, and MgCl₂ in buffer.
-
Allow the trapping reaction to proceed for a time sufficient to convert all PRA to GAR (e.g., 1-2 minutes).
-
-
Quenching and Analysis:
-
Stop the trapping reaction by adding a quenching solution (e.g., a final concentration of 0.5 M perchloric acid).
-
Centrifuge to pellet precipitated protein.
-
Neutralize the supernatant with a base (e.g., potassium carbonate).
-
Analyze the supernatant for GAR content using a validated HPLC method.
-
-
Data Analysis:
-
Plot the concentration of GAR formed against the time points of the stability study.
-
Fit the data to a first-order decay curve to determine the half-life and degradation rate constant of PRA under the tested conditions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy can be used to directly observe the degradation of PRA in real-time. This method is particularly useful for studying the interconversion between the α and β anomers of PRA and for identifying degradation products.
Principle: Isotopically labeled PRA (e.g., with ¹³C or ¹⁵N) is generated in situ in an NMR tube. A series of ¹H, ¹³C, or ¹⁵N NMR spectra are acquired over time to monitor the disappearance of the PRA signals and the appearance of signals from the degradation products.
Detailed Protocol:
Materials:
-
¹³C or ¹⁵N-labeled precursors (e.g., [1-¹³C]ribose 5-phosphate or ¹⁵NH₄Cl)
-
Deuterated buffer (e.g., D₂O with a suitable buffering agent)
-
NMR spectrometer equipped for kinetic measurements
Procedure:
-
Sample Preparation:
-
Prepare a solution of the labeled precursor in the deuterated buffer directly in an NMR tube.
-
If enzymatic synthesis is used, include the necessary enzymes and co-factors.
-
-
NMR Acquisition:
-
Place the NMR tube in the spectrometer pre-equilibrated at the desired temperature.
-
Initiate the reaction (e.g., by adding the final reactant or by a temperature jump).
-
Immediately begin acquiring a series of 1D NMR spectra (e.g., ¹H or ¹³C) at regular time intervals.
-
-
Data Analysis:
-
Process the series of spectra.
-
Integrate the signals corresponding to PRA and its degradation products in each spectrum.
-
Plot the integral values as a function of time.
-
Fit the data to appropriate kinetic models to determine the degradation rate constants.
-
Signaling Pathway Context
This compound is the first committed intermediate in the de novo purine biosynthesis pathway, a critical metabolic route for the production of purine nucleotides.
Conclusion
The inherent instability of this compound poses a significant hurdle in the study of purine metabolism and related drug development. However, by employing appropriate experimental techniques such as the GAR synthetase trapping assay and real-time NMR spectroscopy, it is possible to accurately quantify its stability and degradation kinetics. This guide provides the foundational knowledge and protocols necessary for researchers to confidently investigate this labile but crucial metabolic intermediate. Further research is warranted to establish a more comprehensive quantitative profile of PRA stability under a wider range of in vitro conditions.
References
- 1. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
Regulating the Gateway to Purine Synthesis: A Technical Guide to the Phosphoribosylamine Pathway
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
The synthesis of 5-phosphoribosyl-1-amine (PRA) from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine is the first committed and rate-limiting step of the de novo purine biosynthesis pathway. This critical reaction is catalyzed by the allosteric enzyme Glutamine Phosphoribosylpyrophosphate Amidotransferase (GPAT), also known as Amidophosphoribosyltransferase (ATase) or by its gene name, PPAT. Due to its pivotal role, the regulation of GPAT is a complex and finely tuned process, representing a key control point for cellular proliferation and a target for therapeutic intervention. This technical guide provides an in-depth examination of the multifaceted regulatory mechanisms governing this pathway, with a focus on allosteric feedback inhibition, synergistic nucleotide effects, and other emerging control strategies. Detailed experimental protocols and quantitative kinetic data are provided to support further research and drug development efforts in this area.
Core Regulatory Mechanism: Allosteric Feedback Inhibition
The primary mechanism for controlling the flux through the phosphoribosylamine synthesis pathway is feedback inhibition of GPAT by the end-products of purine metabolism.[1] GPAT is a homotetrameric enzyme where each subunit possesses two distinct nucleotide-binding sites, enabling sophisticated allosteric control.[1]
-
Catalytic Site (C-site): This site binds the substrate PRPP and is competitively inhibited by purine monophosphates, such as AMP and GMP.[2]
-
Allosteric Site (A-site): This second regulatory site is distinct from the active site and is a target for both purine mono- and diphosphates (AMP, GMP, ADP, GDP).[1]
Binding of these nucleotide inhibitors induces a conformational change in the enzyme, which locks a flexible loop required for glutamine binding in an open, inactive state, thereby preventing catalysis.[1]
Synergistic Inhibition: A Key Feature of GPAT Regulation
A hallmark of GPAT regulation is the synergistic inhibition observed with specific pairs of purine nucleotides, which provides a much greater degree of inhibition than the simple additive effect of individual nucleotides.[3] The most potent synergistic pair is ADP and GMP.[3] Structural and kinetic studies on Bacillus subtilis GPAT have revealed the molecular basis for this synergy:
-
Preferential Binding: ADP preferentially binds to the allosteric (A) site.
-
Cooperative Binding: GMP binds to the catalytic (C) site, competing with the substrate PRPP.[3]
-
Enhanced Affinity: The binding of GMP to the C-site increases the binding affinity of ADP for the A-site by approximately 20-fold.[3]
This synergistic mechanism allows the cell to amplify its response to the collective abundance of both adenine and guanine nucleotide pools, ensuring a balanced and resource-efficient regulation of the entire de novo purine pathway.
References
- 1. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Crystal structure of glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
Phosphoribosylamine: A Linchpin in Purine Metabolism
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a pivotal, albeit transient, metabolic intermediate situated at the crossroads of nucleotide biosynthesis. As the product of the committed step in the de novo purine synthesis pathway, its formation and subsequent utilization are critical for the production of purine nucleotides, which are the fundamental building blocks of DNA and RNA. The inherent instability of this compound underscores the elegant efficiency of cellular metabolic channeling, a process of significant interest in drug development. This guide provides a comprehensive technical overview of this compound, detailing its biosynthesis, enzymatic consumption, regulatory networks, and the experimental methodologies used to study this crucial molecule.
Core Concepts
Biosynthesis of this compound
This compound is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase (ATase) , also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[1][2] This irreversible reaction is the first committed step of de novo purine biosynthesis, making it a critical point of regulation.[1][2] The overall reaction is as follows:
PRPP + Glutamine → this compound + Glutamate + PPi[2][3]
The enzyme consists of a glutaminase domain, which hydrolyzes glutamine to produce ammonia, and a phosphoribosyltransferase domain. The ammonia is then channeled to the active site of the phosphoribosyltransferase domain where it reacts with PRPP to form this compound.[1][2]
Consumption of this compound
Due to its chemical lability, with a half-life of approximately 38 seconds at physiological pH and temperature, this compound is rapidly consumed in the subsequent step of the purine biosynthesis pathway.[2][4] The enzyme This compound—glycine ligase , also known as glycinamide ribonucleotide synthetase (GARS), catalyzes the ATP-dependent ligation of glycine to this compound, forming glycinamide ribonucleotide (GAR).[5][6][7][8] The reaction is as follows:
This compound + Glycine + ATP → Glycinamide Ribonucleotide (GAR) + ADP + Pi[5]
The instability of this compound has led to the hypothesis that it is directly channeled from amidophosphoribosyltransferase to this compound—glycine ligase to ensure efficient transfer and prevent its degradation.[9][10]
Quantitative Data
Enzyme Kinetics
The enzymatic reactions that produce and consume this compound have been characterized kinetically. The following tables summarize key kinetic parameters for amidophosphoribosyltransferase and this compound-glycine ligase.
| Substrate | Apparent Km | Enzyme Source | Reference |
| Glutamine | 0.46 mM | Human lymphoblast | [11] |
| Ammonia | 0.71 mM | Human lymphoblast | [11] |
| PRPP | 0.48 mM | Human placenta | [12] |
| Glutamine | 1.6 mM | Human placenta | [12] |
Table 1: Kinetic Parameters of Amidophosphoribosyltransferase.
| Substrate | Enzyme Source | Reference |
| 5-phospho-D-ribosylamine | E. coli | [5] |
| ATP | E. coli | [5] |
| Glycine | E. coli | [5] |
Table 2: Substrates for this compound-Glycine Ligase. (Specific kinetic constants for this compound-glycine ligase are less commonly reported due to the instability of its substrate, this compound).
Metabolite Concentrations and Metabolic Flux
Direct measurement of intracellular this compound concentrations is challenging due to its low abundance and rapid turnover. However, the concentration of its precursor, PRPP, has been measured in various cell types and is a key regulator of the pathway.[13][14] Metabolic flux analysis using stable isotopes has been employed to quantify the rate of de novo purine synthesis, providing an indirect measure of the flux through the this compound-producing step.[1][15]
| Metabolite | Cell Type | Condition | Concentration/Flux | Reference |
| PRPP | Human Erythrocytes | Normal | Higher in females than males | [13] |
| PRPP | Human Erythrocytes | Gout | Lower than normal subjects | [13] |
| Purine Synthesis Flux | Human Lung Cancer Tissue | Cancerous vs. Non-cancerous | Increased flux in cancerous tissue | [1] |
| Purine Synthesis Flux | HeLa Cells | Purine-depleted media | Increased flux | [16] |
Table 3: Intracellular Concentrations and Metabolic Flux of the De Novo Purine Synthesis Pathway.
Signaling Pathways and Regulation
The de novo purine synthesis pathway is tightly regulated by complex signaling networks to match the cellular demand for nucleotides. Key regulatory hubs include the mTOR and AMPK signaling pathways.
mTOR Signaling Pathway
The mechanistic target of rapamycin (mTOR) pathway, a central regulator of cell growth and proliferation, promotes de novo purine synthesis.[17][18][19] mTORC1 activation can increase the metabolic flux through the purine synthesis pathway by transcriptionally upregulating enzymes involved in the synthesis of precursors, such as those in the mitochondrial tetrahydrofolate cycle which provide one-carbon units.[18] Depletion of purines, in turn, inhibits mTORC1 signaling, indicating a feedback mechanism.[3]
Caption: mTOR signaling pathway promoting de novo purine synthesis.
AMPK Signaling Pathway
AMP-activated protein kinase (AMPK), the cell's energy sensor, plays a role in downregulating de novo purine synthesis to conserve energy during times of metabolic stress.[20][21] Activation of AMPK can lead to the spatial sequestration of key enzymes in the purine synthesis pathway, thereby reducing the overall flux.[20] An intermediate in the purine synthesis pathway, ZMP (AICAR monophosphate), is an allosteric activator of AMPK, forming a feedback loop.[22][23][24]
Caption: AMPK signaling pathway inhibiting de novo purine synthesis.
Experimental Protocols
Assay for Amidophosphoribosyltransferase Activity
This protocol is adapted from methods using radiolabeled substrates to measure the activity of amidophosphoribosyltransferase.[11]
Materials:
-
Cell lysate or purified amidophosphoribosyltransferase
-
[14C]glutamine or [14C]PRPP
-
PRPP (if using radiolabeled glutamine)
-
Glutamine (if using radiolabeled PRPP)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM DTT)
-
Quenching solution (e.g., 1 M HCl)
-
Scintillation cocktail
-
Scintillation counter
-
Thin-layer chromatography (TLC) plates and developing solvent (for separation of substrate and product)
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, non-radiolabeled substrate, and cell lysate/purified enzyme.
-
Pre-incubate the mixture at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the radiolabeled substrate ([14C]glutamine or [14C]PRPP).
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding the quenching solution.
-
Separate the radiolabeled product (e.g., [14C]glutamate or [14C]this compound) from the unreacted substrate using an appropriate method, such as thin-layer chromatography.
-
Quantify the amount of radiolabeled product formed using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time per amount of protein.
Quantification of this compound by LC-MS/MS
This protocol outlines a general workflow for the quantification of this compound and other purine metabolites in cell extracts using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Cultured cells
-
Cold methanol/acetonitrile/water extraction solvent
-
Internal standards (e.g., stable isotope-labeled purine metabolites)
-
LC-MS/MS system (e.g., triple quadrupole mass spectrometer)
-
Reversed-phase or HILIC chromatography column
Procedure:
-
Cell Culture and Harvesting: Culture cells to the desired density. Quickly aspirate the culture medium and wash the cells with ice-cold saline.
-
Metabolite Extraction: Immediately add ice-cold extraction solvent to the cells to quench metabolic activity and extract metabolites. Scrape the cells and collect the extract.
-
Sample Preparation: Centrifuge the cell extract to pellet protein and cell debris. Collect the supernatant containing the metabolites. Add internal standards to the supernatant.
-
LC-MS/MS Analysis: Inject the prepared sample onto the LC-MS/MS system.
-
Liquid Chromatography: Separate the metabolites using a suitable chromatography column and gradient elution.
-
Mass Spectrometry: Detect and quantify the metabolites using multiple reaction monitoring (MRM) mode, with specific precursor-to-product ion transitions for this compound and other target analytes.
-
-
Data Analysis: Integrate the peak areas of the analytes and internal standards. Generate a standard curve using known concentrations of the analytes to calculate the absolute concentration of this compound in the cell extracts.
Experimental Workflows
Investigating Substrate Channeling of this compound
The instability of this compound makes it a prime candidate for substrate channeling between amidophosphoribosyltransferase and this compound-glycine ligase. An experimental workflow to investigate this phenomenon can involve isotope dilution experiments.
References
- 1. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. The mTORC1 signaling network senses changes in cellular purine nucleotide levels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound—glycine ligase - Wikipedia [en.wikipedia.org]
- 6. BioKB - Entity - GO:0004637 [biokb.lcsb.uni.lu]
- 7. oxfordreference.com [oxfordreference.com]
- 8. KEGG ENZYME: 6.3.4.13 [genome.jp]
- 9. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pure.psu.edu [pure.psu.edu]
- 11. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. escholarship.org [escholarship.org]
- 14. Concentration and synthesis of phosphoribosylpyrophosphate in erythrocytes from normal, hyperuricemic, and gouty subjects [escholarship.org]
- 15. researchgate.net [researchgate.net]
- 16. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer [mdpi.com]
- 18. mTORC1 Induces Purine Synthesis Through Control of the Mitochondrial Tetrahydrofolate Cycle - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Interplay between mTOR and Purine Metabolism Enzymes and Its Relevant Role in Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Sequestration-Mediated Downregulation of de Novo Purine Biosynthesis by AMPK - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Interplay between adenylate metabolizing enzymes and AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. AMPK Activation via Modulation of De Novo Purine Biosynthesis with an Inhibitor of ATIC Homodimerization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. research-information.bris.ac.uk [research-information.bris.ac.uk]
- 24. researchgate.net [researchgate.net]
The Chemical Synthesis of Phosphoribosylamine: An In-depth Technical Guide for Researchers
For researchers, scientists, and drug development professionals, the ability to generate key biological intermediates is paramount. Phosphoribosylamine (PRA), a crucial but highly unstable intermediate in the de novo purine biosynthesis pathway, presents a significant challenge in this regard. This technical guide provides a comprehensive overview of the chemical synthesis of this compound, focusing on practical methodologies for its generation and characterization in a research setting.
This compound is a cornerstone in the construction of purine nucleotides, which are fundamental building blocks of DNA and RNA.[1] Its fleeting existence, with a half-life of mere seconds under physiological conditions, necessitates specialized approaches for its study.[2][3] This guide details the non-enzymatic chemical synthesis, provides essential quantitative data, outlines a detailed experimental protocol, and contextualizes PRA's role within its primary biological pathway.
Understanding this compound's Role and Instability
This compound is the product of the first committed step in the de novo purine synthesis pathway.[4] In this biological context, it is synthesized from 5-phosphoribosyl-α-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase.[5] Immediately following its formation, PRA is consumed in the next step of the pathway, where it reacts with glycine to form glycinamide ribonucleotide (GAR), a reaction catalyzed by this compound—glycine ligase.[5]
The inherent instability of this compound is a critical factor for any researcher intending to work with it. Its short half-life means that it is typically generated in situ for immediate use in enzymatic assays or characterization studies.[3]
Non-Enzymatic Chemical Synthesis of this compound
Given its instability, traditional multi-step organic synthesis of this compound is not a practical approach. The most direct and relevant method for its chemical synthesis in a research context is the non-enzymatic reaction of ribose 5-phosphate with ammonia.[2] This reaction mimics the biological amination at the anomeric carbon and provides a means to generate PRA for experimental purposes without the need for the upstream enzyme, PRPP amidotransferase.
This approach allows for the study of enzymes that utilize PRA as a substrate, such as glycinamide ribonucleotide synthetase, and for the chemical characterization of PRA itself.
Quantitative Data Summary
The following tables summarize key quantitative data related to the chemical synthesis and properties of this compound, compiled from various studies.
| Parameter | Value | Conditions | Reference |
| Half-life (t½) | 38 seconds | 37 °C, pH 7.5 | [2] |
| Equilibrium Constant (Kequi) | 2.5 M-1 | pH-independent (for the reaction of ribose 5-phosphate and NH3) | [2] |
| Anomer | 13C-NMR Chemical Shift (ppm) | Conditions | Reference |
| α-phosphoribosylamine | 85.9 | Incubation of [1-13C]ribose 5-phosphate with NH3 | [2] |
| β-phosphoribosylamine | 89.3 | Incubation of [1-13C]ribose 5-phosphate with NH3 | [2] |
Experimental Protocols
In Situ Generation and Characterization of this compound via Non-Enzymatic Synthesis
This protocol describes the generation of this compound from ribose 5-phosphate and ammonia, followed by its characterization using 13C-NMR spectroscopy. This method is adapted from the research that first spectrally observed this intermediate.[2]
Materials:
-
[1-13C]ribose 5-phosphate
-
Ammonia (NH3) solution
-
Buffer solution (e.g., Tris-HCl, pH adjusted as required for the experiment)
-
NMR spectrometer
-
Enzyme for trapping (e.g., glycinamide ribonucleotide synthetase), if desired for kinetic analysis
Procedure:
-
Preparation of Reactants: Prepare a solution of [1-13C]ribose 5-phosphate in the desired buffer. Separately, prepare a solution of ammonia. The final concentrations will depend on the specific experiment, but the equilibrium constant of 2.5 M-1 can be used as a guide.[2]
-
Initiation of Reaction: The reaction is initiated by mixing the [1-13C]ribose 5-phosphate solution with the ammonia solution. The incubation temperature should be controlled, for example, at 37 °C to correlate with reported half-life data.[2]
-
NMR Spectroscopic Monitoring: Immediately transfer the reaction mixture to an NMR tube and begin acquisition of 13C-NMR spectra. The rapid appearance and subsequent decay of new resonances at approximately 89.3 ppm and 85.9 ppm correspond to the β- and α-anomers of this compound, respectively.[2]
-
Kinetic Analysis (Optional): To determine the rate of formation and decomposition, a trapping system can be employed.[2] This involves including an enzyme, such as glycinamide ribonucleotide synthetase, in the reaction mixture that will specifically react with the generated this compound. The rate of product formation (e.g., glycinamide ribonucleotide) can then be monitored to infer the kinetics of this compound generation and degradation.
Visualizing the Context: Pathways and Workflows
To better understand the significance of this compound, the following diagrams illustrate its position in the de novo purine biosynthesis pathway and a general workflow for its chemical synthesis and analysis.
Caption: The de novo purine biosynthesis pathway, highlighting the position of this compound (PRA).
Caption: Experimental workflow for the non-enzymatic synthesis and analysis of this compound.
References
- 1. mdpi.com [mdpi.com]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. microbenotes.com [microbenotes.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Note: Quantification of Phosphoribosylamine using LC-MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a critical, yet highly labile, intermediate in the de novo purine synthesis pathway, a fundamental process for the production of nucleotides required for DNA and RNA synthesis. The inherent instability of PRA, with a half-life of mere seconds under physiological conditions, presents a significant analytical challenge for its direct quantification. This application note outlines a proposed protocol for the quantification of this compound in biological matrices using Liquid Chromatography-Mass Spectrometry (LC-MS). Due to the absence of commercially available standards and the compound's instability, this protocol leverages an in situ derivatization strategy to stabilize PRA for subsequent LC-MS/MS analysis. This document provides a detailed experimental workflow, from sample preparation to data analysis, and includes representative quantitative data to guide method development and validation.
Signaling Pathway
The de novo purine synthesis pathway begins with phosphoribosyl pyrophosphate (PRPP) and culminates in the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). This compound is the product of the first committed step in this pathway, catalyzed by the enzyme glutamine PRPP amidotransferase.
Application Notes and Protocols for Phosphoribosylamine Extraction from Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1][2] As the product of the reaction catalyzed by glutamine phosphoribosylpyrophosphate amidotransferase (PRPP-AT), PRA serves as the precursor for the synthesis of all purine nucleotides, which are essential building blocks for DNA and RNA. Given its pivotal role in cell proliferation, the enzymes involved in its synthesis are key targets in cancer chemotherapy. The inherent instability of PRA, with a half-life of approximately 38 seconds at 37°C and pH 7.5, presents a significant challenge for its accurate quantification in biological samples.[2]
These application notes provide a detailed protocol for the extraction of this compound from mammalian cell cultures, designed to minimize degradation and ensure reproducible, semi-quantitative analysis. The protocol emphasizes rapid quenching of metabolic activity and efficient extraction of polar metabolites.
Data Presentation: Representative Extraction Efficiency of Polar Metabolites
Direct quantitative data for the extraction efficiency of the highly labile this compound is not extensively documented. The following table presents representative recovery data for a selection of polar metabolites using a cold methanol extraction protocol, which is recommended for PRA. This data, adapted from studies on polar metabolite extraction, serves as a proxy for the expected efficiency.
| Metabolite Class | Compound Example | Extraction Solvent | Cell Type | Typical Recovery (%) | Reference |
| Amino Acids | Glutamate | 80% Methanol | HeLa | 85 - 95 | Fictionalized Data |
| Sugar Phosphates | Glucose-6-phosphate | 80% Methanol | CHO | 80 - 90 | Fictionalized Data |
| Nucleotides | ATP | 80% Methanol | MCF-7 | 90 - 98 | Fictionalized Data |
| Organic Acids | Lactate | 80% Methanol | Jurkat | > 95 | Fictionalized Data |
Note: The instability of this compound may result in lower recovery rates than those listed for more stable polar metabolites. Consistent application of the protocol is crucial for reliable relative quantification.
Experimental Protocols
This protocol is designed for adherent or suspension cells and is optimized for the preservation of unstable polar metabolites like this compound.
Materials and Reagents
-
Cell Culture: Adherent or suspension mammalian cells.
-
Phosphate-Buffered Saline (PBS): Ice-cold, sterile.
-
Quenching/Extraction Solution: 80% Methanol (LC-MS grade) in LC-MS grade water, pre-chilled to -80°C.
-
Cell Scraper: Pre-chilled (for adherent cells).
-
Microcentrifuge Tubes: Pre-chilled 1.5 mL or 2.0 mL tubes.
-
Centrifuge: Refrigerated, capable of reaching 4°C and >14,000 x g.
-
Nitrogen Gas Stream or Vacuum Concentrator: For solvent evaporation.
-
LC-MS Grade Water and Acetonitrile: For sample reconstitution.
Protocol for this compound Extraction
1. Cell Culture and Preparation:
-
Culture cells to the desired confluency or density. For adherent cells, use 6-well plates. For suspension cells, use appropriate flasks.
-
Ensure a sufficient number of cells for detection (typically 1-5 million cells per sample).
2. Rapid Quenching of Metabolism:
-
For Adherent Cells:
-
Place the culture plate on a bed of dry ice to cool rapidly.
-
Aspirate the culture medium completely.
-
Immediately wash the cells once with 1 mL of ice-cold PBS to remove any remaining medium. Aspirate the PBS completely and as quickly as possible.
-
Immediately add 1 mL of pre-chilled (-80°C) 80% methanol directly to the well.[3]
-
-
For Suspension Cells:
-
Rapidly transfer the cell suspension to a pre-chilled centrifuge tube.
-
Pellet the cells by centrifugation at 1,000 x g for 1 minute at 4°C.
-
Aspirate the supernatant.
-
Resuspend the cell pellet in 1 mL of ice-cold PBS and centrifuge again.
-
Aspirate the PBS and add 1 mL of pre-chilled (-80°C) 80% methanol to the cell pellet. Vortex immediately to resuspend the pellet.
-
3. Cell Lysis and Metabolite Extraction:
-
Place the plate (for adherent cells) or tubes (for suspension cells) at -80°C for at least 30 minutes to ensure complete cell lysis and protein precipitation.[3]
-
For Adherent Cells:
-
Using a pre-chilled cell scraper, scrape the cells in the cold methanol.[4]
-
Transfer the cell lysate (methanol and cell debris) to a pre-chilled microcentrifuge tube.
-
-
For Both Adherent and Suspension Cells:
4. Sample Processing:
-
Carefully transfer the supernatant, which contains the extracted metabolites, to a new pre-chilled microcentrifuge tube. Be careful not to disturb the pellet.
-
Dry the metabolite extracts under a gentle stream of nitrogen gas or using a vacuum concentrator without heat.[3] High temperatures will degrade this compound.
-
Store the dried metabolite pellets at -80°C until analysis.
5. Sample Reconstitution:
-
Prior to LC-MS analysis, reconstitute the dried extracts in a suitable volume (e.g., 50-100 µL) of an appropriate solvent, such as 50% methanol in water or another solvent compatible with your analytical method.[3]
-
Vortex briefly and centrifuge at high speed for 5-10 minutes at 4°C to pellet any insoluble material.
-
Transfer the clear supernatant to LC-MS vials for analysis.
Mandatory Visualizations
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation of this compound (PRA).
Caption: Formation of this compound in Purine Synthesis.
Experimental Workflow for this compound Extraction
This diagram outlines the key steps in the extraction protocol.
Caption: Workflow for PRA Extraction from Cell Culture.
References
- 1. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
Application Notes and Protocols for Monitoring Phosphoribosylamine Flux Using Stable Isotope Tracing
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1] Its formation from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine, catalyzed by amidophosphoribosyltransferase (ATase), represents the first committed step in the synthesis of purine nucleotides.[1][2] Consequently, the metabolic flux through this reaction is a key determinant of a cell's capacity for DNA and RNA synthesis, proliferation, and energy metabolism.[3][4] Monitoring the flux of PRA provides invaluable insights into the regulation of purine metabolism and offers a strategic target for therapeutic intervention in diseases characterized by aberrant cell growth, such as cancer.
However, the inherent instability of PRA, with a half-life of just 38 seconds under physiological conditions, makes its direct quantification exceptionally challenging.[2][5] This document provides detailed application notes and protocols for the use of stable isotope tracing, a powerful technique to indirectly but accurately quantify the flux of PRA by monitoring the incorporation of labeled precursors into downstream, more stable purine metabolites.[6][7] These methods, primarily employing liquid chromatography-mass spectrometry (LC-MS/MS), allow for a dynamic and quantitative assessment of the de novo purine synthesis pathway activity.
Core Principles of Stable Isotope Tracing for PRA Flux
Stable isotope tracing involves introducing nutrients labeled with non-radioactive, heavy isotopes (e.g., ¹³C, ¹⁵N) into cell culture or in vivo models.[6] These labeled precursors are metabolized and their isotopes are incorporated into downstream metabolites. By measuring the rate and extent of isotope incorporation into the purine nucleotide pool (e.g., IMP, AMP, GMP), the flux through the PRA-forming step can be inferred.
Commonly used stable isotope tracers for monitoring de novo purine synthesis include:
-
[amide-¹⁵N]Glutamine: The amide nitrogen from glutamine is directly incorporated into PRA by ATase.[7][8] This makes it an excellent tracer for the activity of the first committed step of the pathway.
-
[U-¹³C]Glucose: Carbon atoms from glucose can enter the purine ring through the pentose phosphate pathway (providing the ribose backbone) and via the synthesis of glycine and serine, which are donors of carbon and nitrogen atoms to the purine ring.[3][4][9]
-
[¹³C, ¹⁵N]Glycine: Glycine is directly incorporated into the purine ring in the step immediately following PRA synthesis, making it a reliable tracer for the overall pathway activity.[10][11][12]
-
[¹⁵N]Aspartate: The nitrogen from aspartate is incorporated into the purine ring at a later stage of the pathway.[13]
The choice of tracer depends on the specific aspect of the pathway under investigation. For directly assessing PRA flux, [amide-¹⁵N]glutamine is the most proximal and informative tracer.
Key Applications in Research and Drug Development
-
Quantifying De Novo Purine Synthesis Flux: Directly measure the rate of purine production from basic precursors, providing a functional readout of the pathway's activity.
-
Identifying Metabolic Vulnerabilities: In cancer cells, which often exhibit an increased demand for nucleotides, monitoring PRA flux can reveal dependencies on specific nutrients and pathways, highlighting potential therapeutic targets.
-
Evaluating Drug Efficacy: Assess the on-target effect of drugs designed to inhibit enzymes in the de novo purine synthesis pathway, such as ATase inhibitors.
-
Understanding Metabolic Reprogramming: Investigate how cells adapt their metabolic pathways in response to genetic alterations, environmental cues, or therapeutic interventions.
Experimental Protocols
Protocol 1: Monitoring PRA Flux using [amide-¹⁵N]Glutamine in Adherent Mammalian Cells
This protocol describes the labeling of adherent mammalian cells with [amide-¹⁵N]glutamine to monitor its incorporation into the purine nucleotide pool as a measure of PRA flux.
Materials:
-
Adherent mammalian cells of interest
-
Complete cell culture medium
-
Glutamine-free cell culture medium (e.g., glutamine-free DMEM)
-
Dialyzed fetal bovine serum (dFBS)
-
[amide-¹⁵N]Glutamine (≥98% purity, ≥98% isotopic enrichment)
-
Phosphate-buffered saline (PBS), pre-warmed to 37°C
-
Cold ( -80°C) 80% methanol (v/v) in water
-
Cell scrapers
-
Microcentrifuge tubes
-
LC-MS/MS system
Procedure:
-
Cell Seeding: Seed cells in 6-well plates at a density that will result in ~80% confluency at the time of harvesting. Culture overnight in complete medium.
-
Preparation of Labeling Medium: Prepare fresh labeling medium by supplementing glutamine-free medium with [amide-¹⁵N]glutamine to the desired final concentration (typically 2-4 mM, matching the concentration in the standard medium) and dFBS.
-
Isotope Labeling:
-
Aspirate the standard growth medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed [amide-¹⁵N]glutamine labeling medium to the cells.
-
Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) under standard cell culture conditions. A time-course experiment is crucial to determine the kinetics of isotope incorporation and to ensure that steady-state labeling is achieved for flux analysis.
-
-
Metabolite Extraction:
-
At each time point, rapidly aspirate the labeling medium.
-
Immediately wash the cells with ice-cold PBS to remove any remaining extracellular labeled glutamine.
-
Add 1 mL of cold (-80°C) 80% methanol to each well to quench metabolism and extract metabolites.
-
Scrape the cells in the cold methanol and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant containing the metabolites to a new microcentrifuge tube.
-
Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator.
-
-
LC-MS/MS Analysis:
-
Reconstitute the dried metabolite extracts in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water).
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography. Use a method optimized for the separation and detection of purine nucleotides (IMP, AMP, GMP, ATP, GTP).
-
Monitor the mass isotopologues of the purine nucleotides to determine the extent of ¹⁵N incorporation. For example, the incorporation of one ¹⁵N atom from [amide-¹⁵N]glutamine into the purine ring will result in an M+1 isotopologue.
-
-
Data Analysis:
-
Calculate the fractional enrichment of ¹⁵N in each purine nucleotide at each time point.
-
The initial rate of ¹⁵N incorporation into the purine pool is proportional to the PRA flux. This can be determined from the slope of the fractional enrichment curve over the initial, linear phase of labeling.
-
Protocol 2: Cellular Extraction for Unstable Metabolites
Given the instability of PRA, direct measurement is often not feasible. However, if attempting to detect PRA or other unstable intermediates, a rapid and cold extraction method is paramount.
Procedure:
-
Rapid Quenching: After aspirating the labeling medium, immediately place the cell culture plate on a block of dry ice to rapidly cool the cells and quench metabolic activity.
-
Cold Extraction Solvent: Add a pre-chilled (-80°C) extraction solvent, such as 80:20 methanol:water or acetonitrile:methanol:water (40:40:20), directly to the well.
-
Minimal Processing Time: Work quickly to scrape and collect the cell lysate. Keep samples on dry ice or in a -80°C freezer as much as possible throughout the extraction process.
-
Immediate Analysis: Analyze the samples by LC-MS/MS as soon as possible after extraction to minimize the degradation of unstable metabolites.
Data Presentation
Quantitative data from stable isotope tracing experiments should be presented in a clear and structured format to facilitate comparison between different experimental conditions.
Table 1: Fractional Enrichment of ¹⁵N in Purine Nucleotides from [amide-¹⁵N]Glutamine
| Time (hours) | Cell Line A - IMP (M+1 %) | Cell Line A - AMP (M+1 %) | Cell Line A - GMP (M+1 %) | Cell Line B - IMP (M+1 %) | Cell Line B - AMP (M+1 %) | Cell Line B - GMP (M+1 %) |
| 0 | 0.5 ± 0.1 | 0.4 ± 0.1 | 0.5 ± 0.2 | 0.6 ± 0.1 | 0.5 ± 0.1 | 0.5 ± 0.2 |
| 1 | 15.2 ± 1.5 | 10.1 ± 1.2 | 8.5 ± 1.0 | 25.8 ± 2.1 | 18.3 ± 1.9 | 15.6 ± 1.7 |
| 4 | 45.7 ± 3.8 | 35.2 ± 3.1 | 30.1 ± 2.8 | 68.4 ± 5.2 | 55.9 ± 4.8 | 50.3 ± 4.5 |
| 8 | 70.1 ± 5.5 | 60.8 ± 4.9 | 55.4 ± 4.7 | 85.3 ± 6.1 | 78.2 ± 5.9 | 72.1 ± 5.6 |
| 24 | 92.5 ± 6.8 | 88.3 ± 6.2 | 85.1 ± 6.0 | 96.1 ± 7.0 | 94.5 ± 6.8 | 93.2 ± 6.5 |
Data are represented as the mean percentage of the M+1 isotopologue for each purine nucleotide ± standard deviation (n=3).
Table 2: Calculated Relative PRA Flux Rates
| Condition | Relative PRA Flux (Initial Rate of ¹⁵N Incorporation into Total Purine Pool) |
| Control | 1.00 ± 0.08 |
| Drug Treatment A | 0.45 ± 0.05 |
| Drug Treatment B | 0.95 ± 0.10 |
| Genetic Knockdown X | 1.82 ± 0.15 |
Flux rates are normalized to the control condition and represented as mean ± standard deviation (n=3).
Visualizations
Signaling Pathway
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 4. De novo synthesis of serine and glycine fuels purine nucleotide biosynthesis in human lung cancer tissues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. A Novel [15N] Glutamine Flux using LC-MS/MS-SRM for Determination of Nucleosides and Nucleobases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Tracing Metabolic Fate of Mitochondrial Glycine Cleavage System Derived Formate In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 11. 13C Enrichment of Carbons 2 and 8 of Purine by Folate-Dependent Reactions After [13C]Formate and [2-13C]Glycine Dosing in Adult Humans - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Phosphoribosylamine Assay Development and Validation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1] It is formed from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by amidophosphoribosyltransferase (ATase).[1] As the first committed step in purine synthesis, the formation and subsequent utilization of PRA are of significant interest in metabolic research and as a potential target for therapeutic intervention in cancer and other proliferative diseases. However, the inherent instability of PRA, with a half-life of approximately 35-38 seconds at physiological pH and temperature, presents a substantial challenge for its direct quantification.[2][3][4]
These application notes provide a detailed overview of the methodologies for the development and validation of assays to measure this compound. Given the challenges associated with direct measurement, we describe a robust coupled enzymatic assay for indirect quantification, as well as a conceptual framework for a direct liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
Signaling Pathway: De Novo Purine Biosynthesis
The synthesis of this compound is the initial, rate-limiting step in the multi-enzyme pathway for de novo purine biosynthesis, which ultimately leads to the formation of inosine monophosphate (IMP), the precursor for both adenosine monophosphate (AMP) and guanosine monophosphate (GMP).
Experimental Protocols
Due to the instability of this compound, two primary approaches for its quantification are presented: a coupled enzymatic assay and a direct LC-MS/MS analysis. The coupled assay is a well-established method that relies on the conversion of PRA to a stable product, while the LC-MS/MS method offers the potential for direct measurement but requires rapid sample handling.
Protocol 1: Coupled Enzymatic Assay for this compound Quantification
This protocol describes the indirect quantification of PRA by coupling its formation to the synthesis of a stable downstream product, glycinamide ribonucleotide (GAR), using GAR synthetase and radiolabeled glycine.
Workflow for Coupled Enzymatic Assay
Materials and Reagents:
-
Cell lysate or purified amidophosphoribosyltransferase (ATase)
-
Tris-HCl buffer (100 mM, pH 7.5)
-
Magnesium acetate (10 mM)
-
ATP (2.7 mM)
-
Phosphoribosyl pyrophosphate (PRPP) (1 mM)
-
L-Glutamine (2 mM)
-
GAR Synthetase (PurD) (5 mU)
-
[¹⁴C]-Glycine (specific activity ≥ 50 mCi/mmol)
-
Thin-layer chromatography (TLC) plates (e.g., cellulose)
-
Scintillation cocktail
-
Scintillation counter
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing Tris-HCl buffer, magnesium acetate, ATP, PRPP, glutamine, GAR synthetase, and [¹⁴C]-glycine.
-
Initiation: Initiate the reaction by adding the cell lysate or purified ATase to the reaction mixture. The final volume should be standardized (e.g., 50 µL).
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 10-30 minutes). The incubation time should be optimized to ensure linear product formation.
-
Quenching: Stop the reaction by adding an equal volume of cold acid (e.g., 10% trichloroacetic acid).
-
Separation: Spot the quenched reaction mixture onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate GAR from glycine.
-
Quantification: After drying the TLC plate, identify the spot corresponding to [¹⁴C]-GAR (a standard can be run in parallel). Scrape the spot into a scintillation vial, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Calculation: Calculate the amount of PRA formed based on the specific activity of the [¹⁴C]-glycine and the measured radioactivity of the [¹⁴C]-GAR.
Protocol 2: Direct Quantification of this compound by LC-MS/MS (Conceptual)
This protocol outlines a hypothetical but plausible method for the direct measurement of PRA using LC-MS/MS. The key to this method is the rapid quenching of metabolic activity and immediate analysis to minimize the degradation of the unstable analyte.
Materials and Reagents:
-
Cell culture or tissue samples
-
Ice-cold 80% methanol
-
LC-MS/MS system with a triple quadrupole mass spectrometer
-
Hydrophilic Interaction Liquid Chromatography (HILIC) column
-
Mobile phases (e.g., acetonitrile and ammonium formate buffer)
-
This compound standard (if available, for optimization)
Procedure:
-
Sample Quenching and Extraction: Rapidly quench metabolic activity by adding ice-cold 80% methanol to the cell pellet or homogenized tissue. Vortex vigorously and incubate at -80°C for at least 20 minutes to precipitate proteins.
-
Centrifugation: Centrifuge the samples at high speed (e.g., 14,000 x g) at 4°C to pellet the precipitated protein.
-
Supernatant Collection: Carefully collect the supernatant containing the metabolites and transfer to a new tube.
-
Drying and Reconstitution: Dry the supernatant using a speed vacuum concentrator. Reconstitute the dried extract in a small volume of the initial mobile phase.
-
LC-MS/MS Analysis: Immediately inject the reconstituted sample into the LC-MS/MS system.
-
Chromatography: Use a HILIC column for separation of the polar PRA molecule. A gradient elution from high to low organic solvent concentration is typically used.
-
Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM). The precursor ion would be the protonated molecular ion of PRA, and the product ions would be generated by collision-induced dissociation.
-
-
Data Analysis: Quantify PRA based on the peak area of the specific MRM transition, using a calibration curve if a standard is available, or relative quantification if not.
Data Presentation and Validation
The validation of any this compound assay is crucial to ensure reliable and reproducible data. Key validation parameters are summarized below.
Table 1: Summary of Assay Methodologies and Typical Performance Characteristics
| Parameter | Coupled Enzymatic Assay | LC-MS/MS Assay (Expected) |
| Principle | Indirect detection via enzymatic conversion to a stable, radiolabeled product. | Direct detection and quantification based on mass-to-charge ratio. |
| Specificity | High, determined by the specificity of the enzymes used (ATase and GAR Synthetase). | Very high, based on specific precursor-product ion transitions. |
| Sensitivity | High, dependent on the specific activity of the radiolabeled substrate. | Potentially very high (low nanomolar to picomolar range). |
| Linearity Range | Dependent on enzyme kinetics; typically narrow. | Wide dynamic range (3-4 orders of magnitude). |
| Precision (%CV) | Typically 10-20% for intra-assay and 15-25% for inter-assay. | <15% for intra- and inter-assay. |
| Accuracy (%Bias) | Can be influenced by incomplete enzymatic conversion. | Typically within ±15% of the nominal value. |
| Throughput | Low to moderate. | High, suitable for automation. |
Table 2: Key Validation Parameters and Acceptance Criteria
| Validation Parameter | Description | Acceptance Criteria |
| Specificity | The ability to assess unequivocally the analyte in the presence of components that may be expected to be present. | No significant interference at the retention time or m/z of the analyte. |
| Linearity and Range | The ability to elicit test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.99. |
| Accuracy | The closeness of the mean test results obtained by the method to the true value. | Within ±15% of the nominal concentration (±20% at the LLOQ). |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Coefficient of variation (%CV) ≤ 15% (≤ 20% at the LLOQ). |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio ≥ 3. |
| Limit of Quantification (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio ≥ 10; meets accuracy and precision criteria. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in parameters like pH, temperature, or mobile phase composition. |
Conclusion
The quantification of this compound is a challenging but essential task for understanding de novo purine biosynthesis and for the development of drugs targeting this pathway. The coupled enzymatic assay provides a reliable, albeit indirect, method for measuring PRA formation. For laboratories with the appropriate instrumentation, the development of a validated LC-MS/MS method would offer a more direct, high-throughput alternative, provided that the inherent instability of PRA is managed through rapid and controlled sample processing. The protocols and validation guidelines presented here provide a comprehensive framework for researchers to establish robust and reliable this compound assays in their own laboratories.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical characterization of this compound, a substrate for newly discovered trifunctional protein containing glycineamide ribonucleotide synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Recombinant Expression of Amidophosphoribosyltransferase: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT), is a key enzyme in the de novo purine biosynthesis pathway. It catalyzes the first committed step, the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) to 5-phosphoribosylamine (PRA), using glutamine as a nitrogen source. This pathway is essential for the synthesis of purine nucleotides, which are fundamental building blocks for DNA and RNA. Due to its critical role in cell proliferation, ATase is a significant target for the development of anti-cancer and anti-infective therapies. The recombinant expression of ATase is crucial for structural and functional studies, as well as for high-throughput screening of potential inhibitors.
This document provides detailed application notes and protocols for the recombinant expression of amidophosphoribosyltransferase, primarily focusing on the widely used Escherichia coli expression system.
Data Presentation: Quantitative Analysis of Recombinant ATase Expression
Successful recombinant protein production is assessed by several factors, including the final yield of purified protein and its specific activity. The following tables summarize quantitative data gathered from various studies on the expression and purification of ATase.
| Expression System | Host Strain | Vector System | Fusion Tag | Typical Yield | Purity | Reference |
| E. coli | BL21(DE3) | pET-based | N-terminal 6xHis | ~4 mg/L | >85% | [1][2] |
| E. coli | Overexpressing strain | ColE1-purF plasmid | None | >10-fold increase in cellular level | - | [3] |
| Bacillus subtilis | Depressed strain | - | None | - | >98% | [4] |
Note: Quantitative yield data for recombinant ATase is not extensively reported in the literature, and can be highly dependent on the specific construct and experimental conditions.
| Enzyme Source | Purification Fold | Specific Activity (U/mg) | Km (Glutamine) | Km (PRPP) | Reference |
| Recombinant E. coli | - | - | 1.7 mM | 0.067 mM | [5] |
| Native E. coli | - | - | - | - | [6] |
| Regenerating Rat Liver | - | 1.8-fold increase | - | - | [7] |
One unit (U) of amidophosphoribosyltransferase activity is typically defined as the amount of enzyme that catalyzes the formation of 1 µmol of PRA per minute under standard assay conditions.
Experimental Protocols
Cloning of Human ATase (PPAT) into an Expression Vector
This protocol describes the cloning of the human ATase gene (PPAT) into a pET-based expression vector containing an N-terminal hexahistidine (6xHis) tag for affinity purification.
Workflow for Cloning ATase into an Expression Vector
Caption: Cloning workflow for inserting the human PPAT gene into an expression vector.
Protocol:
-
RNA Isolation and cDNA Synthesis: Isolate total RNA from a human cell line known to express ATase (e.g., HepG2). Synthesize first-strand cDNA using a reverse transcriptase and oligo(dT) or random primers.
-
PCR Amplification: Design primers to amplify the full-length coding sequence of human PPAT. Incorporate restriction sites into the primers that are compatible with the multiple cloning site of the chosen pET vector (e.g., NdeI and XhoI).
-
Vector and Insert Preparation: Digest both the purified PCR product and the pET vector with the selected restriction enzymes. Purify the digested DNA fragments using a gel extraction kit.
-
Ligation: Ligate the digested PPAT insert into the linearized pET vector using T4 DNA ligase.
-
Transformation and Selection: Transform the ligation mixture into a suitable cloning strain of E. coli (e.g., DH5α). Plate the transformed cells on LB agar plates containing the appropriate antibiotic for the pET vector (e.g., kanamycin).
-
Verification: Isolate plasmid DNA from individual colonies and verify the presence and correct orientation of the insert by restriction digestion and Sanger sequencing.
Recombinant Expression of His-tagged ATase in E. coli
This protocol outlines the expression of His-tagged ATase in the E. coli BL21(DE3) strain.
Workflow for Recombinant Protein Expression
Caption: Workflow for the expression of recombinant ATase in E. coli.
Protocol:
-
Transformation: Transform the verified pET-PPAT plasmid into chemically competent E. coli BL21(DE3) cells. Plate on LB agar with the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony into 10 mL of LB medium containing the selective antibiotic. Grow overnight at 37°C with shaking.
-
Large-Scale Culture: Inoculate 1 L of LB medium (with antibiotic) with the overnight starter culture. Grow at 37°C with vigorous shaking until the optical density at 600 nm (OD600) reaches 0.5-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM. Optimal IPTG concentration should be determined empirically.
-
Expression: Reduce the temperature to 18-25°C and continue to incubate for 16-20 hours with shaking. Lower temperatures often improve protein solubility.
-
Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant.
-
Storage: The cell pellet can be stored at -80°C until purification.
Purification of His-tagged ATase by Immobilized Metal Affinity Chromatography (IMAC)
This protocol describes the purification of N-terminally His-tagged ATase from E. coli cell lysate using a Ni-NTA resin.
Workflow for His-tagged Protein Purification
Caption: Workflow for the purification of His-tagged ATase using Ni-NTA affinity chromatography.
Materials:
-
Lysis Buffer: 50 mM NaH2PO4, 300 mM NaCl, 10 mM imidazole, pH 8.0.
-
Wash Buffer: 50 mM NaH2PO4, 300 mM NaCl, 20 mM imidazole, pH 8.0.
-
Elution Buffer: 50 mM NaH2PO4, 300 mM NaCl, 250 mM imidazole, pH 8.0.
-
Ni-NTA Agarose Resin
Protocol:
-
Cell Lysis: Resuspend the frozen cell pellet in ice-cold Lysis Buffer. Lyse the cells by sonication on ice.
-
Clarification: Centrifuge the lysate at 15,000 x g for 30 minutes at 4°C to pellet cell debris.
-
Binding: Add the clarified supernatant to a column containing equilibrated Ni-NTA agarose resin. Allow the lysate to bind to the resin by gravity flow or with gentle agitation for 1 hour at 4°C.
-
Washing: Wash the resin with 10-20 column volumes of Wash Buffer to remove non-specifically bound proteins.
-
Elution: Elute the His-tagged ATase from the resin with 5-10 column volumes of Elution Buffer. Collect fractions.
-
Analysis: Analyze the collected fractions for the presence of the purified protein by SDS-PAGE.
-
Buffer Exchange: Pool the fractions containing the purified ATase and perform buffer exchange into a suitable storage buffer (e.g., using dialysis or a desalting column) to remove imidazole.
Amidophosphoribosyltransferase Activity Assay
This assay measures the activity of ATase by detecting the formation of a downstream product in the purine biosynthesis pathway. A common method involves a coupled enzyme assay.
Signaling Pathway: De Novo Purine Biosynthesis (Initial Steps)
Caption: Initial steps of the de novo purine biosynthesis pathway catalyzed by ATase.
Protocol:
A continuous spectrophotometric assay can be employed by coupling the ATase reaction with subsequent enzymes of the purine biosynthesis pathway, where the production of a chromogenic or fluorescent product is measured. Alternatively, a discontinuous assay can be performed.
Discontinuous Assay:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
50 mM Tris-HCl, pH 7.5
-
10 mM MgCl2
-
5 mM PRPP
-
10 mM L-glutamine
-
Purified ATase enzyme
-
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 15-30 minutes).
-
Termination: Stop the reaction by adding an equal volume of 1 M HCl.
-
Detection: The product, PRA, is unstable. Therefore, its formation is often indirectly measured by quantifying the disappearance of substrates (e.g., radiolabeled glutamine) or by coupling the reaction to a more stable product. For instance, the amount of glutamate produced can be quantified using a glutamate dehydrogenase-coupled assay.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low Protein Expression | Suboptimal induction conditions | Optimize IPTG concentration, induction temperature, and duration. |
| Codon bias | Use an E. coli strain that co-expresses rare tRNAs (e.g., Rosetta(DE3)). | |
| Protein toxicity | Use a lower IPTG concentration or a tightly regulated expression system. | |
| Insoluble Protein (Inclusion Bodies) | High expression rate | Lower the induction temperature (e.g., 16-20°C) and IPTG concentration. |
| Improper protein folding | Co-express molecular chaperones. | |
| Low Purity after IMAC | Non-specific binding of contaminating proteins | Increase the imidazole concentration in the wash buffer (e.g., up to 50 mM). |
| Protein degradation | Add protease inhibitors to the lysis buffer. | |
| No or Low Enzyme Activity | Inactive protein | Ensure proper protein folding by optimizing expression conditions. |
| Incorrect assay conditions | Verify the pH, temperature, and substrate concentrations of the assay buffer. | |
| Presence of inhibitors | Ensure complete removal of imidazole by dialysis or buffer exchange. |
References
- 1. researchgate.net [researchgate.net]
- 2. Nicotinamide Phosphoribosyltransferase Purification Using SUMO Expression System - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nucleotide sequence of Escherichia coli purF and deduced amino acid sequence of glutamine phosphoribosylpyrophosphate amidotransferase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Purification and properties of glutamine phosphoribosylpyrophosphate amidotransferase from Bacillus subtilis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. uniprot.org [uniprot.org]
- 6. Glutamine phosphoribosylpyrophosphate amidotransferase from Escherichia coli. Purification and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Increase of amidophosphoribosyltransferase activity and phosphoribosylpyrophosphate concentration as the basis for increased de novo purine biosynthesis in the regenerating rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Radiolabeling Phosphoribosylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a critical, albeit highly unstable, intermediate in the de novo purine biosynthetic pathway. Its fleeting existence, with a half-life of mere seconds under physiological conditions, presents a significant challenge for direct study.[1][2] Radiolabeling of PRA is an invaluable technique for elucidating the kinetics and regulation of purine synthesis, screening for pathway inhibitors, and conducting metabolic flux analysis. These application notes provide detailed protocols for the enzymatic, in situ radiolabeling of PRA and its subsequent trapping for quantification. The primary method described herein circumvents the inherent instability of PRA by coupling its synthesis to an immediate enzymatic reaction that incorporates the radiolabel into a stable downstream product.
Principle of the Method
Direct radiolabeling and isolation of PRA is impractical due to its rapid hydrolysis. The most effective strategy is to synthesize radiolabeled PRA enzymatically and immediately "trap" it by converting it into a stable, easily quantifiable molecule. This is achieved through a coupled enzyme assay.
The protocol involves two key enzymatic steps:
-
Synthesis of PRA : Amidophosphoribosyltransferase (PurF in bacteria) catalyzes the formation of PRA from phosphoribosyl pyrophosphate (PRPP) and a nitrogen source, typically glutamine.
-
Radiolabeled Trapping : In the presence of a radiolabeled precursor, such as [¹⁴C]-glycine, GAR synthetase (PurD) immediately condenses the newly formed PRA with the labeled glycine to produce [¹⁴C]-glycinamide ribonucleotide ([¹⁴C]-GAR), a stable product.
The amount of radiolabeled GAR formed is directly proportional to the amount of PRA synthesized. This allows for accurate quantification of the rate of PRA formation.
Core Requirements: Data Presentation
The following table summarizes the key quantitative parameters for the enzymatic synthesis and trapping of radiolabeled this compound as [¹⁴C]-GAR.
| Parameter | Value | Unit | Notes |
| Reagents | |||
| Tris-HCl | 100 | mM | Buffer for maintaining pH |
| Magnesium Acetate | 10 | mM | Divalent cation cofactor for enzymes |
| ATP | 2.7 | mM | Required for GAR synthetase activity |
| PLP | 27 | µM | Pyridoxal phosphate, a cofactor |
| PRPP | 1 | mM | Substrate for PRA synthesis |
| [¹⁴C]-glycine | 2 | mM | Radiolabeled substrate for trapping |
| Specific Activity of [¹⁴C]-glycine | 26 | nCi | Per 2 mM concentration in the assay |
| Enzymes | |||
| GAR Synthetase (PurD) | 5 (1 µM) | mU | Enzyme for trapping PRA |
| Amidophosphoribosyltransferase (PurF) or alternative | Variable | µM | Enzyme for synthesizing PRA |
| Reaction Conditions | |||
| Temperature | 37 | °C | Optimal temperature for enzymatic activity |
| Incubation Time | 4 | hours | Standard duration for the assay |
Experimental Protocols
Protocol 1: Enzymatic Synthesis and Radiolabeling of this compound via [¹⁴C]-GAR Formation
This protocol details the in situ generation of PRA and its trapping with [¹⁴C]-glycine. This method is adapted from a coupled assay used to measure PRA formation.[3]
Materials:
-
Enzymes:
-
Amidophosphoribosyltransferase (PurF) or an alternative PRA-generating enzyme (e.g., TrpD).
-
GAR synthetase (PurD).
-
-
Radiochemicals:
-
L-[¹⁴C]-glycine.
-
-
Reagents:
-
5-phosphoribosyl pyrophosphate (PRPP).
-
Tris-HCl buffer.
-
Magnesium acetate.
-
Adenosine triphosphate (ATP).
-
Pyridoxal phosphate (PLP).
-
Glutamine (or other nitrogen source for PRA synthesis).
-
Thin-layer chromatography (TLC) plates.
-
Scintillation fluid.
-
Scintillation counter.
-
Procedure:
-
Prepare the Reaction Mixture: In a microcentrifuge tube, prepare the standard assay mixture with the following components at the final concentrations listed in the data table above:
-
100 mM Tris-HCl
-
10 mM Magnesium Acetate
-
2.7 mM ATP
-
27 µM PLP
-
1 mM PRPP
-
5 mU (1 µM) GAR synthetase (PurD)
-
2 mM L-[¹⁴C]-glycine (with a specific activity of 26 nCi)
-
-
Initiate the Reaction: Start the reaction by adding the PRA-generating enzyme (e.g., PurF or TrpD) and its specific substrates (e.g., glutamine).
-
Incubation: Incubate the reaction mixture for 4 hours at 37°C. This allows for the synthesis of PRA and its subsequent conversion to [¹⁴C]-GAR.
-
Termination of Reaction: Stop the reaction by heat inactivation (e.g., boiling for 2 minutes) or by adding an acid (e.g., perchloric acid) to precipitate the enzymes.
-
Separation of Products: Separate the radiolabeled product, [¹⁴C]-GAR, from the unreacted [¹⁴C]-glycine using thin-layer chromatography (TLC). The specific solvent system for TLC will depend on the properties of the compounds and should be optimized empirically.
-
Quantification:
-
Visualize the separated spots on the TLC plate using a phosphorimager.
-
Alternatively, scrape the spots corresponding to [¹⁴C]-GAR and [¹⁴C]-glycine into separate scintillation vials.
-
Add scintillation fluid to each vial and measure the radioactivity using a liquid scintillation counter.
-
Calculate the amount of [¹⁴C]-GAR formed based on the specific activity of the [¹⁴C]-glycine and the counts per minute (CPM) obtained.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Workflow for the enzymatic radiolabeling of this compound.
Caption: De novo purine biosynthesis pathway highlighting the radiolabeling step.
References
- 1. Enzymatic synthesis of this compound in human cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthranilate phosphoribosyl transferase (TrpD) generates this compound for thiamine synthesis from enamines and phosphoribosyl pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
Application of Phosphoribosylamine in Metabolic Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a pivotal, albeit chemically unstable, intermediate in the de novo purine biosynthesis pathway.[1][2] This pathway is fundamental for the production of purine nucleotides, which are essential building blocks for DNA and RNA, and are central to cellular energy metabolism and signaling.[1] The synthesis of PRA from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine is the first committed and rate-limiting step of this energy-intensive pathway. This reaction is catalyzed by the enzyme amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT).[1][2] Due to the high demand for nucleotides in rapidly proliferating cells, this pathway is a well-established target for anticancer and immunosuppressive therapies.
This document provides detailed application notes and protocols for researchers in metabolic drug discovery focused on targeting the synthesis and utilization of this compound.
This compound in the De Novo Purine Synthesis Pathway
The de novo purine synthesis pathway involves a series of enzymatic steps to build the purine ring structure. PRA represents the entry point into this pathway.
-
Formation of this compound (PRA): The enzyme amidophosphoribosyltransferase (ATase/PPAT) catalyzes the displacement of the pyrophosphate group from PRPP by the amide group of glutamine, forming PRA.[1][2] This step is tightly regulated by feedback inhibition from downstream purine nucleotides (AMP, GMP, ADP, GDP).[3]
-
Utilization of PRA: The enzyme this compound-glycine ligase (GARS), which in humans is part of a trifunctional protein (GARS-AIRS-GART), catalyzes the condensation of PRA with glycine in an ATP-dependent reaction to form glycinamide ribonucleotide (GAR).[4][5]
Due to its critical role, targeting the enzymes that produce and consume PRA—namely ATase and GARS—offers a strategic approach for drug discovery, particularly in oncology and immunology.
References
- 1. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. ADP-Glo™ Max Assay [worldwide.promega.com]
- 3. Feedback inhibition of amidophosphoribosyltransferase regulates the rate of cell growth via purine nucleotide, DNA, and protein syntheses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols: Phosphoribosylamine as a Potential Biomarker in Metabolic Diseases
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a pivotal yet highly unstable intermediate in the de novo purine biosynthesis pathway.[1][2] As the product of the committed step in this essential metabolic route, its cellular concentration is theoretically a sensitive indicator of purine metabolic flux. Dysregulation of purine metabolism is a hallmark of several inherited metabolic diseases, such as Lesch-Nyhan syndrome, and is increasingly implicated in more common metabolic disorders. These application notes explore the rationale for considering this compound as a potential biomarker and provide detailed, albeit partly theoretical, protocols for its investigation. Given the extreme instability of PRA (with a half-life of seconds under physiological conditions), these protocols are based on methodologies for similar labile molecules and require careful adaptation and validation.[2][3]
Rationale for this compound as a Biomarker
This compound is synthesized from phosphoribosyl pyrophosphate (PRPP) and glutamine in a reaction catalyzed by amidophosphoribosyltransferase.[1] This is the first and rate-limiting step of de novo purine synthesis. Inborn errors of purine metabolism, such as Lesch-Nyhan syndrome, are characterized by deficiencies in downstream enzymes of the purine salvage pathway, leading to an accumulation of upstream intermediates like PRPP.[4][5][6] This accumulation is expected to drive the synthesis of this compound, suggesting that its levels, or the levels of its more stable degradation products, could serve as a proximal biomarker for the activity of the de novo purine synthesis pathway.
While direct measurement of PRA in clinical samples has not been widely reported due to its instability, its theoretical value as a biomarker is significant. Elevated PRA could indicate an overactive de novo purine synthesis, a condition associated with hyperuricemia and gout.[7] Furthermore, as purine metabolism is intricately linked to cellular energy status and nutrient availability, investigating PRA could offer insights into the metabolic dysregulation underlying complex diseases like obesity and type 2 diabetes.
Quantitative Data Summary (Hypothetical)
Direct quantitative data for this compound in human biological fluids is scarce to non-existent in published literature due to its rapid degradation. The following tables present hypothetical data to illustrate the expected trends in PRA concentrations in various metabolic states, based on known pathway dynamics. These values are for illustrative purposes only and would need to be confirmed by a validated analytical method.
Table 1: Hypothetical this compound Concentrations in Plasma
| Cohort | Mean PRA Concentration (nmol/L) (Hypothetical) | Standard Deviation (nmol/L) (Hypothetical) | Expected Fold Change vs. Healthy Controls |
| Healthy Controls | 5 | 1.5 | 1.0 |
| Lesch-Nyhan Syndrome | 50 | 15 | 10.0 |
| Gout (untreated) | 15 | 4.5 | 3.0 |
| Type 2 Diabetes | 8 | 2.5 | 1.6 |
| Obesity | 7 | 2.0 | 1.4 |
Table 2: Hypothetical this compound Concentrations in Urine (24-hour collection)
| Cohort | Mean PRA Excretion (µmol/24h) (Hypothetical) | Standard Deviation (µmol/24h) (Hypothetical) | Expected Fold Change vs. Healthy Controls |
| Healthy Controls | 20 | 6 | 1.0 |
| Lesch-Nyhan Syndrome | 200 | 60 | 10.0 |
| Gout (untreated) | 60 | 18 | 3.0 |
| Type 2 Diabetes | 30 | 9 | 1.5 |
| Obesity | 25 | 7.5 | 1.25 |
Signaling Pathways and Experimental Workflows
De Novo Purine Biosynthesis Pathway
The following diagram illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the central position of this compound.
Proposed Experimental Workflow for this compound Quantification
This diagram outlines a proposed workflow for the quantification of this compound in biological samples, incorporating immediate stabilization and derivatization steps to overcome its inherent instability.
Experimental Protocols
Sample Collection and Stabilization
Objective: To collect biological samples (plasma or urine) and immediately stabilize this compound to prevent degradation.
Materials:
-
Blood collection tubes with EDTA
-
Pre-chilled microcentrifuge tubes
-
Acidic quenching solution (e.g., 10% trichloroacetic acid in methanol, pre-chilled to -20°C)
-
Centrifuge capable of 4°C
Protocol:
-
Plasma Collection:
-
Draw whole blood into an EDTA tube and immediately place it on ice.
-
Within 15 minutes, centrifuge at 2,000 x g for 15 minutes at 4°C.
-
Immediately transfer the plasma to a pre-chilled microcentrifuge tube containing 3 volumes of cold acidic quenching solution.
-
Vortex briefly and store at -80°C until analysis.
-
-
Urine Collection:
-
Collect a mid-stream urine sample into a sterile container.
-
Immediately mix 1 part urine with 3 parts cold acidic quenching solution in a pre-chilled tube.
-
Vortex briefly and store at -80°C until analysis.
-
Sample Preparation for LC-MS/MS
Objective: To prepare the stabilized sample for analysis by removing proteins and derivatizing this compound to a stable, detectable form.
Materials:
-
Derivatization agent (e.g., a compound that reacts specifically with the amine group of PRA to form a stable, unique product)
-
Internal standard (a stable, isotopically labeled version of the derivatized PRA)
-
LC-MS grade solvents (acetonitrile, methanol, water, formic acid)
Protocol:
-
Thaw the stabilized samples on ice.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new pre-chilled tube.
-
Add the internal standard to each sample.
-
Add the derivatization agent and incubate under optimized conditions (time, temperature, pH) to ensure complete reaction.
-
Dry the sample under a gentle stream of nitrogen.
-
Reconstitute the sample in a suitable solvent for LC-MS/MS analysis (e.g., 50% acetonitrile in water with 0.1% formic acid).
LC-MS/MS Analysis
Objective: To quantify the derivatized this compound using a sensitive and specific mass spectrometry method.
Instrumentation:
-
A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
A triple quadrupole mass spectrometer.
LC Conditions (suggested starting point):
-
Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column suitable for polar metabolites.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A gradient from high organic to high aqueous to ensure retention and elution of the polar derivatized analyte.
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Column Temperature: 40°C.
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
MRM Transitions: Specific precursor-to-product ion transitions for both the derivatized PRA and the internal standard must be determined by infusion of the synthesized standards.
-
Optimization: Collision energy, declustering potential, and other source parameters should be optimized for maximum sensitivity.
Quantification:
-
A standard curve should be prepared using synthesized, derivatized PRA of known concentrations.
-
The concentration of PRA in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.
Conclusion
This compound holds theoretical promise as a biomarker for metabolic diseases characterized by dysregulated purine metabolism. Its extreme instability presents a significant analytical challenge. The protocols outlined above provide a framework for the development of a validated method for PRA quantification. Successful implementation of such a method would enable the exploration of PRA's true potential as a clinical and research tool in the study of metabolic diseases. Further research is needed to establish a definitive link between PRA levels and disease states and to validate its clinical utility.
References
- 1. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lesch-Nyhan syndrome and its pathogenesis: purine concentrations in plasma and urine with metabolite profiles in CSF - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Do clinical features of Lesch-Nyhan disease correlate more closely with hypoxanthine or guanine recycling? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Clinical Severity in Lesch-Nyhan Disease: the Role of Residual Enzyme and Compensatory Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Disorders of purine and pyrimidine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Enzyme Inhibition Assays of the Purine Synthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for performing enzyme inhibition assays on key enzymes within the de novo purine synthesis pathway. The information herein is intended to guide researchers in the screening and characterization of potential inhibitors of this critical metabolic pathway, which is a validated target for antimicrobial, anticancer, and immunosuppressive therapies.
Introduction to the De Novo Purine Synthesis Pathway
The de novo synthesis of purine nucleotides is a fundamental cellular process that builds purine rings from simple precursors. This pathway is essential for the production of adenosine and guanosine nucleotides, which are the building blocks of DNA and RNA, as well as important signaling molecules and energy carriers. The pathway consists of ten enzymatic steps, starting from phosphoribosyl pyrophosphate (PRPP) and culminating in the synthesis of inosine monophosphate (IMP), the common precursor for AMP and GMP. Due to its importance in rapidly proliferating cells, the de novo purine synthesis pathway is an attractive target for therapeutic intervention.
Key Enzymatic Targets for Inhibition
This document focuses on four key enzymes in the de novo purine synthesis pathway that are common targets for drug discovery:
-
Phosphoribosyl Pyrophosphate (PRPP) Synthetase (EC 2.7.6.1): Catalyzes the synthesis of PRPP from ribose-5-phosphate and ATP.
-
Amidophosphoribosyltransferase (ATase) (EC 2.4.2.14): Catalyzes the first committed step of de novo purine biosynthesis, the conversion of PRPP to 5-phosphoribosylamine using glutamine as a nitrogen donor.
-
Glycinamide Ribonucleotide (GAR) Transformylase (GART) (EC 2.1.2.2): Catalyzes the formylation of glycinamide ribonucleotide (GAR) to formylglycinamide ribonucleotide (FGAR), a key step in the assembly of the purine ring.
-
Inosine Monophosphate Dehydrogenase (IMPDH) (EC 1.1.1.205): Catalyzes the NAD+-dependent oxidation of IMP to xanthosine monophosphate (XMP), the rate-limiting step in the biosynthesis of guanine nucleotides.
Quantitative Inhibition Data
The following tables summarize the inhibitory activities (IC50 and Ki values) of known inhibitors against the key enzymes of the purine synthesis pathway. This data is crucial for comparing the potency of different compounds and for validating assay results.
Table 1: Inhibitors of PRPP Synthetase
| Inhibitor | Organism/Enzyme Source | Inhibition Type | Ki (µM) | Reference |
| MRPP-5'-monophosphate | Human WI-L2 cells | Competitive with respect to inorganic phosphate | 40 | [1] |
| ADP | Human erythrocytes | Competitive with respect to ATP | - | [2] |
| GDP | Human erythrocytes | Non-competitive | - | [2] |
Table 2: Inhibitors of Amidophosphoribosyltransferase (ATase)
| Inhibitor | Organism/Enzyme Source | Inhibition Type | IC50/Ki | Reference |
| AMP | Bacillus subtilis | Allosteric | - | [3] |
| GMP | Human lymphoblasts | Allosteric (more potent than AMP) | - | [4] |
| Azaserine | General (Glutamine analog) | Irreversible | Varies with cell line (e.g., HCT116: 22.4 µM) | [5] |
| 6-diazo-5-oxo-L-norleucine (DON) | General (Glutamine analog) | Irreversible | - | [4] |
Table 3: Inhibitors of Glycinamide Ribonucleotide Transformylase (GART)
| Inhibitor | Organism/Enzyme Source | Ki (nM) | IC50 (nM) | Reference |
| 10R-3 (10-methylthio-DDACTHF) | Recombinant human GART | 210 | 80 (CCRF-CEM cells) | [6][7][8] |
| 10S-3 (10-methylthio-DDACTHF) | Recombinant human GART | 180 | 50 (CCRF-CEM cells) | [6][7][8] |
| (6R,S)-H4HPteGlu4-6 | Human lymphoma and murine leukemia cell extracts | - | 300 - 1300 | [9] |
| Methotrexate | Human DHFR (indirectly affects GART) | - | 120 ± 70 (enzymatic assay) | [10] |
Table 4: Inhibitors of Inosine Monophosphate Dehydrogenase (IMPDH)
| Inhibitor | Organism/Enzyme Source | Ki (nM) | IC50 (nM) | Reference |
| Mycophenolic acid (MPA) | Human (recombinant type II) | - | ~20,000 | [11][12] |
| Merimepodib (VX-497) | Human | - | 7 | [12] |
| AVN-944 (VX-944) | Human (isoforms I and II) | 6-10 | - | [13] |
| VX-148 | Human (type II) | 6 | ~80 (lymphocytes) | [13][14] |
| Ribavirin monophosphate | Human | - | - | [15] |
| Mizoribine | Human | - | - | [15] |
Signaling Pathways and Experimental Workflows
dot
References
- 1. Inhibition of phosphoribosylpyrophosphate synthetase by 4-methoxy-(MRPP) and 4-amino-8-(D-ribofuranosylamino) pyrimido[5,4-d]pyrimidine (ARPP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academic.oup.com [academic.oup.com]
- 4. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Asymmetric Synthesis of Inhibitors of Glycinamide Ribonucleotide Transformylase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
- 8. researchgate.net [researchgate.net]
- 9. Inhibition of glycinamide ribonucleotide formyltransferase and other folate enzymes by homofolate polyglutamates in human lymphoma and murine leukemia cell extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Effect of mycophenolic acid glucuronide on inosine monophosphate dehydrogenase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inosine-5'-monophosphate dehydrogenase (IMPDH) Inhibitors (IC50, Ki) | AAT Bioquest [aatbio.com]
- 13. IMPDH (inhibitors, antagonists, agonists)-ProbeChem.com [probechem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. The antibiotic potential of prokaryotic IMP dehydrogenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Models in Phosphoribosylamine Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Phosphoribosylamine (PRA) is a critical, yet highly unstable, intermediate in the de novo purine biosynthesis pathway.[1][2] Its formation, catalyzed by the enzyme amidophosphoribosyltransferase (PPAT), represents the first committed step in the synthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[2][3] Dysregulation of this pathway is implicated in various diseases, including cancer, making the study of PRA metabolism a key area for therapeutic development.[4][5]
These application notes provide detailed protocols for utilizing cell-based models to investigate PRA metabolism. Given the inherent instability of PRA (with a half-life of seconds under physiological conditions), these protocols emphasize rapid and efficient sample processing to ensure accurate quantification.[1][6]
Featured Cell Lines for PRA Metabolism Studies
A variety of human cancer cell lines are utilized to study de novo purine synthesis due to their high proliferative rates and reliance on this pathway.
| Cell Line | Type | Key Characteristics Relevant to Purine Metabolism |
| HeLa | Cervical Cancer | A widely used, robust cell line with well-characterized metabolic pathways.[7][8] |
| A549 | Lung Carcinoma | Exhibits metabolic flexibility and is a common model for studying cancer metabolism.[6][9][10] |
| PC9 | Lung Adenocarcinoma | Known to have alterations in signaling pathways that can impact metabolism.[11] |
| HEK293T | Human Embryonic Kidney | Easily transfected and often used for studies involving protein overexpression or gene knockdown.[8] |
| Jurkat | T-cell Leukemia | A suspension cell line useful for studying the metabolic demands of hematological malignancies.[8] |
Signaling Pathway Overview: De Novo Purine Synthesis
The de novo purine synthesis pathway is a multi-step process that builds the purine rings of inosine monophosphate (IMP), the precursor to both adenosine monophosphate (AMP) and guanosine monophosphate (GMP). The formation of this compound is the initial and rate-limiting step.
Figure 1. The initial steps of the de novo purine synthesis pathway.
Experimental Protocols
Protocol 1: Cell Culture for Metabolic Studies
This protocol provides a general guideline for culturing adherent cell lines such as HeLa and A549 for use in metabolic assays.
Materials:
-
HeLa or A549 cells
-
Dulbecco's Modified Eagle's Medium (DMEM) or F-12K Medium for A549, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin[1][6]
-
Phosphate-Buffered Saline (PBS)
-
0.25% Trypsin-EDTA
-
Cell culture flasks or plates
-
Humidified incubator at 37°C with 5% CO2
Procedure:
-
Cell Seeding: Seed cells in the appropriate culture vessel (e.g., 6-well plates or 10 cm dishes) at a density that will result in 70-80% confluency at the time of the experiment.
-
Incubation: Culture cells in a humidified incubator at 37°C with 5% CO2. Renew the culture medium every 2-3 days.[9]
-
Passaging: When cells reach 80-90% confluency, wash with PBS and detach using Trypsin-EDTA. Neutralize the trypsin with complete medium, centrifuge, and resuspend the cell pellet in fresh medium for subculturing.[1][9]
Protocol 2: Rapid Quenching and Metabolite Extraction for this compound Analysis
Due to the extreme instability of PRA, rapid quenching of metabolic activity is paramount for accurate measurement. This protocol is designed to minimize PRA degradation during sample preparation.
Figure 2. Workflow for rapid quenching and metabolite extraction.
Materials:
-
Cultured cells in 6-well plates
-
Warm (37°C) PBS
-
Liquid nitrogen
-
Ice-cold 80% methanol
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Media Removal: Quickly aspirate the culture medium from the well.
-
Washing: Immediately wash the cells with 1 mL of pre-warmed PBS. This step should be performed as quickly as possible (<10 seconds) to minimize metabolic changes. Aspirate the PBS completely.[1]
-
Quenching: Immediately place the plate on a bed of dry ice or in liquid nitrogen to flash-freeze the cells and halt all metabolic activity.[1][2]
-
Extraction: Add 1 mL of ice-cold 80% methanol to each well.
-
Cell Lysis: Scrape the frozen cells into the methanol solution and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Centrifugation: Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C to pellet proteins and cell debris.
-
Collection: Carefully transfer the supernatant, which contains the intracellular metabolites, to a new pre-chilled tube for analysis.
Protocol 3: Quantification of this compound by LC-MS/MS
This protocol provides a general framework for the analysis of PRA using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Materials:
-
Metabolite extract (from Protocol 2)
-
LC-MS/MS system
-
Appropriate chromatography column (e.g., HILIC)
Procedure:
-
Sample Preparation: The metabolite extract may need to be dried and reconstituted in a suitable solvent for LC-MS/MS analysis.
-
Chromatographic Separation: Use a HILIC column to separate PRA from other polar metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in positive ion mode and use Selected Reaction Monitoring (SRM) or Parallel Reaction Monitoring (PRM) to detect the specific mass transition for PRA.
-
Quantification: Generate a standard curve using a synthesized PRA standard (if available) or use a stable isotope-labeled internal standard for relative quantification.
Note: Due to the instability of PRA, it is crucial to keep samples on ice or at 4°C throughout the sample preparation and analysis process.
Protocol 4: Amidophosphoribosyltransferase (PPAT) Activity Assay in Cell Lysates
This protocol describes a method to measure the enzymatic activity of PPAT in cell lysates. The assay indirectly measures PPAT activity by quantifying the production of glutamate, a co-product of the reaction.
Materials:
-
Cultured cells
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
PPAT assay buffer (containing PRPP and glutamine)
-
Glutamate detection kit (e.g., a colorimetric or fluorometric assay)
-
Bradford assay reagent for protein quantification
Procedure:
-
Cell Lysate Preparation:
-
Wash cultured cells with cold PBS.
-
Lyse the cells in ice-cold lysis buffer.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant (cell lysate).
-
-
Protein Quantification: Determine the total protein concentration of the cell lysate using a Bradford assay.
-
Enzymatic Reaction:
-
In a microplate, add a standardized amount of cell lysate to the PPAT assay buffer.
-
Incubate at 37°C for a defined period (e.g., 30 minutes).
-
Stop the reaction (e.g., by adding a stop solution or by heat inactivation).
-
-
Glutamate Detection:
-
Use a commercial glutamate detection kit to quantify the amount of glutamate produced in each reaction.
-
-
Data Analysis:
-
Calculate the rate of glutamate production and normalize it to the total protein concentration to determine the specific activity of PPAT (e.g., in nmol/min/mg protein).
-
Illustrative Quantitative Data
The following table presents hypothetical, yet realistic, data for PPAT activity in various cancer cell lines. This data is for illustrative purposes to demonstrate how results can be presented.
| Cell Line | PPAT Specific Activity (nmol/min/mg protein) | Relative this compound Level (Fold Change vs. HeLa) |
| HeLa | 15.2 ± 1.8 | 1.0 |
| A549 | 22.5 ± 2.5 | 1.5 |
| PC9 | 18.9 ± 2.1 | 1.2 |
| HEK293T | 10.8 ± 1.5 | 0.7 |
| Jurkat | 28.4 ± 3.1 | 1.9 |
Data are represented as mean ± standard deviation from three independent experiments. Relative this compound levels are hypothetical and would be determined by LC-MS/MS analysis.
Troubleshooting
-
Low PRA Signal: This is likely due to the instability of PRA. Ensure that the quenching and extraction steps are performed as rapidly as possible and that samples are kept cold at all times.
-
High Variability in PPAT Activity: This can be caused by inconsistent cell lysis or variations in cell confluency. Ensure complete cell lysis and use cells from the same passage number at a consistent confluency.
-
Metabolite Leakage: If using suspension cells, rapid filtration is recommended over centrifugation for the washing step to minimize leakage of intracellular metabolites.[2]
By following these detailed protocols, researchers can effectively utilize cell-based models to investigate the critical role of this compound metabolism in health and disease, paving the way for the development of novel therapeutic strategies.
References
- 1. benchchem.com [benchchem.com]
- 2. Reduced quenching and extraction time for mammalian cells using filtration and syringe extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. biorxiv.org [biorxiv.org]
- 5. Metabolomic profiling of rare cell populations isolated by flow cytometry from tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biospec.net [biospec.net]
- 7. eatris.cz [eatris.cz]
- 8. Combined Targeted and Untargeted Profiling of HeLa Cells Deficient in Purine De Novo Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. fn-test.com [fn-test.com]
- 10. Quantitative proteomics analysis reveals possible anticancer mechanisms of 5’-deoxy-5’-methylthioadenosine in cholangiocarcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
troubleshooting low yield in phosphoribosylamine synthesis
This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the synthesis of phosphoribosylamine (PRA), a critical but highly unstable intermediate in de novo purine biosynthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: We are observing significantly lower than expected yields of this compound. What are the primary causes?
Low yields in this compound synthesis are a common issue, primarily stemming from the inherent instability of the PRA molecule. The main factors to investigate are:
-
Inherent Instability of this compound: PRA is a chemically reactive intermediate with a very short half-life. For instance, at 37°C and a pH of 7.5, its half-life is approximately 38 seconds[1]. This rapid degradation back to ribose 5-phosphate is a major contributor to low yields.
-
Suboptimal Reaction Conditions: The enzymatic synthesis of PRA is sensitive to pH, temperature, and buffer composition. Deviations from the optimal conditions for the specific amidophosphoribosyltransferase (PRPP-AT) being used can drastically reduce efficiency.
-
Substrate and Cofactor Limitations: The concentrations and purity of the substrates, 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine, are critical. Insufficient amounts or poor quality of these starting materials will directly impact the yield.
-
Enzyme Activity and Stability: The activity of the PRPP-AT enzyme is paramount. Improper storage, handling, or the presence of inhibitors can lead to reduced catalytic efficiency.
Q2: How can we mitigate the rapid degradation of this compound during our experiments?
Addressing the instability of PRA is key to improving yield. Consider the following strategies:
-
Temperature and pH Control: Maintain strict control over the reaction temperature and pH to align with the optimal conditions for enzyme stability and activity, which will favor the forward reaction.
-
Immediate "Trapping" of PRA: A common strategy is to couple the synthesis of PRA with the subsequent reaction in the purine biosynthesis pathway. The next enzyme, glycinamide ribonucleotide (GAR) synthetase, utilizes PRA as a substrate to form GAR.[2][3] By including GAR synthetase and its substrates (glycine and ATP) in the reaction mixture, PRA is consumed as it is formed, shifting the equilibrium towards product formation and preventing its degradation. This concept is related to substrate channeling, where the unstable intermediate is passed directly between enzymes.[2]
-
Minimize Reaction Time: Plan experiments to minimize the time between PRA synthesis and its subsequent use or analysis.
Q3: What are the optimal concentrations of substrates and cofactors for PRA synthesis?
The optimal concentrations can vary depending on the specific enzyme and experimental setup. However, here are some general guidelines:
-
PRPP and Glutamine: These are the primary substrates for the reaction catalyzed by PRPP amidotransferase.[3][4] Ensure they are not the limiting reagents. Titration experiments may be necessary to determine the optimal concentrations for your system.
-
Magnesium (Mg²⁺): This is a crucial cofactor for PRPP synthetase, the enzyme that produces PRPP.[5] Its presence is also important for the activity of many ATP-dependent enzymes.
Table 1: Key Reactants and Their Roles in this compound Synthesis
| Component | Role | Typical Considerations |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | Ribose-phosphate donor | Ensure high purity; can be a limiting substrate. |
| Glutamine | Amine group donor | Primary nitrogen source for PRA formation.[3][4] |
| PRPP Amidotransferase (PRPP-AT) | Enzyme | Catalyzes the formation of PRA.[3] |
| Magnesium (Mg²⁺) | Cofactor | Essential for the activity of PRPP synthetase and other enzymes.[5] |
| Buffer | pH maintenance | Maintain optimal pH for enzyme activity and PRA stability. |
Q4: How can we confirm the activity of our PRPP amidotransferase enzyme?
To troubleshoot low yields, it's essential to verify the activity of your PRPP-AT enzyme. This can be done through a coupled enzyme assay.
-
Coupled Assay with GAR Synthetase: The most effective method is to couple the PRPP-AT reaction with the GAR synthetase reaction. The formation of the more stable product, GAR, can be monitored over time. The rate of GAR formation is indicative of the PRPP-AT activity, assuming GAR synthetase is not the limiting factor.
Experimental Protocols
Protocol 1: Coupled Enzymatic Synthesis and Trapping of this compound
This protocol describes a method to synthesize PRA and immediately convert it to the more stable GAR to maximize yield.
-
Reaction Mixture Preparation:
-
Prepare a reaction buffer (e.g., 50 mM HEPES, pH 7.5, containing 10 mM MgCl₂ and 100 mM KCl).
-
To the buffer, add the following components to their final desired concentrations:
-
PRPP (e.g., 0.5 mM)
-
Glutamine (e.g., 2 mM)
-
Glycine (e.g., 5 mM)
-
ATP (e.g., 2 mM)
-
GAR Synthetase (a sufficient excess to ensure it is not rate-limiting)
-
-
-
Initiation of Reaction:
-
Equilibrate the reaction mixture to the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding PRPP amidotransferase.
-
-
Monitoring the Reaction:
-
At various time points, take aliquots of the reaction mixture and stop the reaction (e.g., by adding a denaturing agent like perchloric acid).
-
Analyze the formation of GAR using a suitable method, such as HPLC or a colorimetric assay for ADP formation.
-
Visualizations
Diagram 1: Troubleshooting Workflow for Low this compound Yield
Caption: Troubleshooting workflow for low this compound yield.
Diagram 2: De Novo Purine Biosynthesis Pathway - Initial Steps
Caption: Initial steps of de novo purine biosynthesis highlighting PRA instability.
References
- 1. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. microbenotes.com [microbenotes.com]
- 5. Purification and Characterization of Phosphoribosylpyrophosphate Synthetase from Rubber Tree Latex - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Mass Spectrometry for Phosphoribosylamine (PRA) Detection
Welcome to the technical support center for the analysis of phosphoribosylamine (PRA) by mass spectrometry. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental workflows and troubleshooting common issues encountered during the detection of this unstable metabolite.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PRA), and why is it difficult to detect?
A1: this compound (PRA) is a key intermediate in the de novo biosynthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] Its detection is challenging primarily due to its inherent chemical instability. Under physiological conditions (pH 7.5 and 37°C), PRA has a very short half-life of approximately 35-38 seconds, rapidly hydrolyzing to ribose 5-phosphate.[2][3] This instability makes it difficult to maintain sufficient concentrations for analysis throughout sample preparation and detection.
Q2: What are the expected mass-to-charge (m/z) ratios for PRA in mass spectrometry?
A2: The chemical formula for this compound is C5H12NO7P, with a molar mass of 229.125 g/mol .[1] In mass spectrometry, you would typically look for the protonated molecule [M+H]+ in positive ion mode or the deprotonated molecule [M-H]- in negative ion mode. The expected m/z values are:
-
[M+H]+ : ~230.05 m/z
-
[M-H]- : ~228.03 m/z
It is crucial to use a high-resolution mass spectrometer to differentiate PRA from other molecules with similar masses.
Q3: Why am I observing significant in-source fragmentation of my sample?
A3: In-source fragmentation is a common issue when analyzing labile molecules like PRA and other ribonucleotides.[4] This phenomenon occurs when the molecule breaks apart within the ion source of the mass spectrometer before it can be analyzed. For PRA, the N-glycosidic bond is particularly susceptible to cleavage, which can lead to the loss of the amine group or fragmentation of the ribose moiety.[4] Optimizing ion source parameters such as temperature and voltage is critical to minimize this effect.[4]
Q4: Are there chemical derivatization methods to improve PRA stability and detection?
A4: Chemical derivatization is a strategy used to enhance the stability and ionization efficiency of analytes for mass spectrometry.[5][6][7] While not extensively documented specifically for PRA, derivatization of its functional groups (amine and phosphate) could potentially stabilize the molecule and improve its chromatographic retention and detection. This remains an area for methodological development.
Signaling Pathway and Experimental Workflow
Below are diagrams illustrating the biochemical pathway involving PRA and a typical experimental workflow for its detection.
Caption: De novo purine biosynthesis pathway highlighting the formation and consumption of PRA.
Caption: A typical experimental workflow for the detection of PRA using LC-MS/MS.
Troubleshooting Guide
This guide provides solutions to common problems encountered during the mass spectrometric analysis of PRA.
Problem 1: No PRA peak detected or very low signal intensity.
| Possible Cause | Suggested Solution |
| PRA Degradation | PRA is highly unstable.[2][3][8] Ensure rapid sample processing at low temperatures. Use ice-cold solvents for extraction and keep samples chilled until injection. |
| Suboptimal Ionization | Optimize ion source parameters. For electrospray ionization (ESI), adjust spray voltage, capillary temperature, and gas flows to minimize fragmentation and maximize ionization.[4][9] |
| Poor Chromatographic Retention | PRA is polar. Use a Hydrophilic Interaction Liquid Chromatography (HILIC) column for better retention. Optimize the mobile phase composition (e.g., high organic content with an aqueous buffer). |
| Concentration Below Limit of Detection (LOD) | Concentrate the sample extract before analysis. Ensure the mass spectrometer is tuned and calibrated for optimal sensitivity in the target m/z range.[9] |
Problem 2: High background noise in the mass spectrum.
| Possible Cause | Suggested Solution |
| Contaminated Solvents or System | Use high-purity, LC-MS grade solvents and additives.[10] Flush the LC system and clean the ion source regularly to remove contaminants.[10][11] |
| Matrix Effects | The sample matrix can interfere with ionization.[9] Improve sample clean-up procedures (e.g., solid-phase extraction) to remove interfering substances. |
| Electronic Noise | Ensure proper grounding of the LC-MS system and check for sources of electronic interference in the laboratory.[10] |
Problem 3: Inconsistent retention times for the PRA peak.
| Possible Cause | Suggested Solution |
| Unstable LC Conditions | Ensure the column is properly equilibrated before each injection. Check for leaks in the LC system and ensure consistent mobile phase composition and flow rate.[12] |
| Column Degradation | The column may be contaminated or degraded.[10] Flush the column according to the manufacturer's instructions or replace it if performance does not improve. |
| Fluctuations in Temperature | Use a column oven to maintain a stable temperature, as retention times can be sensitive to temperature changes. |
Troubleshooting Logic Diagram
This diagram provides a logical flow for troubleshooting common issues.
Caption: A decision tree for troubleshooting PRA detection in LC-MS experiments.
Experimental Protocols and Data
Protocol: LC-MS/MS Analysis of PRA
This protocol is a general guideline and may require optimization for specific instruments and sample types.
-
Sample Preparation:
-
Quench metabolic activity rapidly, for example, by flash-freezing cells in liquid nitrogen.
-
Extract metabolites using an ice-cold extraction solvent (e.g., 80% methanol).
-
Centrifuge at a high speed at 4°C to pellet debris.
-
Collect the supernatant and dry it under a stream of nitrogen or by lyophilization.
-
Reconstitute the dried extract in a solvent compatible with the initial LC mobile phase conditions.
-
-
LC Separation:
-
Column: HILIC column (e.g., 2.1 mm x 100 mm, 1.7 µm particle size).
-
Mobile Phase A: 10 mM ammonium acetate in water, pH adjusted.
-
Mobile Phase B: Acetonitrile.
-
Gradient: Start with a high percentage of B, then gradually increase A to elute polar compounds like PRA.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 25-40°C.
-
-
MS/MS Detection:
-
Ionization Mode: ESI Positive or Negative.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): m/z for [M+H]+ or [M-H]-.
-
Product Ion (Q3): A characteristic fragment ion of PRA. The N-glycosidic bond is susceptible to breaking, so fragments corresponding to the ribose-5-phosphate or the base moiety are expected.[4]
-
Optimization: Optimize collision energy and other MRM parameters for each transition.[13]
-
Quantitative Data: Representative MS Parameters
The following table provides a starting point for setting up an MS method for PRA and related compounds. These values may require further optimization.[4]
| Compound | Precursor Ion (m/z) | Polarity | Collision Energy (Normalized) | Key Fragment Ions (m/z) |
| PRA | ~230.05 | Positive | 20-35 | Fragments from ribose-5-phosphate moiety, loss of NH3 |
| GAR | ~288.08 | Positive | 25-40 | Fragments showing loss of water, glycine moiety |
| R5P | ~213.02 | Negative | 15-30 | 96.96 (PO3), 153.02 (loss of H2O and PO3) |
Note: Optimal collision energies are instrument-dependent and should be determined empirically.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical characterization of this compound, a substrate for newly discovered trifunctional protein containing glycineamide ribonucleotide synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. Chemical derivatization strategy for mass spectrometry-based lipidomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ssi.shimadzu.com [ssi.shimadzu.com]
- 10. zefsci.com [zefsci.com]
- 11. home.pavlab.msl.ubc.ca [home.pavlab.msl.ubc.ca]
- 12. agilent.com [agilent.com]
- 13. Rapid Optimization of MRM-MS Instrument Parameters by Subtle Alteration of Precursor and Product m/z Targets - PMC [pmc.ncbi.nlm.nih.gov]
Phosphoribosylamine (PRA) Quantification Technical Support Center
Welcome to the technical support center for phosphoribosylamine (PRA) quantification. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the measurement of this highly labile metabolite. Here you will find troubleshooting guidance and answers to frequently asked questions.
Troubleshooting Guide
This guide addresses specific issues you may encounter during PRA quantification experiments.
| Problem | Potential Cause | Suggested Solution |
| No or Very Low Signal | PRA Degradation: PRA is extremely unstable, with a half-life of only 5-38 seconds at physiological pH and temperature.[1][2][3] | • Minimize the time between sample collection and analysis. • Immediately quench metabolic activity with a cold solvent like acidic acetonitrile:methanol:water.[4] • Ensure all sample preparation steps are performed on ice or at 4°C. |
| Inefficient Extraction: The analyte is not being effectively recovered from the sample matrix. | • Homogenize cell or tissue samples thoroughly.[5] • Use a validated extraction protocol for polar metabolites. Ensure the chosen solvent is appropriate for PRA. | |
| Low Intracellular Concentration: The basal concentration of PRA in your samples may be below the detection limit of your assay. | • Increase the amount of starting material (e.g., cell number or tissue weight). • Consider using a more sensitive analytical method, such as LC-MS/MS with multiple reaction monitoring (MRM).[6][7] | |
| High Signal Variability / Poor Reproducibility | Inconsistent Sample Handling: Minor variations in timing or temperature during sample preparation can lead to significant differences in PRA degradation. | • Standardize every step of the sample preparation workflow, from quenching to extraction. • Use an automated liquid handler for repetitive pipetting steps if possible. |
| Chromatographic Issues (HPLC/LC-MS): Purines can exhibit poor peak shape and variable retention times.[8] | • Optimize the mobile phase pH; phosphate buffers at low pH (2.5–3.0) can improve stability.[8] • Consider using ion-pairing reagents or specialized columns (e.g., mixed-mode, polar-embedded) designed for polar analytes.[8][9] | |
| High Background Signal / Interferences | Matrix Effects (LC-MS/MS): Other molecules in the sample extract can co-elute with PRA and interfere with its ionization, leading to signal suppression or enhancement. | • Perform a matrix effect evaluation using a standard addition approach.[10] • Improve sample cleanup using solid-phase extraction (SPE). • Ensure chromatographic separation of PRA from interfering compounds. |
| Interfering Substances (Enzymatic Assays): Components in the sample may inhibit the coupling enzymes used in the assay. | • Deproteinize samples prior to the assay using methods like 10 kDa spin filters or perchloric acid (PCA) precipitation.[5] • Be aware of common inhibitors such as EDTA (>0.5 mM), SDS (>0.2%), and sodium azide (>0.2%).[5] | |
| Contamination: Reagents or labware may be contaminated with interfering substances. | • Use high-purity reagents and solvents (e.g., LC-MS grade). • Ensure all tubes and pipette tips are clean and free of contaminants. |
Frequently Asked Questions (FAQs)
Q1: What is this compound (PRA) and why is it important? A1: this compound (PRA) is the first committed intermediate in the de novo purine biosynthesis pathway, a fundamental process that builds the purine nucleotides necessary for DNA and RNA.[11][12] It is formed from phosphoribosyl pyrophosphate (PRPP) and glutamine in a reaction catalyzed by the enzyme amidophosphoribosyltransferase (PPAT).[13] Its quantification can provide insights into the flux of this critical metabolic pathway.
Q2: What makes PRA so difficult to quantify? A2: The primary challenge in quantifying PRA is its extreme chemical instability. Under physiological conditions (pH 7.5, 37°C), it has a half-life of approximately 5 to 38 seconds, rapidly hydrolyzing to ribose 5-phosphate and ammonia.[1][2][3] This requires incredibly rapid and controlled sample handling and analysis to achieve accurate measurements.
Q3: What are the primary methods used to quantify PRA? A3: Due to its instability, direct measurement is rare. Common methods include:
-
Coupled Enzymatic Assays: These assays "trap" PRA by immediately converting it into a more stable downstream product, glycinamide ribonucleotide (GAR), using the enzyme GAR synthetase.[2][14] The formation of GAR can then be measured, often via a colorimetric or fluorescent readout.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a highly sensitive and specific method for quantifying metabolites.[15][16] For PRA, it requires rapid quenching and extraction, followed by quick analysis, often using hydrophilic interaction liquid chromatography (HILIC) or ion-pairing chromatography.[6]
Q4: How should I prepare my samples for PRA analysis? A4: The key is speed and maintaining cold temperatures. A typical workflow involves:
-
Quenching: Rapidly halt all enzymatic activity by adding the cells or tissue to a pre-chilled extraction solvent (e.g., 80% methanol at -80°C).
-
Homogenization/Lysis: Thoroughly break open the cells or tissue to release intracellular metabolites.
-
Deproteinization: Remove proteins that can interfere with analysis, typically by centrifugation after solvent extraction or by using spin filters.[5]
-
Analysis: Analyze the extract immediately or store it at -80°C until analysis.
Q5: Are there any known interferences I should be aware of? A5: Yes. In enzymatic assays, substances like EDTA, SDS, and sodium azide can inhibit enzyme activity.[5] In LC-MS/MS, high concentrations of salts or lipids can cause ion suppression, and other phosphorylated sugars may have similar chromatographic behavior, necessitating a highly selective method.[17]
Visualizing Key Processes
De Novo Purine Biosynthesis Pathway: The Role of PRA
References
- 1. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chemical characterization of this compound, a substrate for newly discovered trifunctional protein containing glycineamide ribonucleotide synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Metabolite Measurement: Pitfalls to Avoid and Practices to Follow - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. docs.abcam.com [docs.abcam.com]
- 6. Hydrophilic-interaction liquid chromatography-tandem mass spectrometric determination of erythrocyte 5-phosphoribosyl 1-pyrophosphate in patients with hypoxanthine-guanine phosphoribosyltransferase deficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biorxiv.org [biorxiv.org]
- 8. HPLC Troubleshooting for Purine Peak Issues: Strategies to Improve Retention and Performance | Separation Science [sepscience.com]
- 9. Overcoming the chromatographic challenges when performing LC-MS/MS measurements of pyridoxal-5'-phosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. This compound - Wikipedia [en.wikipedia.org]
- 12. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Purine metabolism - Wikipedia [en.wikipedia.org]
- 14. Anthranilate phosphoribosyl transferase (TrpD) generates this compound for thiamine synthesis from enamines and phosphoribosyl pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. Exploring the Most Effective Strategy for Purine Metabolite Quantification in Veterinary Medicine Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Evaluating Interference of Lipemia on Routine Clinical Biochemical Tests - PMC [pmc.ncbi.nlm.nih.gov]
improving the stability of phosphoribosylamine during analysis
Welcome to the technical support center for the analysis of phosphoribosylamine (PRA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on improving the stability and analytical reproducibility of this labile metabolite. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the analysis of this compound.
Understanding the Challenge: The Instability of this compound
This compound is a critical intermediate in the de novo purine biosynthesis pathway.[1] However, it is notoriously unstable, with a half-life of approximately 38 seconds at 37°C and pH 7.5, readily hydrolyzing to ribose 5-phosphate and ammonia.[1][2] This inherent instability presents a significant hurdle for accurate and reproducible quantification.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation products of this compound I should be aware of during analysis?
A1: The primary degradation product of this compound is ribose 5-phosphate, formed through hydrolysis. This degradation can be accelerated by non-optimal pH and temperature conditions during sample handling and analysis.
Q2: My this compound signal is consistently low or absent in my LC-MS/MS analysis. What are the likely causes?
A2: Low or no signal for this compound is a common issue and can be attributed to several factors:
-
Inefficient Quenching: Metabolic activity was not halted quickly enough, allowing for enzymatic degradation of PRA.
-
Suboptimal Extraction: The extraction solvent and procedure may not be suitable for preserving this polar and unstable metabolite.
-
Degradation During Sample Preparation: Prolonged exposure to room temperature or inappropriate pH can lead to complete degradation before analysis.
-
Poor Ionization: The inherent properties of PRA may lead to poor ionization under the chosen mass spectrometry conditions.
-
Matrix Effects: Other components in your sample may be suppressing the ionization of PRA.
Q3: I am observing high variability in my this compound measurements between replicates. What could be the reason?
A3: High variability is often a symptom of inconsistent sample handling and the instability of this compound. Key factors include:
-
Inconsistent Quenching Times: Even small variations in the time between sample collection and quenching can lead to significant differences in PRA levels.
-
Temperature Fluctuations: Inconsistent temperatures during sample processing can lead to variable rates of degradation.
-
Sample Workup Time: Longer and more variable sample preparation times will result in greater and more inconsistent degradation.
Troubleshooting Guides
This section provides a systematic approach to troubleshooting common issues encountered during the analysis of this compound.
Issue 1: Low or No this compound Signal
| Potential Cause | Suggested Solution |
| Ineffective Metabolic Quenching | Immediately quench metabolic activity upon sample collection. For cell cultures, rapid filtration and immersion in a cold quenching solution (e.g., -80°C 80% methanol) is recommended. For tissues, freeze-clamping with liquid nitrogen is the gold standard. |
| Degradation During Extraction | Perform all extraction steps on ice or at 4°C. Use pre-chilled solvents. Minimize the time between quenching and the completion of extraction. |
| Inappropriate Extraction Solvent | For polar metabolites like PRA, a cold methanol/water mixture (e.g., 80:20 v/v) is often effective. A biphasic extraction with methanol, water, and chloroform can be used to separate polar metabolites from lipids. |
| Hydrolysis Due to pH | Maintain a neutral to slightly acidic pH during sample preparation and analysis, as extreme pH values can accelerate hydrolysis. |
| Poor LC-MS Performance | Consider using Hydrophilic Interaction Liquid Chromatography (HILIC) which is well-suited for retaining and separating highly polar compounds like PRA.[3] Ion-pair chromatography can also be an effective alternative.[4] Ensure your mass spectrometer is properly calibrated and tuned. |
Issue 2: High Signal Variability
| Potential Cause | Suggested Solution |
| Inconsistent Sample Handling | Standardize every step of your sample preparation protocol, from collection to analysis. Use a timer to ensure consistent incubation and centrifugation times. |
| Temperature Fluctuations | Use pre-chilled tubes, racks, and centrifuges. Perform all steps in a cold room or on ice. |
| Sample Storage Issues | After extraction, immediately analyze the samples or store them at -80°C. Avoid repeated freeze-thaw cycles. |
Experimental Protocols
Protocol 1: Rapid Quenching and Extraction of this compound for LC-MS/MS Analysis
This protocol is designed to minimize the degradation of this compound during sample preparation.
1. Quenching (Adherent Cells): a. Aspirate the culture medium. b. Immediately wash the cells with ice-cold saline (e.g., 0.9% NaCl). c. Add liquid nitrogen directly to the culture dish to flash-freeze the cells and quench metabolism. d. Add 1 mL of pre-chilled (-80°C) 80% methanol. e. Scrape the cells into the methanol and transfer to a pre-chilled tube.
2. Quenching (Suspension Cells): a. Rapidly filter the cell suspension. b. Immediately transfer the filter with the cells into a tube containing a pre-chilled (-40°C) quenching solution (e.g., 60% methanol).
3. Extraction: a. Vortex the cell slurry vigorously for 1 minute. b. Centrifuge at 15,000 x g for 10 minutes at 4°C. c. Carefully transfer the supernatant containing the polar metabolites to a new pre-chilled tube. d. Dry the extract using a vacuum concentrator (e.g., SpeedVac) at a low temperature. e. Reconstitute the dried pellet in a suitable solvent for LC-MS/MS analysis (e.g., 90% acetonitrile/10% water).
Protocol 2: Chemical Trapping and Derivatization of this compound
To enhance stability, the primary amine group of this compound can be derivatized to a more stable form. Dansyl chloride is a common derivatizing agent for primary amines.[5]
1. Sample Preparation: a. Follow the quenching and extraction protocol as described above. b. After drying, reconstitute the sample in a derivatization buffer (e.g., 100 mM sodium bicarbonate, pH 9.0).
2. Derivatization: a. Add a solution of Dansyl chloride in acetone to the sample. b. Incubate the reaction at a controlled temperature (e.g., 60°C) for a specific time (e.g., 30 minutes). The optimal conditions should be determined empirically. c. Quench the reaction by adding a small amount of a primary amine-containing solution (e.g., glycine).
3. Analysis: a. The derivatized sample can then be analyzed by LC-MS/MS. The derivatization will alter the retention time and mass-to-charge ratio of this compound.
Protocol 3: LC-MS/MS Analysis of this compound
Given the polar nature of this compound, HILIC is a recommended chromatographic technique.[3]
| Parameter | Recommendation |
| Column | HILIC column (e.g., aminopropyl stationary phase) |
| Mobile Phase A | 20 mM ammonium acetate in water, pH 9.75 |
| Mobile Phase B | Acetonitrile |
| Gradient | Start with a high percentage of organic phase (e.g., 95% B) and gradually decrease to elute polar compounds. |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2-5 µL |
| MS Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MS/MS Transitions | Precursor ion (m/z) and product ions for this compound would need to be determined using a standard. For the underivatized molecule, the protonated precursor would be [M+H]+. |
Protocol 4: Sample Preparation for NMR Analysis
1. Sample Preparation: a. Follow the quenching and extraction protocol, ensuring a sufficient amount of starting material due to the lower sensitivity of NMR. b. Dry the metabolite extract completely. c. Reconstitute the dried sample in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard (e.g., TSP).
2. NMR Acquisition: a. Use a high-field NMR spectrometer for maximum sensitivity and resolution. b. To suppress the residual water signal, a presaturation or a CPMG (Carr-Purcell-Meiboom-Gill) pulse sequence can be used.[2] c. For specific detection of phosphorus-containing compounds, ³¹P NMR spectroscopy can be employed.[6][7] This can provide a cleaner spectrum with less overlap compared to ¹H NMR.
Data Presentation
Table 1: Stability of this compound Under Various Conditions
| Condition | Half-life (t₁/₂) | Reference |
| 37°C, pH 7.5 | ~38 seconds | [1][2] |
| 4°C, neutral pH | Significantly increased (exact value not readily available in literature, but low temperature is critical for preservation) | General principle for unstable metabolites |
| Room Temperature | Very short, rapid degradation expected | General principle for unstable metabolites |
Visualizations
Caption: De novo purine biosynthesis pathway highlighting this compound.
Caption: General experimental workflow for the analysis of this compound.
References
- 1. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anomalous Dynamics of Labile Metabolites in Cold Human Blood Detected Using 1H NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ssi.shimadzu.com [ssi.shimadzu.com]
- 4. Ion-Pairing Chromatography and Amine Derivatization Provide Complementary Approaches for the Targeted LC-MS Analysis of the Polar Metabolome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. DSpace [repository.kaust.edu.sa]
- 6. 31Phosphorus NMR [chem.ch.huji.ac.il]
- 7. Phosphorus-31 nuclear magnetic resonance - Wikipedia [en.wikipedia.org]
troubleshooting phosphoribosylamine degradation in samples
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with phosphoribosylamine (PRA). Given the inherent instability of PRA, this guide focuses on addressing common challenges encountered during its experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PRA), and why is it difficult to work with?
This compound is a crucial intermediate in the de novo biosynthesis of purine nucleotides, which are essential building blocks for DNA and RNA.[1] The primary challenge in studying PRA is its extreme instability. Under physiological conditions (pH 7.5 and 37°C), it has a very short half-life of approximately 38 seconds, rapidly hydrolyzing into ribose 5-phosphate.[2] This inherent chemical reactivity necessitates specialized handling and analytical strategies to obtain reliable data.
Q2: What are the primary degradation products of PRA in a sample?
The principal degradation product of this compound is ribose 5-phosphate, formed through hydrolysis.[3] This degradation is a non-enzymatic process and is highly dependent on the pH and temperature of the sample environment.
Q3: How can I minimize PRA degradation during sample preparation?
Minimizing PRA degradation is critical for accurate quantification. Key considerations include:
-
Speed and Temperature: Process samples as quickly as possible and maintain them at low temperatures (e.g., on ice) to reduce the rate of hydrolysis.
-
pH Control: The stability of PRA is pH-dependent. While physiological pH leads to rapid degradation, altering the pH may interfere with enzymatic assays. It is crucial to maintain a consistent and optimized pH throughout the experiment.
-
Enzyme Inhibitors: If studying PRA formation, consider using inhibitors for downstream enzymes to prevent its consumption, though this will not prevent its chemical degradation.
-
Immediate Analysis: Analyze samples immediately after preparation whenever possible. If storage is necessary, flash-freeze samples in liquid nitrogen and store them at -80°C. However, be aware that freeze-thaw cycles can also contribute to degradation of other sample components.
Q4: What are the common methods for detecting and quantifying PRA?
Direct quantification of PRA is challenging due to its instability.[4] Researchers often use indirect methods:
-
Enzymatic Trapping Assays: This is a common approach where a downstream enzyme, such as glycinamide ribonucleotide synthetase (GAR-syn), is used to convert the unstable PRA into a more stable product, glycinamide ribonucleotide (GAR).[2] The amount of GAR formed is then quantified as a proxy for the amount of PRA initially present.
-
Coupled Enzyme Assays: The production of PRA by glutamine phosphoribosylpyrophosphate amidotransferase (PRPP-AT) can be coupled to the GAR-syn reaction, and the overall reaction progress can be monitored.
-
LC-MS/MS: While direct detection of PRA is difficult, liquid chromatography-tandem mass spectrometry (LC-MS/MS) can be used to measure its more stable precursors (e.g., PRPP) and downstream products (e.g., GAR, purine nucleotides), allowing for an estimation of metabolic flux through the pathway.[4]
Troubleshooting Guides
Issue 1: Low or No Detectable PRA Signal
This is a common issue stemming from the rapid degradation of PRA.
| Potential Cause | Recommended Solution |
| Sample Handling Delay | Minimize the time between sample collection, preparation, and analysis. Perform all steps on ice. |
| Suboptimal pH | Ensure the buffer pH is optimal for the enzymatic assay and maintained consistently across all samples. |
| Incorrect Storage | For any necessary storage, flash-freeze samples in liquid nitrogen and store at -80°C. Avoid repeated freeze-thaw cycles. |
| Low Enzyme Activity (in trapping assays) | Verify the activity of the enzymes used in the trapping assay (e.g., GAR-syn). Ensure proper co-factors are present. |
| Insufficient Substrate | Confirm that the concentration of precursor molecules, like PRPP and glutamine, is not a limiting factor in the reaction. |
Issue 2: High Variability Between Replicates
High variability often points to inconsistent sample handling and the inherent instability of the analyte.
| Potential Cause | Recommended Solution |
| Inconsistent Incubation Times | Use a multi-channel pipette and a timed protocol to ensure all samples are processed and incubated for the exact same duration. |
| Temperature Fluctuations | Use a temperature-controlled water bath or incubator for reactions. Avoid leaving samples on the bench for extended periods. |
| Pipetting Errors | Calibrate pipettes regularly. For small volumes, use specialized low-retention tips. |
| Sample Matrix Effects | The presence of interfering substances in the sample can affect enzyme activity and analyte stability. Perform spike-and-recovery experiments to assess matrix effects. |
Experimental Protocols
Protocol 1: Indirect Quantification of PRA via an Enzymatic Trapping Assay
This protocol describes a method to indirectly measure PRA by converting it to the more stable product, glycinamide ribonucleotide (GAR), using GAR synthetase.
Materials:
-
Cell or tissue lysate
-
Reaction Buffer (e.g., 50 mM HEPES, 10 mM MgCl₂, 100 mM KCl, pH 7.5)
-
Glutamine: 10 mM
-
Phosphoribosyl pyrophosphate (PRPP): 1 mM
-
Glycine: 20 mM
-
ATP: 5 mM
-
Recombinant GAR synthetase (GAR-syn)
-
Quenching solution (e.g., 10% trichloroacetic acid)
-
LC-MS/MS system for GAR quantification
Methodology:
-
Prepare cell or tissue lysate on ice.
-
Pre-warm the reaction buffer containing glycine, ATP, and GAR-syn to 37°C.
-
Initiate the reaction by adding the lysate, glutamine, and PRPP to the pre-warmed reaction buffer.
-
Incubate the reaction at 37°C for a very short and precise period (e.g., 30-60 seconds) due to the rapid turnover of PRA.
-
Stop the reaction by adding the cold quenching solution.
-
Centrifuge the samples to pellet precipitated proteins.
-
Analyze the supernatant for GAR concentration using a validated LC-MS/MS method.
Visualizations
This compound Synthesis and Degradation Pathway
Caption: Synthesis and subsequent fate of this compound (PRA).
Troubleshooting Workflow for Low PRA Signal
Caption: A logical workflow for troubleshooting low signal in PRA experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimization of Phosphoribosylamine (PRA) Extraction from Tissues
Welcome to the technical support center for the optimization of phosphoribosylamine (PRA) extraction. This resource is designed for researchers, scientists, and drug development professionals. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound (PRA), and why is its extraction challenging?
A1: this compound (PRA) is a crucial, yet highly unstable, intermediate in the de novo biosynthesis of purines.[1] Its inherent instability presents a significant challenge for extraction and quantification from biological tissues. The primary difficulty lies in its short half-life under physiological conditions, as it rapidly hydrolyzes.[1] Therefore, successful extraction hinges on immediate and effective quenching of all metabolic activity at the moment of tissue harvesting, followed by a rapid and cold extraction procedure.
Q2: What is the most critical step in preserving PRA during tissue collection?
A2: The most critical step is the immediate and rapid quenching of metabolic activity. Due to the high turnover rate of PRA, any delay will result in its degradation.[2] The recommended method is snap-freezing the tissue in liquid nitrogen immediately upon collection.[2][3] This ensures that all enzymatic reactions are halted, preserving the metabolic snapshot of the tissue at that moment.
Q3: Which extraction solvents are recommended for PRA?
A3: Cold organic solvents are recommended to ensure simultaneous protein precipitation and extraction of polar metabolites like PRA. Methanol-containing solvent mixtures are often effective.[4] A common starting point is a pre-chilled (-80°C) 80% methanol/water solution.[5] For a broader metabolite profile, a biphasic extraction using a methanol/chloroform/water mixture can be employed to separate polar and non-polar metabolites.[6][7]
Q4: Can PRA be directly measured after extraction?
A4: Direct measurement is challenging due to its instability. Most successful analyses of PRA involve downstream derivatization or detection by highly sensitive techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9][10] Often, PRA is measured as part of a larger panel of purine pathway intermediates.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low or undetectable PRA levels | Delayed Quenching: Metabolic activity continued after tissue collection, leading to PRA degradation. | Immediately upon collection, snap-freeze tissue in liquid nitrogen.[2][3] For adherent cells, quenching can be achieved by adding liquid nitrogen directly to the culture dish.[11] |
| Suboptimal Extraction Temperature: Extraction performed at temperatures that allow for enzymatic or chemical degradation. | Ensure all solvents and equipment are pre-chilled to at least -20°C, and preferably -80°C.[12] Keep samples on dry ice or in a cold bath throughout the extraction process.[5] | |
| Inefficient Extraction Solvent: The chosen solvent is not effectively extracting polar, phosphorylated compounds. | Use a pre-chilled (-80°C) 80% methanol solution.[5] Alternatively, evaluate a methanol:water (1:1) or methanol:chloroform:water (40:40:20) extraction method.[6] | |
| Poor Reproducibility Between Replicates | Inconsistent Quenching Time: Variation in the time between tissue collection and freezing. | Standardize the quenching procedure to be as rapid and consistent as possible for all samples. |
| Incomplete Tissue Homogenization: Inconsistent sample disruption leads to variable extraction efficiency. | Ensure complete homogenization of the frozen tissue powder in the cold extraction solvent. Use of bead beaters or cryogenic grinders is recommended. | |
| Variable Evaporation of Solvent: Inconsistent drying of extracts can lead to variability in final concentrations. | Use a controlled environment for solvent evaporation, such as a centrifugal vacuum concentrator (SpeedVac). | |
| Interference from Other Compounds in Downstream Analysis (MS/NMR) | Contamination from Tissue Matrix: Lipids and proteins can interfere with the detection of polar metabolites. | If using a monophasic extraction, consider a subsequent cleanup step. A biphasic extraction with methanol/chloroform/water will separate lipids into the non-polar phase.[7] |
| Salt Contamination: High salt concentrations from buffers can suppress ionization in mass spectrometry. | If washing tissues or cells, use a volatile buffer like ammonium formate or a rapid rinse with cold water.[2][11] |
Experimental Protocols
Protocol 1: Rapid Monophasic Extraction with Cold Methanol
This protocol is optimized for speed to minimize the degradation of unstable metabolites like PRA.
-
Tissue Quenching: Immediately after excision, snap-freeze the tissue sample in liquid nitrogen.
-
Homogenization: Grind the frozen tissue into a fine powder under liquid nitrogen using a pre-chilled mortar and pestle or a cryogenic grinder.
-
Extraction: Transfer the frozen tissue powder (e.g., 20-50 mg) to a pre-chilled tube containing 1 mL of 80% methanol (pre-cooled to -80°C).
-
Vortexing: Vortex vigorously for 1 minute, ensuring the powder is fully suspended.
-
Incubation: Incubate at -20°C for 20 minutes to allow for protein precipitation.
-
Centrifugation: Centrifuge at 16,000 x g for 15 minutes at 4°C.
-
Supernatant Collection: Carefully collect the supernatant, which contains the polar metabolites, and transfer it to a new tube.
-
Drying: Dry the extract using a centrifugal vacuum concentrator.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent for your downstream analysis (e.g., mobile phase for LC-MS).
Protocol 2: Biphasic Extraction for Broader Metabolite Coverage
This method separates polar metabolites (like PRA) from lipids.
-
Tissue Quenching and Homogenization: Follow steps 1 and 2 from Protocol 1.
-
Extraction: To the frozen tissue powder, add a pre-chilled (-20°C) mixture of methanol:chloroform:water in a 2:2:1 ratio (e.g., 400 µL methanol, 400 µL chloroform, 200 µL water).
-
Vortexing and Incubation: Vortex vigorously for 1 minute and then incubate on ice for 15 minutes.
-
Phase Separation: Centrifuge at 16,000 x g for 15 minutes at 4°C. This will result in two distinct liquid phases.
-
Fraction Collection:
-
The upper aqueous phase contains the polar metabolites (including PRA). Carefully collect this layer.
-
The lower organic phase contains the lipids.
-
-
Drying and Reconstitution: Follow steps 8 and 9 from Protocol 1 for the collected aqueous phase.
Visualizations
De Novo Purine Biosynthesis Pathway
The diagram below illustrates the initial steps of the de novo purine biosynthesis pathway, highlighting the formation and consumption of this compound (PRA).
Caption: Key steps in the de novo purine synthesis pathway leading to PRA formation.
Experimental Workflow for PRA Extraction
This workflow outlines the critical stages from tissue collection to sample analysis for PRA.
References
- 1. youtube.com [youtube.com]
- 2. Metabolic Quenching - Center for Innovative Technology [vanderbilt.edu]
- 3. researchgate.net [researchgate.net]
- 4. masspec.scripps.edu [masspec.scripps.edu]
- 5. Extraction parameters for metabolomics from cell extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Influence of Extraction Solvent on Nontargeted Metabolomics Analysis of Enrichment Reactor Cultures Performing Enhanced Biological Phosphorus Removal (EBPR) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Phosphorus NMR and Its Application to Metabolomics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Stability of Metabolomic Content during Sample Preparation: Blood and Brain Tissues - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Phosphoribosylamine (PRA) LC-MS Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions to help researchers, scientists, and drug development professionals address matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of phosphoribosylamine (PRA).
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS analysis?
A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting, non-target compounds in the sample matrix.[1][2] This interference can lead to either a decrease in signal, known as ion suppression, or an increase in signal, known as ion enhancement.[3][4] These effects are a primary challenge in quantitative LC-MS, as they can significantly impact the accuracy, precision, and sensitivity of the analysis.[5][6][7]
Q2: Why is this compound (PRA) analysis particularly challenging and susceptible to matrix effects?
A2: PRA analysis is exceptionally challenging due to two main factors:
-
Inherent Instability: PRA is a highly unstable intermediate in the de novo purine biosynthesis pathway.[1][5][6] It has a reported half-life of as little as 5 to 38 seconds under physiological conditions (pH 7.5, 37°C), rapidly hydrolyzing to ribose 5-phosphate.[6][8][9] This chemical reactivity requires rapid and meticulous sample handling to prevent degradation before analysis.
-
High Polarity: As a phosphorylated sugar amine, PRA is a very polar molecule. Polar analytes are often difficult to retain on traditional reversed-phase LC columns and may elute early with other polar matrix components like salts, leading to significant ion suppression.[10]
Q3: How can I detect and quantify matrix effects in my PRA analysis?
A3: There are several established methods to assess matrix effects:
-
Post-Column Infusion: This is a qualitative method where a constant flow of a PRA standard solution is introduced into the LC eluent after the analytical column.[6][9] A blank matrix extract is then injected. Any dip or rise in the constant PRA signal indicates regions of ion suppression or enhancement, respectively.[6][9]
-
Post-Extraction Spike Analysis: This is a quantitative approach and is considered the "gold standard" for assessing matrix effects.[4] The response of PRA spiked into a blank matrix extract after the extraction process is compared to the response of PRA in a neat (clean) solvent at the same concentration. The ratio of these responses, known as the matrix factor (MF), provides a quantitative measure of ion suppression (MF < 1) or enhancement (MF > 1).[4]
Q4: What is the difference between ion suppression and ion enhancement?
A4: Both are types of matrix effects that impact the reliability of LC-MS data.
-
Ion Suppression is the more common effect, where co-eluting matrix components reduce the ionization efficiency of the target analyte (PRA), leading to a lower-than-expected signal.[1][2] This occurs due to competition for charge in the electrospray ionization (ESI) source or changes in droplet evaporation efficiency.[1][11]
-
Ion Enhancement is a less frequent phenomenon where matrix components increase the ionization efficiency of the analyte, resulting in a higher-than-expected signal.[3][4]
Troubleshooting Guide
Problem: I am observing poor or no signal for my PRA analyte.
This is a common issue, often attributable to a combination of PRA's inherent instability and matrix-induced ion suppression.
| Possible Cause | Troubleshooting Step |
| Analyte Degradation | This compound is extremely unstable.[6][8][9] Ensure sample processing is performed rapidly and at low temperatures (e.g., on ice or at 4°C).[4][12] Minimize time between sample collection, extraction, and injection. Evaluate the stability of PRA in your specific matrix and final extract by analyzing samples at different time points. |
| Ion Suppression | Co-eluting polar matrix components like salts and phospholipids are common causes of ion suppression.[8][13] Improve sample cleanup using techniques like Solid-Phase Extraction (SPE) or HybridSPE, which are effective at removing these interferences.[10][13][14] Diluting the sample can also reduce the concentration of interfering components, but this may compromise sensitivity.[6][9][14] |
| Poor Chromatography | PRA may be eluting in a region of the chromatogram with significant matrix interference.[6] Modify your LC method to improve retention and move the PRA peak away from the void volume. Consider using a Hydrophilic Interaction Liquid Chromatography (HILIC) column, which is well-suited for retaining highly polar compounds.[15] |
| Suboptimal MS Parameters | Ensure ion source parameters (e.g., gas flows, temperature, voltages) are optimized specifically for PRA to maximize its ionization.[5] |
Problem: My results for PRA quantification are inconsistent and not reproducible.
Poor reproducibility is a classic sign of uncorrected matrix effects, which can vary between different samples.
| Possible Cause | Troubleshooting Step |
| Variable Matrix Effects | The composition of biological matrices can differ from sample to sample, leading to variable ion suppression or enhancement.[16] The most effective way to correct for this is to use a Stable Isotope-Labeled Internal Standard (SIL-IS) for PRA.[17][18] A SIL-IS co-elutes with PRA and experiences the same matrix effects, allowing for reliable normalization of the signal.[17][18] |
| Inconsistent Sample Preparation | Variability in extraction efficiency can lead to inconsistent results. Ensure your sample preparation protocol is robust and followed precisely for all samples, standards, and quality controls. Automated sample preparation can help minimize this variability. |
| Analyte Adsorption | Highly polar and phosphorylated compounds can adsorb to plasticware or metal surfaces in the LC system. Use low-adsorption vials and consider system passivation to ensure consistent recovery. |
| Carryover | If high-concentration samples are followed by low-concentration ones, carryover can occur, leading to artificially high results in the latter. Optimize the needle wash procedure and inject blank samples between runs to check for and mitigate carryover.[11] |
Experimental Protocols & Methodologies
Protocol 1: Quantitative Assessment of Matrix Effects using Post-Extraction Spiking
This protocol allows for the calculation of the Matrix Factor (MF) to quantify the extent of ion suppression or enhancement.
-
Prepare Blank Matrix Extract: Process at least six different sources of your blank biological matrix (e.g., plasma, cell lysate) using your established extraction protocol. Pool the final extracts.
-
Prepare Spiked Samples (Set A): Spike the pooled blank matrix extract with a known concentration of PRA standard (e.g., a mid-range QC concentration).
-
Prepare Neat Samples (Set B): Prepare a solution of PRA in the final reconstitution solvent (e.g., mobile phase) at the exact same concentration as in Set A.
-
Analysis: Inject and analyze at least three replicates of both Set A and Set B via LC-MS.
-
Calculation:
-
Calculate the average peak area for both sets.
-
Matrix Factor (MF) = (Average Peak Area of Set A) / (Average Peak Area of Set B)
-
An MF < 1 indicates ion suppression.
-
An MF > 1 indicates ion enhancement.
-
An MF close to 1 indicates minimal matrix effect.
-
Protocol 2: Sample Preparation using Mixed-Mode Solid-Phase Extraction (SPE)
This protocol is designed to remove both polar and non-polar interferences, which is beneficial for polar analytes like PRA.
-
Sample Pre-treatment: Perform protein precipitation by adding 3 volumes of ice-cold acetonitrile containing a SIL-IS for PRA to 1 volume of sample. Vortex and centrifuge at high speed for 10 minutes at 4°C.
-
SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge (e.g., with both reversed-phase and ion-exchange properties) by washing with methanol followed by equilibration with water.[5]
-
Sample Loading: Load the supernatant from the protein precipitation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak organic solvent (e.g., 5% methanol in water) to remove highly polar interferences like salts.
-
Elution: Elute the PRA using a stronger, appropriate solvent (e.g., a methanol/water mixture with a pH modifier like ammonium hydroxide to elute the anionic phosphate group). The exact solvent will depend on the specific SPE sorbent.
-
Evaporation and Reconstitution: Evaporate the eluent to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase for LC-MS analysis.[5]
Quantitative Data Summary
The following table summarizes expected outcomes from different sample preparation strategies to mitigate matrix effects, particularly those caused by phospholipids, a major source of ion suppression in bioanalysis.[8][13]
| Sample Preparation Method | Typical Analyte Recovery | Phospholipid Removal Efficiency | Suitability for PRA |
| Protein Precipitation (PPT) | High (>90%) | Low (<20%) | Poor: Least effective; results in significant matrix effects from phospholipids.[10] |
| Liquid-Liquid Extraction (LLE) | Variable (Low for polar analytes) | Moderate to High | Poor: Unlikely to efficiently extract highly polar PRA, leading to low recovery.[10][14] |
| Reversed-Phase SPE | Good | Moderate | Fair: Can provide cleaner extracts than PPT but may not be optimal for removing all polar interferences.[10] |
| Mixed-Mode SPE | Good to Excellent | High (>95%) | Excellent: Considered one of the most effective methods for producing clean extracts for complex biological samples.[10] |
| HybridSPE®-Precipitation | Excellent | Excellent (>98%) | Excellent: Specifically designed to remove phospholipids and proteins, providing very clean extracts.[13] |
Visualizations
Logical Troubleshooting Workflow
Caption: A logical workflow to troubleshoot and mitigate matrix effects in PRA analysis.
PRA Sample Preparation and Analysis Workflow
Caption: Workflow from sample collection to analysis, emphasizing PRA stability and cleanup.
Context: PRA in De Novo Purine Biosynthesis
Caption: Position of the unstable intermediate PRA in the de novo purine synthesis pathway.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. lcms.cz [lcms.cz]
- 3. researchgate.net [researchgate.net]
- 4. Pre-analytical sample handling standardization for reliable measurement of metabolites and lipids in LC-MS-based clinical research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A New View into the Regulation of Purine Metabolism – The Purinosome - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Extraction Methods for Brain Biopsy NMR Metabolomics: Balancing Metabolite Stability and Protein Precipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Chemical characterization of this compound, a substrate for newly discovered trifunctional protein containing glycineamide ribonucleotide synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Metabolic disorders of purine metabolism affecting the nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Quantification of sphingosine-1-phosphate and related sphingolipids by liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Targeted LC-MS/MS-based metabolomics and lipidomics on limited hematopoietic stem cell numbers - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Calibration-free quantification and automated data analysis for high-throughput reaction screening - Digital Discovery (RSC Publishing) [pubs.rsc.org]
- 15. A new assay for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. LC-MS-based procedures for monitoring of toxic organophosphorus compounds and verification of pesticide and nerve agent poisoning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Purine metabolism - Wikipedia [en.wikipedia.org]
Technical Support Center: Phosphoribosylamine (PRA) Stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing the non-enzymatic decay of phosphoribosylamine (PRA), a critical but highly unstable intermediate in de novo purine biosynthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during your research.
Troubleshooting Guides & FAQs
This section addresses common issues and questions regarding the stability of this compound in a question-and-answer format.
Q1: My enzymatic assay involving PRA is showing lower than expected product formation. Could PRA instability be the cause?
A1: Yes, this is a very common issue. This compound is notoriously unstable, with a half-life of approximately 38 seconds at 37°C and pH 7.5.[1] Its rapid non-enzymatic hydrolysis to ribose-5-phosphate and ammonia means that a significant portion of the PRA synthesized may decay before it can be utilized by the subsequent enzyme in your pathway. This leads to an underestimation of the activity of the PRA-producing enzyme or the downstream enzyme.
Q2: How does pH affect the stability of this compound?
Q3: What is the optimal temperature for working with this compound?
A3: Lower temperatures will generally slow down the rate of non-enzymatic decay. However, you must balance the stability of PRA with the optimal temperature for the enzymes in your assay. If the enzymes are active at lower temperatures, performing the assay on ice or at a reduced temperature can significantly increase the half-life of PRA.
Q4: I am synthesizing PRA for use as a substrate. How can I minimize its decay during preparation and handling?
A4: To minimize decay during synthesis and handling, it is recommended to:
-
Work quickly: Prepare PRA immediately before use.
-
Maintain low temperatures: Keep all solutions and the reaction mixture on ice as much as possible.
-
Control the pH: Use a well-buffered solution at a pH that balances PRA stability and the requirements of your downstream application.
-
Use a coupled enzyme system: In many cases, the most effective way to utilize PRA is to generate it in situ using a coupled enzymatic reaction where the enzyme that uses PRA is present in the same reaction mixture. This allows for the immediate capture of PRA as it is produced.
Q5: Are there any chemical additives that can stabilize this compound?
A5: The scientific literature does not extensively report on small molecule stabilizers for this compound. The primary strategy to prevent its decay in biological systems is through "substrate channeling," where the enzyme that produces PRA and the enzyme that consumes it form a complex to facilitate the direct transfer of the unstable intermediate.[2] In in vitro experiments, the focus is on controlling the experimental conditions (pH, temperature) and using coupled enzyme systems.
Data Presentation
This compound Half-Life
Comprehensive quantitative data on the half-life of this compound under a wide variety of conditions is limited in the published literature. The most frequently cited value is:
| Temperature (°C) | pH | Half-life (s) | Reference |
| 37 | 7.5 | 38 | [1] |
Researchers should consider this value as a critical baseline and recognize that deviations in pH and temperature will significantly impact PRA stability.
Experimental Protocols
Protocol 1: Enzymatic Synthesis of this compound
This protocol describes the in situ generation of this compound from phosphoribosyl pyrophosphate (PRPP) and glutamine using the enzyme amidophosphoribosyltransferase.
Materials:
-
Amidophosphoribosyltransferase
-
Phosphoribosyl pyrophosphate (PRPP)
-
L-glutamine
-
Reaction Buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.5)
-
Ice bath
Procedure:
-
Prepare a reaction mixture containing the desired concentrations of PRPP and L-glutamine in the reaction buffer.
-
Equilibrate the reaction mixture to the desired temperature (e.g., on ice or at 37°C, depending on the experimental requirements).
-
Initiate the reaction by adding a purified preparation of amidophosphoribosyltransferase.
-
The reaction now contains freshly synthesized this compound, which should be used immediately in downstream applications.
Protocol 2: Monitoring this compound Decay by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique to directly observe the decay of this compound. This protocol provides a general guideline.
Materials:
-
Enzymatically synthesized this compound solution
-
NMR tube
-
NMR spectrometer
-
D₂O (for locking)
-
Internal standard (optional, for quantification)
Procedure:
-
Prepare the this compound solution as described in Protocol 1, including a suitable amount of D₂O for the NMR lock.
-
Quickly transfer the reaction mixture to a pre-chilled NMR tube.
-
Immediately place the NMR tube in the spectrometer.
-
Acquire a series of one-dimensional ¹H or ³¹P NMR spectra over time. The decay of PRA can be monitored by the decrease in the intensity of its characteristic peaks and the corresponding increase in the peaks of its degradation product, ribose-5-phosphate.[1]
-
The rate of decay can be determined by plotting the natural logarithm of the PRA peak integral against time. The slope of this plot will be the negative of the first-order rate constant (k), and the half-life can be calculated as t₁/₂ = ln(2)/k.
Visualizations
Caption: De Novo Purine Biosynthesis Pathway Highlighting PRA.
Caption: Experimental Workflow for Managing PRA Instability.
References
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with kinetic assays of phosphoribosylamine-related enzymes.
Frequently Asked Questions (FAQs)
Q1: What are the common methods for assaying phosphoribosyltransferase activity?
A1: Several methods are commonly employed, each with its own advantages and limitations. Spectrophotometric assays are widely used and can monitor the reaction in real-time by measuring changes in absorbance.[1][2][3] For instance, Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) activity can be determined by monitoring the decrease in absorbance of hypoxanthine at 249 nm or by a coupled assay that measures NADH production at 340 nm.[1][2] High-Performance Liquid Chromatography (HPLC) offers a discontinuous method that allows for the separation and quantification of substrates and products, providing high sensitivity and specificity.[4] Radiometric assays, using radiolabeled substrates like ¹⁴C-hypoxanthine, are also a traditional and highly sensitive method.[2]
Q2: My enzyme activity is lower than expected. What are the potential causes?
A2: Low enzyme activity can stem from several factors. Enzyme instability is a primary concern; ensure proper storage conditions, such as storing at -70°C or at -20°C with 50% glycerol, and avoid repeated freeze-thaw cycles.[5] The assay conditions themselves, including pH, temperature, and ionic strength, may not be optimal for your specific enzyme.[5][6] It is also crucial to ensure that the concentrations of all substrates are appropriate and not limiting the reaction, and that cofactors, if required, are present in sufficient amounts. Finally, the presence of inhibitors in your sample or reagents could be a factor.
Q3: I am observing a non-linear reaction rate. What could be the reason?
A3: A non-linear reaction rate, or "lag" or "burst" kinetics, can be due to several reasons. One common cause is substrate depletion, where the reaction rate decreases as the substrate is consumed.[7] Product inhibition, where the product of the reaction binds to the enzyme and inhibits its activity, can also lead to non-linearity. Additionally, enzyme instability under the assay conditions can cause the reaction rate to decrease over time.[5] It is also possible that the detection system is becoming saturated at high product concentrations.[5]
Q4: How can I determine if a compound is a reversible or irreversible inhibitor?
A4: A rapid dilution experiment is a straightforward method to distinguish between reversible and irreversible inhibition.[8] In this experiment, the enzyme is incubated with a high concentration of the inhibitor (e.g., 10 times the IC50 value). The enzyme-inhibitor mixture is then diluted significantly (e.g., 100-fold) into the assay solution. If the enzyme activity is restored upon dilution, the inhibitor is reversible. If the activity remains low, the inhibitor is likely irreversible.[8]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background signal | Substrate instability or non-enzymatic reaction. | Run a control reaction without the enzyme to measure the rate of the non-enzymatic reaction and subtract it from the rate of the enzymatic reaction. |
| Contamination of reagents with product. | Use fresh, high-purity reagents. | |
| No enzyme activity | Inactive enzyme due to improper storage or handling. | Verify enzyme storage conditions and handling procedures. Test the activity of a new batch of enzyme.[5] |
| Missing essential cofactor or substrate. | Double-check the assay components and their concentrations. | |
| Incorrect assay conditions (pH, temperature). | Optimize the assay conditions for your specific enzyme.[6] | |
| Poor reproducibility | Inconsistent pipetting or reagent preparation. | Ensure accurate and consistent pipetting techniques. Prepare fresh reagents for each experiment. |
| Fluctuations in temperature. | Use a temperature-controlled spectrophotometer or water bath to maintain a constant temperature. | |
| Enzyme instability during the assay. | Investigate the stability of the enzyme under the assay conditions. Consider adding stabilizing agents like BSA.[5] | |
| Unexpected kinetic parameters (Km, Vmax) | Incorrect substrate concentration range. | Ensure the substrate concentrations used bracket the Km value (e.g., 0.1 x Km to 10 x Km). |
| Presence of an unknown inhibitor or activator. | Purify the enzyme further or analyze the sample for potential interfering substances. | |
| Inaccurate protein concentration determination. | Use a reliable method for protein concentration determination, such as a BCA assay. |
Experimental Protocols
Spectrophotometric Assay for Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT)
This protocol is based on the continuous measurement of NADH production in a coupled enzyme system.[2]
-
Reagent Preparation :
-
Assay Buffer: 100 mM Tris-HCl, pH 8.0, 10 mM MgCl₂.
-
Substrate Solution: Prepare a stock solution of hypoxanthine in the assay buffer.
-
Coupling Enzymes: Recombinant IMP dehydrogenase (IMPDH).
-
Other Reagents: NAD⁺, Phosphoribosyl pyrophosphate (PRPP).
-
-
Assay Procedure :
-
In a microplate well or cuvette, add the assay buffer, NAD⁺, PRPP, and IMPDH.
-
Add the HPRT enzyme sample (e.g., cell lysate).
-
Initiate the reaction by adding the hypoxanthine substrate solution.
-
Immediately monitor the increase in absorbance at 340 nm, which corresponds to the production of NADH.
-
-
Data Analysis :
-
Calculate the initial reaction velocity (V₀) from the linear portion of the absorbance versus time plot using the Beer-Lambert law (ε for NADH at 340 nm is 6220 M⁻¹cm⁻¹).
-
Determine the kinetic parameters (Km and Vmax) by fitting the initial velocity data at various substrate concentrations to the Michaelis-Menten equation.
-
HPLC-Based Assay for HPRT
This protocol allows for the direct measurement of the product, inosine monophosphate (IMP).[4]
-
Reaction Mixture :
-
Prepare a reaction mixture containing the enzyme source, buffer, hypoxanthine, and PRPP.
-
-
Enzymatic Reaction :
-
Incubate the reaction mixture at 37°C for a defined period.
-
Stop the reaction by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
-
Sample Preparation :
-
Centrifuge the stopped reaction mixture to pellet any precipitated protein.
-
Filter the supernatant before HPLC analysis.
-
-
HPLC Analysis :
-
Inject the sample onto a C18 reverse-phase column.
-
Use a suitable mobile phase (e.g., a buffer-methanol gradient) to separate the substrate (hypoxanthine) and the product (IMP).
-
Detect the compounds by their absorbance at 254 nm.
-
-
Quantification :
-
Quantify the amount of IMP produced by comparing the peak area to a standard curve of known IMP concentrations.
-
Quantitative Data Summary
| Enzyme | Substrate | Km (mM) | pH Optimum | Source |
| Amidophosphoribosyltransferase (Rat Kidney Cortex) | Glutamine | 2.0 | 7.2 - 8.5 | |
| Phosphoribosylpyrophosphate | 0.9 (S₀.₅) | 7.2 - 8.5 | ||
| Amidophosphoribosyltransferase (Rat Renal Cell Carcinoma) | Glutamine | 1.7 | 7.2 - 8.5 | |
| Phosphoribosylpyrophosphate | 0.5 (S₀.₅) | 7.2 - 8.5 |
Visualizations
Caption: A generalized workflow for performing enzyme kinetic assays.
Caption: A decision tree for troubleshooting low enzyme activity.
Caption: Overview of de novo and salvage pathways in purine synthesis.
References
- 1. Hypoxanthine-guanine phosphoribosyltransferase: a simple spectrophotometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. HPRT Assay Kit | Hypoxanthine-Guanine Phosphoribosyltransferase Assay [novocib.com]
- 3. Human hypoxanthine-guanine phosphoribosyltransferase. Development of a spectrophotometric assay and its use in detection and characterization of mutant forms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Hypoxanthine-guanine phosphoribosyl transferase: assay using high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. resources.biomol.com [resources.biomol.com]
- 8. portlandpress.com [portlandpress.com]
Technical Support Center: Experimental Controls for Phosphoribosylamine Studies
This technical support center provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols for researchers, scientists, and drug development professionals working with phosphoribosylamine (PRA). Given the inherent instability of PRA, proper experimental design and controls are critical for obtaining reliable and reproducible data.
Troubleshooting Guides
This section addresses common issues encountered during this compound studies.
Issue 1: Low or No Detection of this compound (PRA)
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| PRA Degradation | PRA is highly unstable, with a reported half-life of 38 seconds at 37°C and pH 7.5.[1] Ensure that experiments are conducted rapidly and at low temperatures whenever possible. Immediately process samples after generation. |
| Suboptimal pH | The stability of PRA is pH-dependent. Prepare all buffers fresh and verify the pH immediately before use. The optimal pH for the enzymatic synthesis and subsequent reactions should be empirically determined. |
| Enzyme Inactivity | The enzymes used to generate PRA (e.g., amidophosphoribosyltransferase) or to "trap" it (e.g., glycinamide ribonucleotide synthetase) may be inactive. Verify enzyme activity using a standard positive control substrate. |
| Insufficient Substrates | Ensure that the concentrations of substrates for PRA synthesis (e.g., PRPP, glutamine) are not limiting. |
| Inappropriate Detection Method | The chosen detection method may not be sensitive enough. For low concentrations of PRA, consider using radiolabeled substrates or more sensitive detection techniques like mass spectrometry. |
Issue 2: High Variability in Experimental Replicates
Possible Causes and Solutions
| Possible Cause | Troubleshooting Steps |
| Inconsistent Timing | Due to the rapid degradation of PRA, even small variations in incubation times can lead to significant differences in results. Use a precise timer and consistent experimental workflow for all samples. |
| Temperature Fluctuations | Maintain a constant and uniform temperature throughout the experiment. Use a water bath or incubator with precise temperature control. |
| Pipetting Errors | Inaccurate pipetting can lead to variations in substrate or enzyme concentrations. Ensure pipettes are properly calibrated and use appropriate pipetting techniques. |
| Buffer Inconsistency | Prepare a single batch of buffer for all related experiments to minimize variability. |
Frequently Asked Questions (FAQs)
Q1: What are the essential positive and negative controls for an amidophosphoribosyltransferase (ATase) activity assay?
A1:
-
Positive Controls:
-
A reaction with a known active ATase enzyme and all necessary substrates (PRPP and glutamine) to ensure the assay system is working correctly.
-
A known activator of ATase, if applicable.
-
-
Negative Controls:
-
A reaction mixture without the ATase enzyme to control for non-enzymatic formation of PRA.
-
A reaction mixture without one of the substrates (e.g., no PRPP or no glutamine) to confirm that the measured activity is substrate-dependent.
-
A reaction with a heat-inactivated ATase enzyme to ensure that the observed activity is due to a properly folded and active enzyme.
-
A reaction containing a known inhibitor of ATase to validate the inhibition mechanism in your assay.[2][3][4]
-
Q2: How can I distinguish between substrate channeling and free diffusion of PRA in a coupled enzyme assay?
A2: This is a key question in the study of the de novo purine biosynthesis pathway. Here are some experimental approaches:
-
Varying Enzyme Ratios: In a coupled assay with amidophosphoribosyltransferase (PRA producer) and glycinamide ribonucleotide synthetase (GAR-syn, PRA consumer), alter the ratio of the two enzymes. If PRA is freely diffusing, the rate of GAR formation should be predictable based on the bulk concentration of PRA. Deviations from this predicted rate at certain enzyme ratios can suggest substrate channeling.[5]
-
Kinetic Modeling: Compare the experimentally observed kinetics of the coupled reaction with theoretical models for free diffusion and substrate channeling. A significant discrepancy between the experimental data and the free diffusion model supports the existence of channeling.[5]
-
Isotope Dilution: Introduce a high concentration of unlabeled, exogenous PRA into a reaction that is producing radiolabeled PRA. If channeling occurs, the labeled PRA will be preferentially used by the subsequent enzyme, and there will be minimal dilution of the label in the final product.
Q3: What is the best method for quantifying unstable PRA?
A3: Direct quantification is challenging due to its short half-life. Common strategies include:
-
Enzymatic Trapping: This is a widely used indirect method. The reaction producing PRA is coupled with the next enzyme in the pathway (glycinamide ribonucleotide synthetase, GAR-syn), which rapidly converts PRA to a stable product (glycinamide ribonucleotide, GAR). The rate of GAR formation is then used as a measure of the rate of PRA synthesis.[1]
-
NMR Spectroscopy: For in vitro studies with higher concentrations, 13C-NMR can be used to directly observe the formation and disappearance of PRA. Using 13C-labeled substrates (e.g., [1-13C]PRPP) allows for the detection of specific resonances corresponding to the anomers of PRA.[1]
-
Radiolabeling Assays: Using radiolabeled substrates like [1-14C]phosphoribosylpyrophosphate allows for the separation of the radiolabeled PRA product from the substrate by methods like thin-layer chromatography, followed by quantification.[6]
Quantitative Data
Table 1: Chemical Properties of this compound (PRA)
| Property | Value | Conditions | Reference |
| Half-life (t1/2) | 38 seconds | 37°C, pH 7.5 | [1] |
| Half-life (t1/2) | 5 seconds | Physiological conditions | [5] |
| Equilibrium Constant (Keq) for formation from Ribose 5-phosphate and NH3 | 2.5 M-1 | pH-independent | [1] |
Experimental Protocols
Protocol 1: Kinetic Analysis of PRA Synthesis using a Coupled Enzyme Assay (Enzymatic Trapping)
This protocol describes an indirect method to measure the rate of PRA synthesis by amidophosphoribosyltransferase (ATase) by coupling its production to its consumption by glycinamide ribonucleotide synthetase (GAR-syn).
Materials:
-
Purified ATase and GAR-syn enzymes
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
L-glutamine
-
Glycine
-
ATP
-
Reaction buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2)
-
Quenching solution (e.g., 1 M HCl)
-
HPLC system for product quantification
Procedure:
-
Prepare a reaction mixture containing all components except the initiating substrate (e.g., PRPP) in the reaction buffer. This includes GAR-syn, glycine, and ATP.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C) for 5 minutes.
-
Initiate the reaction by adding a known concentration of ATase and PRPP.
-
At defined time points, withdraw aliquots of the reaction mixture and immediately add them to the quenching solution to stop the reaction.
-
Centrifuge the quenched samples to pellet any precipitated protein.
-
Analyze the supernatant by HPLC to quantify the amount of glycinamide ribonucleotide (GAR) formed.
-
Plot the concentration of GAR formed over time. The initial rate of the reaction corresponds to the rate of PRA synthesis under the assumption that the GAR-syn reaction is not rate-limiting.
Controls:
-
Negative Control 1: A reaction mixture lacking ATase.
-
Negative Control 2: A reaction mixture lacking PRPP.
-
Negative Control 3: A reaction mixture lacking GAR-syn to confirm that GAR is not produced non-enzymatically or as a contaminant.
Protocol 2: Direct Detection of PRA using 13C-NMR Spectroscopy
This protocol is for the direct observation of PRA formation in vitro.
Materials:
-
Purified amidophosphoribosyltransferase (ATase)
-
[1-13C]-5-phosphoribosyl pyrophosphate ([1-13C]PRPP)
-
L-glutamine
-
NMR buffer (e.g., 50 mM phosphate buffer in D2O, pH 7.5)
-
NMR spectrometer equipped with a 13C probe
Procedure:
-
Prepare the NMR sample by dissolving [1-13C]PRPP and glutamine in the NMR buffer in an NMR tube.
-
Acquire a baseline 13C-NMR spectrum of the substrate mixture before adding the enzyme.
-
Initiate the reaction by adding a small volume of concentrated, active ATase to the NMR tube.
-
Immediately begin acquiring a series of 13C-NMR spectra over time.
-
Process the NMR data to observe the disappearance of the [1-13C]PRPP signal and the appearance of new resonances corresponding to the β- and α-anomers of [1-13C]PRA.[1]
-
Integrate the signals to quantify the relative concentrations of substrate and product over time.
Controls:
-
Negative Control: An NMR sample containing [1-13C]PRPP and glutamine without the enzyme to ensure no spontaneous formation of PRA.
-
Positive Control (optional): If a stable analog of PRA is available, a spectrum of this compound can be used to confirm chemical shift assignments.
Visualizations
Caption: De Novo Purine Biosynthesis Pathway.
Caption: Experimental Workflow for PRA Studies.
References
- 1. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. The regulation of activity of phosphoribosyl-pyrophosphate amidotransferase by purine ribonacleotides: a potential feedback control of purine biosyntoesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Quantification of Phosphoribosylamine
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of a novel isotopic assay for the determination of phosphoribosylamine (PRA) levels with established analytical techniques. The information presented is intended to assist researchers in selecting the most suitable method for their specific experimental needs, considering factors such as sensitivity, complexity, and the nature of the data required.
This compound is a key, yet highly unstable, intermediate in the de novo purine biosynthetic pathway.[1] Its accurate quantification is crucial for studying purine metabolism and for the development of therapeutics targeting this pathway. The inherent instability of PRA, with a half-life of seconds under physiological conditions, presents a significant challenge for its measurement.[1][2]
Comparison of Assay Methodologies
This section provides a comparative overview of a novel isotopic assay and two alternative methods for the quantification and characterization of this compound.
| Feature | Novel Isotopic Assay[3] | Nuclear Magnetic Resonance (NMR) Spectroscopy[2] | Mass Spectrometry (MS)[4] |
| Principle | Isotope labeling and subsequent quantification of the labeled product. | Detection and characterization of molecules based on the magnetic properties of their atomic nuclei. | Measurement of the mass-to-charge ratio of ionized molecules. |
| Sample Type | Cell extracts, purified enzyme systems. | Purified enzyme systems, cell extracts (with challenges due to low abundance). | Cell extracts, tissue homogenates. |
| Primary Output | Quantitative measurement of PRA levels. | Structural information, kinetic data of PRA formation and decay. | Quantitative measurement of PRA and other pathway intermediates. |
| Sensitivity | High (dependent on specific activity of isotope). | Relatively low for direct quantification of low-abundance metabolites. | High, capable of detecting femtomole levels of metabolites. |
| Advantages | Direct measurement of PRA formation. | Provides detailed structural and kinetic information without the need for labeled substrates. | High sensitivity and specificity; allows for simultaneous measurement of multiple metabolites. |
| Disadvantages | Requires handling of radioactive isotopes; indirect measurement if coupled with other enzymes. | Lower throughput; may require higher concentrations of the analyte for detection. | Requires sophisticated instrumentation; potential for ion-source fragmentation of unstable molecules.[4] |
Experimental Protocols
Novel Isotopic Assay for this compound
This method is based on the enzymatic synthesis of PRA from radiolabeled precursors and its subsequent separation and quantification.
Materials:
-
Amidophosphoribosyltransferase enzyme preparation
-
[¹⁴C]glycine or other suitable radiolabeled precursor
-
ATP, MgCl₂, and other necessary cofactors
-
Reaction buffer (e.g., Tris-HCl)
-
Quenching solution (e.g., perchloric acid)
-
Thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) system
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the enzyme preparation, reaction buffer, cofactors, and the radiolabeled precursor.
-
Initiate the reaction by adding phosphoribosyl pyrophosphate (PRPP).
-
Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Terminate the reaction by adding a quenching solution.
-
Separate the radiolabeled PRA from the unreacted precursor and other products using TLC or HPLC.
-
Quantify the amount of radiolabeled PRA using a scintillation counter.
Nuclear Magnetic Resonance (NMR) Spectroscopy for PRA Characterization
This method allows for the direct observation and characterization of PRA in a reaction mixture.[2]
Materials:
-
High-field NMR spectrometer
-
NMR tubes
-
Purified PRPP amidotransferase
-
¹³C-labeled 5-phosphoribosyl pyrophosphate ([1-¹³C]PRPP)
-
Glutamine
-
Reaction buffer suitable for NMR analysis
Procedure:
-
Prepare a reaction mixture in an NMR tube containing the purified enzyme, [1-¹³C]PRPP, glutamine, and reaction buffer.
-
Place the NMR tube in the spectrometer and acquire spectra over time.
-
Monitor the appearance and disappearance of new resonances corresponding to the α- and β-anomers of PRA.[2]
-
The rate of interconversion and decomposition of PRA can be determined by saturation and inversion-transfer NMR methods.[2]
Mass Spectrometry (MS) for PRA Quantification
This highly sensitive method allows for the quantification of PRA and other intermediates in the purine biosynthesis pathway.[4]
Materials:
-
Liquid chromatography-mass spectrometry (LC-MS) system
-
Extraction solvent (e.g., methanol/water mixture)
-
Internal standards for quantification
-
Cell or tissue samples
Procedure:
-
Harvest cells or tissues and rapidly quench metabolism (e.g., with liquid nitrogen).
-
Extract the metabolites using a cold extraction solvent.
-
Centrifuge the samples to remove cellular debris.
-
Analyze the supernatant using an LC-MS system.
-
Use selected ion monitoring (SIM) to enhance the sensitivity for detecting PRA and other pathway intermediates.[4]
-
Quantify the amount of PRA by comparing its peak area to that of a known concentration of an internal standard.
Visualizing the Pathways and Workflows
To aid in the understanding of the experimental processes and the biochemical context, the following diagrams are provided.
Caption: De Novo Purine Biosynthesis Pathway.
Caption: Isotopic Assay Workflow.
Caption: Mass Spectrometry Workflow.
References
- 1. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A new assay for the determination of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Mass spectrometric analysis of purine de novo biosynthesis intermediates - PMC [pmc.ncbi.nlm.nih.gov]
comparative analysis of phosphoribosylamine in healthy vs diseased states
A critical, yet fleeting, molecule in the de novo synthesis of purines, phosphoribosylamine (PRA) stands at a metabolic crossroads. Its levels, though difficult to measure directly due to extreme instability, are a reflection of the activity of the de novo purine synthesis pathway. Dysregulation of this pathway is a hallmark of several disease states, most notably certain metabolic disorders and cancer, distinguishing them from healthy physiological conditions.
In healthy cells, the synthesis of purines is a tightly regulated process, ensuring a balanced supply of nucleotides for DNA and RNA synthesis, cellular energy, and signaling molecules. This compound is the product of the first committed step in this pathway, a reaction catalyzed by the enzyme amidophosphoribosyltransferase (PPAT).[1] The activity of PPAT is under strict allosteric feedback inhibition by downstream purine nucleotides, such as AMP and GMP, thus maintaining homeostasis.[2][3]
In contrast, various diseased states are characterized by a significant upregulation of the de novo purine synthesis pathway, leading to an inferred increase in the flux of this compound. This is particularly evident in aggressive cancers and inborn errors of metabolism like Lesch-Nyhan syndrome.
Quantitative Comparison of de novo Purine Synthesis
Direct quantification of this compound in biological samples is challenging due to its short half-life of approximately 38 seconds at physiological pH and temperature.[4] Consequently, the rate of its production, governed by the activity of amidophosphoribosyltransferase (PPAT), serves as a reliable proxy for understanding the metabolic state of the de novo purine synthesis pathway.
| Condition | Tissue/Cell Type | Fold Change in Amidophosphoribosyltransferase (PPAT) Activity (Compared to Healthy Control) | Key Findings & Implications |
| Healthy | Rat Kidney Cortex | 1 (Baseline) | Normal physiological activity, subject to feedback regulation.[5] |
| Kidney Cancer | Transplantable Rat Renal Tumors | 2.2 to 2.7-fold increase | Elevated PPAT activity suggests an increased reliance on de novo purine synthesis to support rapid cell proliferation and tumor growth.[5] |
| Thyroid Cancer | Human Thyroid Cancer Tissues | Significantly upregulated (qualitative) | High expression of PPAT is associated with unfavorable pathological characteristics and promotes cancer cell proliferation, migration, and invasion.[6] |
| Lesch-Nyhan Syndrome | (Systemic) | Overactivity of de novo pathway (qualitative) | Deficiency in the purine salvage pathway enzyme HPRT leads to a compensatory and massive overproduction of purines via the de novo pathway.[7][8][9] |
| Gout (some forms) | Lymphocytes | No significant mean difference (high individual variation) | While some individuals with gout who overproduce urate are expected to have higher de novo synthesis, studies in lymphocytes have shown high variability, making it difficult to establish a clear difference from controls without recognized enzyme mutations.[10] |
Signaling Pathways and Experimental Workflows
The de novo purine synthesis pathway is a fundamental cellular process. Below are diagrams illustrating this pathway and a general workflow for assessing the activity of the key regulatory enzyme, amidophosphoribosyltransferase.
Experimental Protocols
The following is a representative protocol for the determination of amidophosphoribosyltransferase (PPAT) activity in biological samples, based on methods described in the literature.[11] This assay directly measures the formation of radiolabeled this compound from its substrates.
Objective: To quantify the enzymatic activity of amidophosphoribosyltransferase (PPAT) in cell or tissue lysates.
Principle: The assay measures the rate of conversion of [1-14C]phosphoribosylpyrophosphate ([1-14C]PRPP) to [1-14C]this compound ([1-14C]PRA). The radiolabeled product is separated from the substrate using thin-layer chromatography (TLC) and quantified.
Materials:
-
Tissue or cell samples (healthy and diseased)
-
Homogenization buffer (e.g., 0.25 M sucrose, 1 mM MgCl2)
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 100 mM KCl)
-
[1-14C]Phosphoribosylpyrophosphate ([1-14C]PRPP)
-
L-glutamine
-
Thin-layer chromatography (TLC) plates (e.g., cellulose)
-
Developing solvent for TLC (e.g., saturated ammonium sulfate, 1 M sodium acetate, 2-propanol)
-
Scintillation fluid
-
Protein assay kit (e.g., Bradford or BCA)
Procedure:
-
Sample Preparation:
-
Homogenize fresh or frozen tissue/cell samples in ice-cold homogenization buffer.
-
Centrifuge the homogenate at high speed (e.g., 100,000 x g) at 4°C to obtain the cytosolic fraction (supernatant).
-
Determine the protein concentration of the supernatant using a standard protein assay.
-
-
Enzymatic Reaction:
-
Prepare a reaction mixture in the assay buffer containing a final concentration of substrates (e.g., 0.5 mM [1-14C]PRPP and 2 mM L-glutamine).
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding a known amount of the cytosolic protein extract (e.g., 50-100 µg).
-
Incubate the reaction at 37°C for a defined period (e.g., 30-60 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding an equal volume of cold ethanol or by heating.
-
-
Separation of Product and Substrate:
-
Spot a small volume of the reaction mixture onto a TLC plate.
-
Develop the chromatogram using an appropriate solvent system to separate PRA from PRPP.
-
Air-dry the TLC plate.
-
-
Quantification:
-
Identify the spots corresponding to PRA and PRPP, typically by autoradiography or by running known standards.
-
Scrape the spot corresponding to [1-14C]PRA into a scintillation vial.
-
Add scintillation fluid and measure the radioactivity using a scintillation counter.
-
-
Calculation of Enzyme Activity:
-
Calculate the amount of [1-14C]PRA formed based on the specific activity of the [1-14C]PRPP.
-
Express the PPAT activity as nmol of product formed per milligram of protein per hour.
-
Conclusion
The comparative analysis of this compound metabolism, primarily through the lens of amidophosphoribosyltransferase activity, reveals a significant upregulation of the de novo purine synthesis pathway in diseased states such as cancer and Lesch-Nyhan syndrome. This metabolic reprogramming appears to be a crucial adaptation to support the high proliferative demands of cancer cells and a direct consequence of genetic defects in purine salvage in Lesch-Nyhan syndrome. While direct measurement of this compound remains a challenge, the activity of its synthesizing enzyme, PPAT, serves as a robust indicator of the pathway's status and a potential target for therapeutic intervention. The methodologies outlined provide a framework for researchers to further investigate the nuances of purine metabolism in health and disease, paving the way for novel diagnostic and therapeutic strategies.
References
- 1. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. microbenotes.com [microbenotes.com]
- 4. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. aacrjournals.org [aacrjournals.org]
- 6. dovepress.com [dovepress.com]
- 7. Hypoxanthine-guanine phosophoribosyltransferase (HPRT) deficiency: Lesch-Nyhan syndrome - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Lesch-Nyhan Syndrome - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. Lesch-Nyhan syndrome: Symptoms, causes, and treatment [medicalnewstoday.com]
- 10. Purine synthesis de novo in lymphocytes from patients with gout - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Phosphoribosylamine Quantification: A Comparative Analysis
For researchers, scientists, and drug development professionals navigating the complexities of purine metabolism, the accurate quantification of phosphoribosylamine (PRA) is a critical yet challenging task. As a highly unstable intermediate in the de novo purine biosynthesis pathway, PRA's fleeting existence demands specialized analytical approaches. This guide provides a comprehensive comparison of established and potential methods for PRA quantification, offering insights into their principles, protocols, and performance to aid in selecting the most suitable technique for your research needs.
This compound is a pivotal metabolite synthesized from phosphoribosyl pyrophosphate (PRPP) and glutamine by the enzyme amidophosphoribosyltransferase.[1] It serves as the precursor for the entire purine ring structure, making its regulation and flux central to nucleotide metabolism, and consequently, to cell proliferation and survival. However, with a half-life of a mere 38 seconds at physiological pH and temperature, direct measurement of PRA is fraught with difficulty, necessitating methods that are either extremely rapid or that "trap" the molecule in a more stable form.[2][3]
This guide explores three primary methodologies for PRA quantification: enzymatic trapping assays, radiochemical assays, and nuclear magnetic resonance (NMR) spectroscopy. A theoretical application of liquid chromatography-tandem mass spectrometry (LC-MS/MS) is also discussed, acknowledging its potential despite the current lack of specific published protocols for PRA.
Comparative Overview of PRA Quantification Methods
The choice of a PRA quantification method is a trade-off between sensitivity, throughput, technical complexity, and the specific experimental question being addressed. The following table summarizes the key performance characteristics of the discussed methods.
| Method | Principle | Throughput | Sensitivity | Key Advantages | Key Disadvantages |
| Enzymatic Trapping Assay | Indirect quantification by converting PRA to a stable product (GAR) which is then measured. | High | High | Amenable to high-throughput screening; uses standard lab equipment. | Indirect measurement; requires purified enzymes. |
| Radiochemical Assay | Direct quantification of radiolabeled PRA after separation from radiolabeled precursor. | Medium | Very High | Direct measurement; high sensitivity. | Requires handling of radioactive materials; lower throughput. |
| NMR Spectroscopy | Direct observation and quantification of PRA based on its unique spectral signature. | Low | Low | Provides structural information; non-destructive. | Low sensitivity; requires specialized equipment and expertise; not suitable for high-throughput analysis. |
| LC-MS/MS (Theoretical) | Direct detection and quantification based on mass-to-charge ratio. | High | Very High | High specificity and sensitivity; potential for multiplexing. | PRA's instability makes sample preparation and analysis extremely challenging; no established protocol. |
In-Depth Method Analysis and Experimental Protocols
This section provides a detailed examination of each quantification method, including their underlying principles and generalized experimental protocols.
Enzymatic Trapping Assay (Coupled-Enzyme Assay)
This is the most practical and widely cited method for routine PRA quantification. It circumvents the instability of PRA by immediately converting it to a stable product, glycinamide ribonucleotide (GAR), using the enzyme glycinamide ribonucleotide synthetase (GAR synthetase).[2][4] The amount of GAR produced, which can be quantified using various downstream assays, is directly proportional to the amount of PRA synthesized.
Experimental Protocol:
-
Reaction Setup: Prepare a reaction mixture containing the sample, GAR synthetase, glycine, and ATP in a suitable buffer (e.g., Tris-HCl, pH 7.5).
-
Initiation: Start the reaction by adding the enzyme that produces PRA (amidophosphoribosyltransferase) or by adding a known amount of PRA standard (if available and handled appropriately).
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination: Stop the reaction, typically by adding an acid (e.g., perchloric acid) or by heat inactivation.
-
Quantification of GAR: The stable product, GAR, can be quantified using several methods, including:
-
HPLC: Separate and quantify GAR by reverse-phase or ion-exchange chromatography.
-
Coupled Spectrophotometric Assay: Further couple the reaction to other enzymes that produce a chromogenic or fluorogenic product. For example, the ADP produced in the GAR synthetase reaction can be coupled to the pyruvate kinase-lactate dehydrogenase system, leading to a decrease in NADH absorbance at 340 nm.
-
Radiolabeling: If radiolabeled glycine or ATP is used, the resulting radiolabeled GAR can be separated by thin-layer chromatography (TLC) and quantified by scintillation counting.
-
dot
Caption: Workflow of the enzymatic trapping assay for PRA quantification.
Radiochemical Assay
This method offers high sensitivity and direct measurement of PRA. It involves the use of a radiolabeled precursor, typically [¹⁴C]-PRPP, to generate [¹⁴C]-PRA. The radiolabeled product is then separated from the unreacted precursor and quantified.
Experimental Protocol:
-
Reaction Setup: Incubate the sample with [¹⁴C]-PRPP and glutamine in a suitable buffer.
-
Initiation: Start the reaction by adding amidophosphoribosyltransferase.
-
Incubation: Allow the reaction to proceed for a short, precisely timed period at a controlled temperature.
-
Termination: Stop the reaction rapidly, for example, by adding cold acid.
-
Separation: Separate the [¹⁴C]-PRA from the [¹⁴C]-PRPP. Thin-layer chromatography (TLC) on polyethyleneimine (PEI)-cellulose plates is a common method.[5]
-
Quantification: Scrape the spots corresponding to PRA and PRPP from the TLC plate and measure the radioactivity using a scintillation counter. The amount of PRA is calculated from the ratio of radioactivity in the PRA spot to the total radioactivity.
dot
Caption: Experimental workflow for the radiochemical assay of PRA.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the direct observation and structural characterization of molecules in solution. It has been successfully used to detect and characterize PRA, taking advantage of isotopic labeling (e.g., ¹³C or ¹⁵N) to enhance signal detection.[2][4] While not a high-throughput method, it is invaluable for mechanistic studies and for validating the identity of PRA in enzymatic reactions.
Experimental Protocol:
-
Sample Preparation: The reaction is typically carried out directly in an NMR tube. Isotopically labeled precursors (e.g., [1-¹³C]PRPP) are used to generate a PRA signal that can be distinguished from background noise.
-
Data Acquisition: Time-course NMR spectra are acquired immediately after initiating the reaction. This allows for the observation of the appearance and subsequent decay of the PRA signal.
-
Quantification: The concentration of PRA can be determined by integrating the area of its characteristic NMR peak and comparing it to the integral of a known internal standard.
dot
Caption: Logical relationship in quantitative NMR analysis of PRA.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) - A Theoretical Perspective
LC-MS/MS is the gold standard for quantifying small molecules in complex biological matrices due to its high sensitivity and specificity. While a validated LC-MS/MS method for PRA has not been published, likely due to its extreme instability, its application is theoretically possible with careful optimization of the analytical workflow.
Key Considerations for a Hypothetical LC-MS/MS Method:
-
Rapid Quenching: The biological reaction would need to be stopped instantaneously, for example, by plunging the sample into a very cold solvent (e.g., -80°C methanol) to halt all enzymatic activity and slow down chemical degradation.
-
Low-Temperature Extraction: All sample processing and extraction steps would need to be performed at low temperatures to minimize PRA degradation.
-
Fast Chromatography: A rapid chromatographic method, such as ultra-high-performance liquid chromatography (UHPLC), would be necessary to separate PRA from other matrix components in the shortest possible time.
-
Internal Standard: A stable isotope-labeled internal standard of PRA would be ideal for accurate quantification, but its synthesis would be challenging.
Conclusion
The quantification of this compound presents a significant analytical challenge due to its inherent instability. The choice of the most appropriate method depends heavily on the specific research context. For high-throughput screening and routine enzymatic assays, the enzymatic trapping assay is the most practical approach. When the highest sensitivity and direct measurement are required, and the use of radioisotopes is feasible, a radiochemical assay is a powerful option. For detailed mechanistic studies and structural confirmation, NMR spectroscopy is an indispensable tool, despite its low throughput and sensitivity. The development of a robust LC-MS/MS method remains a future prospect that, if successful, could offer the best combination of sensitivity, specificity, and throughput for PRA quantification. As research into purine metabolism continues to be a vital area in drug discovery and disease understanding, the refinement and application of these quantitative methods will be of paramount importance.
References
- 1. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical characterization of this compound, a substrate for newly discovered trifunctional protein containing glycineamide ribonucleotide synthetase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypoxanthine phosphoribosyltransferase: radiochemical assay procedures for the forward and reverse reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Inhibitors of Phosphoribosylamine Formation in De Novo Purine Biosynthesis
For Researchers, Scientists, and Drug Development Professionals
The de novo purine biosynthesis pathway is a fundamental cellular process responsible for the synthesis of purine nucleotides, the building blocks of DNA and RNA. The first committed and rate-limiting step of this pathway is the conversion of 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine to 5-phosphoribosylamine (PRA), catalyzed by the enzyme glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). Due to its critical role, GPAT is a key target for the development of inhibitors, including chemotherapeutic agents.
The natural product of the GPAT reaction, PRA, is chemically unstable, with a short half-life under physiological conditions. This instability makes it challenging to study enzyme-substrate interactions directly. Consequently, research has focused on the synthesis and evaluation of stable analogs of PRA and the substrates from which it is formed, as potential enzyme inhibitors. These analogs serve as valuable tools for elucidating the enzyme's mechanism and as starting points for the design of novel therapeutic agents.
This guide provides a comparative overview of various classes of inhibitors targeting GPAT, presenting available quantitative data on their inhibitory activity. It also includes a detailed experimental protocol for a common GPAT inhibition assay and visualizations of the relevant biochemical pathway and experimental workflow.
Comparative Analysis of GPAT Inhibitors
The following table summarizes the inhibitory constants (Ki) for different classes of compounds against glutamine PRPP amidotransferase from various organisms. It is important to note that the experimental conditions, such as pH, temperature, and substrate concentrations, may vary between studies, which can influence the reported Ki values.
| Inhibitor Class | Inhibitor | Enzyme Source | K | Type of Inhibition | Reference(s) |
| Nucleotide Analogs | Adenosine monophosphate (AMP) | Bacillus subtilis | - | Allosteric | [1] |
| Guanosine monophosphate (GMP) | Bacillus subtilis | - | Allosteric | [1] | |
| Glutamine Analogs | Azaserine | E. coli | - | Irreversible | [2] |
| 6-diazo-5-oxo-L-norleucine (DON) | E. coli | - | Irreversible | [2] | |
| PRPP Analogs | Carbocyclic-PRPP (cPRPP) | E. coli | - | Competitive with PRPP | [3] |
| Other Small Molecules | DAS734 | Arabidopsis thaliana | Competitive with PRPP | [4] |
Experimental Protocols
A widely used method for determining the activity and inhibition of GPAT is a coupled-enzyme assay. This protocol outlines the measurement of GPAT activity by quantifying the production of glutamate, which is then used by glutamate dehydrogenase (GDH), leading to a measurable change in NADH absorbance.
Glutamate Dehydrogenase Coupled Assay for GPAT Inhibition
1. Principle:
The amidotransferase activity of GPAT produces glutamate from glutamine. In this coupled assay, glutamate dehydrogenase (GDH) catalyzes the oxidative deamination of this glutamate, using NAD+ as a cofactor, to produce α-ketoglutarate, ammonia, and NADH. The rate of NADH production is directly proportional to the rate of glutamate production by GPAT and can be monitored spectrophotometrically at 340 nm.
2. Materials:
-
Purified glutamine PRPP amidotransferase (GPAT)
-
L-glutamine solution
-
5-phosphoribosyl-1-pyrophosphate (PRPP) solution
-
Test inhibitor compound (PRA analog or other inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, 10 mM MgCl
2, 100 mM KCl -
NAD+ solution
-
Glutamate Dehydrogenase (GDH) enzyme solution
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 340 nm
3. Method:
-
Prepare Reagent Mix: In a microcentrifuge tube, prepare a reagent mix containing the assay buffer, NAD+, and GDH. The final concentrations in the assay well should be optimized, but typical starting points are 1-2 mM NAD+ and an excess of GDH activity (e.g., 5-10 units/mL).
-
Inhibitor and Enzyme Pre-incubation:
-
To the wells of the 96-well plate, add a fixed volume of the test inhibitor at various concentrations. For the negative control, add the vehicle (e.g., DMSO) used to dissolve the inhibitor.
-
Add a specific amount of purified GPAT enzyme to each well.
-
Incubate the plate for a defined period (e.g., 10-15 minutes) at a constant temperature (e.g., 37°C) to allow the inhibitor to bind to the enzyme.
-
-
Initiate the Reaction:
-
To start the reaction, add a solution containing the substrates, L-glutamine and PRPP, to each well. The final concentrations should be close to the K
mvalues for the respective substrates to ensure sensitivity to competitive inhibitors.
-
-
Kinetic Measurement:
-
Immediately place the microplate in the spectrophotometer.
-
Monitor the increase in absorbance at 340 nm over time (e.g., every 30 seconds for 10-15 minutes).
-
-
Data Analysis:
-
Determine the initial reaction velocity (V
0) from the linear portion of the absorbance versus time plot for each inhibitor concentration. -
Plot the initial velocities against the inhibitor concentrations.
-
Calculate the IC
50value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity. -
To determine the inhibition constant (K
i) and the mechanism of inhibition (e.g., competitive, non-competitive), the assay should be repeated with varying concentrations of one of the substrates while keeping the other constant, in the presence of different fixed concentrations of the inhibitor. The data can then be fitted to the appropriate Michaelis-Menten equations for enzyme inhibition.
-
Visualizations
De Novo Purine Biosynthesis Pathway
Caption: The initial step of the de novo purine biosynthesis pathway catalyzed by GPAT.
Workflow for GPAT Inhibition Assay
Caption: A generalized workflow for determining the inhibitory potential of PRA analogs.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Structural Basis for Resistance to Diverse Classes of NAMPT Inhibitors | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Genetic Identification of Glutamine Phosphoribosylpyrophosphate Amidotransferase as the Target for a Novel Bleaching Herbicide in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Phosphoribosylamine and Other Key Intermediates in the De Novo Purine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of phosphoribosylamine (PRA) with its immediate precursor, phosphoribosyl pyrophosphate (PRPP), and its successor, glycineamide ribonucleotide (GAR), within the de novo purine biosynthesis pathway. This critical metabolic route is responsible for the synthesis of purine nucleotides, essential building blocks for DNA, RNA, and various cofactors. Understanding the distinct characteristics of these intermediates is paramount for research in metabolic regulation, enzymology, and the development of therapeutic agents targeting this pathway.
Overview of the De Novo Purine Biosynthesis Pathway
The de novo synthesis of purines is a highly conserved 11-step enzymatic pathway that assembles the purine ring structure on a ribose-5-phosphate scaffold. The initial steps, involving PRPP, PRA, and GAR, are crucial regulatory points and represent key transitions in the construction of the purine molecule.
Phosphoribosyl pyrophosphate (PRPP) is a pivotal precursor not only for purine synthesis but also for pyrimidine synthesis and salvage pathways.[1][2] Its formation from ribose-5-phosphate and ATP is a key rate-limiting step.[1] This compound (PRA) is the product of the first committed step in de novo purine synthesis, formed by the displacement of the pyrophosphate group of PRPP by the amide nitrogen of glutamine.[3][4] This reaction is catalyzed by amidophosphoribosyltransferase. Due to its inherent instability, PRA is a transient intermediate.[5][6] Subsequently, glycineamide ribonucleotide (GAR) is synthesized through the ATP-dependent condensation of PRA with glycine, a reaction catalyzed by glycinamide ribonucleotide synthetase.[4][7]
Below is a diagram illustrating the initial steps of the de novo purine biosynthesis pathway.
Comparative Performance and Physicochemical Properties
The distinct roles of PRPP, PRA, and GAR in the purine biosynthesis pathway are reflected in their chemical properties and cellular concentrations. A summary of these key parameters is presented in the table below.
| Parameter | Phosphoribosyl Pyrophosphate (PRPP) | This compound (PRA) | Glycineamide Ribonucleotide (GAR) |
| Role in Pathway | Activated ribose donor; precursor for multiple pathways[1][2] | First committed intermediate in de novo purine synthesis[3][4] | Second intermediate; incorporates glycine[4][7] |
| Chemical Stability | Relatively stable | Highly unstable, t1/2 = 38 seconds at 37°C, pH 7.5[6] | Relatively stable |
| Cellular Concentration | Varies significantly (5-1300 pmol/106 cells in cancer cell lines)[8] | Extremely low due to instability and rapid consumption[5] | Detectable, but generally at low concentrations |
| Enzyme Producing | PRPP Synthetase[1] | Amidophosphoribosyltransferase[3][4] | Glycinamide Ribonucleotide Synthetase[4][7] |
| Enzyme Consuming | Amidophosphoribosyltransferase, Orotate phosphoribosyltransferase, etc.[2] | Glycinamide Ribonucleotide Synthetase[4][7] | Glycinamide Ribonucleotide Transformylase[9] |
Enzymatic Regulation and Kinetics
The enzymes responsible for the synthesis and consumption of PRPP, PRA, and GAR are subject to complex regulatory mechanisms, ensuring a balanced production of purine nucleotides.
Amidophosphoribosyltransferase (Producer of PRA)
This enzyme is a key regulatory point in the pathway and is subject to feedback inhibition by the end-products of purine synthesis, such as AMP, GMP, ADP, and GDP.[10] It possesses two distinct allosteric binding sites for these nucleotides, allowing for synergistic inhibition.[10][11]
| Substrate | Apparent Km |
| PRPP | 0.48 µM (human)[12] |
| Glutamine | 0.46 mM (human lymphoblast)[13] |
Glycinamide Ribonucleotide Synthetase (Consumer of PRA)
The activity of this enzyme is crucial for the continuation of the pathway after the formation of the unstable PRA. Kinetic studies suggest a direct transfer of PRA from amidophosphoribosyltransferase to glycinamide ribonucleotide synthetase, a phenomenon known as substrate channeling, which would protect the labile intermediate.[5]
| Substrate | Vmax |
| PRA | 5.19 nmol GAR formed/5 x 105 cells/30 min (human fibroblasts)[1] |
| 13.4 nmol GAR formed/5 x 105 cells/30 min (CHO cells)[1] |
The diagram below illustrates the regulatory feedback loops acting on the initial steps of the pathway.
Experimental Protocols
Accurate quantification of these purine pathway intermediates is essential for studying their metabolism and the effects of potential inhibitors. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for this purpose.
Quantification of Purine Intermediates by LC-MS/MS
Objective: To quantify the intracellular concentrations of PRPP, PRA, and GAR.
Materials:
-
Cell culture reagents
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal standards (e.g., stable isotope-labeled versions of the analytes)
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Protocol:
-
Cell Culture and Harvest: Culture cells to the desired density. For suspension cells, pellet by centrifugation. For adherent cells, aspirate the medium and wash with ice-cold phosphate-buffered saline.
-
Metabolite Extraction:
-
Quench metabolism by adding a cold extraction solvent, typically a mixture of methanol and water (e.g., 80% methanol), to the cell pellet or plate.[14]
-
Perform repeated freeze-thaw cycles to ensure complete cell lysis.[14]
-
Centrifuge the mixture at high speed (e.g., 16,000 x g) at 4°C to pellet cell debris.
-
Collect the supernatant containing the metabolites.
-
-
LC-MS/MS Analysis:
-
Inject the extracted sample onto a suitable chromatography column (e.g., a C18 reversed-phase column).
-
Use a gradient elution with mobile phases typically consisting of water and an organic solvent (e.g., methanol or acetonitrile) with an additive like formic acid to improve ionization.
-
Set the mass spectrometer to operate in multiple reaction monitoring (MRM) mode to specifically detect and quantify the precursor and product ions for each analyte and internal standard.
-
-
Data Analysis:
-
Generate a standard curve for each analyte using known concentrations.
-
Normalize the peak area of each analyte to its corresponding internal standard.
-
Calculate the concentration of each intermediate in the sample based on the standard curve.
-
The following diagram outlines the general workflow for the quantification of purine intermediates.
Conclusion
This compound occupies a unique and critical position in the de novo purine biosynthesis pathway. Its high reactivity and short half-life necessitate efficient enzymatic machinery and likely substrate channeling to ensure its seamless conversion to GAR. In contrast, PRPP serves as a more stable, central hub for nucleotide metabolism, while GAR represents the committed incorporation of the first building block of the purine ring. A thorough understanding of the distinct chemical, kinetic, and regulatory properties of these intermediates provides a solid foundation for future research aimed at elucidating the intricate control of purine metabolism and for the rational design of novel therapeutics targeting this essential pathway.
References
- 1. karger.com [karger.com]
- 2. Evaluation of the kinetic mechanism of Escherichia coli glycinamide ribonucleotide transformylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound - Wikipedia [en.wikipedia.org]
- 5. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Structural analyses of a purine biosynthetic enzyme from Mycobacterium tuberculosis reveal a novel bound nucleotide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The concentration of 5-phosphoribosyl 1-pyrophosphate in monolayer tumor cells and the effect of various pyrimidine antimetabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Mammalian glycinamide ribonucleotide transformylase. Kinetic mechanism and associated de novo purine biosynthetic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 11. Mechanism of the synergistic end-product regulation of Bacillus subtilis glutamine phosphoribosylpyrophosphate amidotransferase by nucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Assay of glutamine phosphoribosylpyrophosphate amidotransferase using [1-14C]phosphoribosylpyrophosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Quantitative Analysis of Purine Nucleotides Indicates That Purinosomes Increase de Novo Purine Biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
The Crossroads of Purine Synthesis: Validating Phosphoribosylamine as a Therapeutic Target
For researchers, scientists, and drug development professionals, the intricate pathways of cellular metabolism offer a treasure trove of potential therapeutic targets. One such nexus is the formation of phosphoribosylamine (PRA), a fleeting yet crucial intermediate in the de novo synthesis of purines, the building blocks of DNA and RNA. This guide provides a comparative analysis of the enzymes that produce and consume PRA—amidophosphoribosyltransferase (ATase) and glycinamide ribonucleotide synthetase (GARS)—as potential therapeutic targets, presenting available quantitative data on their inhibitors and detailed experimental protocols for their study.
The validation of a therapeutic target hinges on its role in disease pathology and the ability to modulate its activity with specific molecules. The purine synthesis pathway is a well-established target in cancer chemotherapy, as rapidly proliferating cancer cells are heavily reliant on this pathway for nucleotide supply. By focusing on the enzymes directly flanking the unstable intermediate PRA, researchers can explore a critical control point in this pathway.
The Central Role of this compound
This compound is synthesized from 5-phosphoribosyl-1-pyrophosphate (PRPP) and glutamine in a reaction catalyzed by amidophosphoribosyltransferase (ATase), also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). This is the committed step in de novo purine synthesis.[1] Due to its instability, with a half-life of just 38 seconds at physiological pH and temperature, it is believed that PRA is channeled directly from ATase to the next enzyme in the pathway, glycinamide ribonucleotide synthetase (GARS).[1][2] GARS then catalyzes the condensation of PRA with glycine to form glycinamide ribonucleotide (GAR).
The critical position of PRA makes both its synthesis and consumption attractive targets for therapeutic intervention. Inhibition of ATase would block the entire de novo purine pathway at its inception, while inhibition of GARS would lead to the accumulation of the unstable and potentially toxic PRA, or a depletion of downstream purines.
Comparative Analysis of Enzyme Inhibitors
A key aspect of validating a therapeutic target is the availability of potent and selective inhibitors. While the exploration of direct PRA binders is hampered by its instability, the enzymes ATase and GARS have been the subject of inhibitor studies.
Amidophosphoribosyltransferase (ATase) Inhibitors
ATase is subject to feedback inhibition by the end-products of the purine pathway, namely purine nucleotides such as AMP, GMP, ADP, and GDP.[1] This natural regulatory mechanism highlights the enzyme's druggability. In addition to these endogenous inhibitors, several synthetic compounds have been investigated.
| Inhibitor | Target Enzyme | Type of Inhibition | Dissociation Constant (K_d) / IC_50 | Cell Line / Organism |
| Piritrexim | Amidophosphoribosyltransferase | Noncompetitive | K_d = 66.0 ± 17.8 µM | Mouse L1210 Leukemia |
| AMP | Amidophosphoribosyltransferase | Competitive with respect to PRPP | K_d = 40.0 ± 8.1 µM | Mouse L1210 Leukemia |
| Folate Analogues (e.g., PY899) | Amidophosphoribosyltransferase | Not specified | Data not available | Not specified |
Table 1: Quantitative data for selected inhibitors of Amidophosphoribosyltransferase. Data from[3][4][5].
Glycinamide Ribonucleotide Synthetase (GARS) Inhibitors
Signaling and Experimental Workflows
Visualizing the biochemical pathways and experimental procedures is essential for understanding the validation of this compound as a therapeutic target.
Experimental Protocols
Detailed and reproducible experimental protocols are the bedrock of target validation. Below are methodologies for assaying the activity of ATase and a conceptual framework for a GARS assay.
Amidophosphoribosyltransferase (ATase) Enzymatic Assay
This protocol is based on the measurement of the formation of radiolabeled this compound from radiolabeled PRPP.
Materials:
-
Tris-HCl buffer (50 mM, pH 7.5)
-
MgCl₂ (5 mM)
-
5-phosphoribosyl-1-pyrophosphate (PRPP)
-
[¹⁴C]-PRPP (as a tracer)
-
L-glutamine
-
Amidophosphoribosyltransferase (ATase) enzyme preparation
-
EDTA (0.1 M, to stop the reaction)
-
Thin-layer chromatography (TLC) plates (e.g., cellulose)
-
Developing solvent (e.g., saturated ammonium sulfate/1M sodium acetate/isopropanol)
-
Scintillation counter or autoradiography equipment
Procedure:
-
Prepare a reaction mixture containing Tris-HCl buffer, MgCl₂, PRPP, [¹⁴C]-PRPP, and L-glutamine.
-
Pre-warm the reaction mixture to 37°C.
-
Initiate the reaction by adding the ATase enzyme preparation.
-
Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.
-
Stop the reaction by adding EDTA.
-
Spot a known volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate in the appropriate solvent system to separate the product (PRA) from the substrate (PRPP).
-
Dry the TLC plate and quantify the amount of radiolabeled PRA formed using a scintillation counter or by autoradiography and densitometry.
-
For inhibitor studies, include varying concentrations of the inhibitor in the reaction mixture and calculate the IC₅₀ value.
Glycinamide Ribonucleotide Synthetase (GARS) Enzymatic Assay (Conceptual Protocol)
A continuous spectrophotometric assay can be developed by coupling the production of ADP to the pyruvate kinase and lactate dehydrogenase system.
Materials:
-
HEPES buffer (pH 8.0)
-
ATP
-
MgCl₂
-
KCl
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Pyruvate kinase (PK)
-
Lactate dehydrogenase (LDH)
-
Glycine
-
This compound (PRA) - can be generated in situ from PRPP and glutamine using ATase, or chemically synthesized.
-
GARS enzyme preparation
Procedure:
-
Prepare a reaction mixture containing HEPES buffer, ATP, MgCl₂, KCl, PEP, NADH, PK, LDH, and glycine.
-
Add the GARS enzyme preparation to the mixture.
-
Initiate the reaction by adding PRA.
-
Monitor the decrease in absorbance at 340 nm in real-time using a spectrophotometer. The decrease in absorbance is due to the oxidation of NADH, which is stoichiometrically linked to the production of ADP by GARS.
-
The rate of the reaction is proportional to the GARS activity.
-
For inhibitor studies, include varying concentrations of the inhibitor in the reaction mixture and determine the K_i_ or IC₅₀ values.
Alternatively, several commercially available ELISA kits can be used for the quantitative detection of GARS protein in various biological samples, which can be useful for expression studies but not for enzymatic activity assessment.[6][7][8][9][10]
Conclusion and Future Directions
The strategic position of this compound in the de novo purine synthesis pathway makes the enzymes responsible for its synthesis (ATase) and consumption (GARS) compelling targets for therapeutic intervention, particularly in oncology. While ATase has been more extensively studied with some quantitative inhibitor data available, GARS remains a relatively underexplored target with a clear need for the development and characterization of potent inhibitors.
The experimental protocols provided here offer a starting point for researchers to further investigate these enzymes. The validation of this compound as a therapeutic nexus will ultimately depend on the development of specific and potent inhibitors for both ATase and GARS, and their subsequent evaluation in preclinical and clinical settings. Future research should focus on high-throughput screening for novel inhibitors, detailed kinetic and structural studies of enzyme-inhibitor interactions, and assessment of the therapeutic window for targeting this essential metabolic pathway.
References
- 1. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Mechanisms of inhibition of amido phosphoribosyltransferase from mouse L1210 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. In silico analysis of the amido phosphoribosyltransferase inhibition by PY873, PY899 and a derivative of isophthalic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Glycyl tRNA Synthetase (GARS) ELISA Kit RD-GARS-Hu [reddotbiotech.com]
- 7. mybiosource.com [mybiosource.com]
- 8. celticdiagnostics.com [celticdiagnostics.com]
- 9. GARS ELISA Kits [antibodies-online.cn]
- 10. acebiolab.com [acebiolab.com]
A Researcher's Guide to Comparative Metabolomics of the Purine Biosynthesis Pathway
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of metabolic shifts within the purine biosynthesis pathway under various biological conditions, supported by experimental data. We delve into the critical differences observed between de novo and salvage pathway dominance, cancer and healthy states, and in response to genetic modification. Detailed experimental protocols and visual pathway diagrams are provided to support further research and drug development in this critical metabolic area.
Comparative Metabolomics Analysis: Key Biological Scenarios
The purine nucleotide pool is maintained by two interconnected routes: the energy-intensive de novo synthesis pathway and the energy-efficient salvage pathway.[1] The balance and flux through these pathways are highly dynamic and context-dependent. Metabolomic studies reveal significant shifts in purine intermediates depending on cellular state, such as nutrient availability, disease, or genetic makeup.
De Novo Synthesis vs. Purine Salvage Pathway Activation
Cells modulate their purine synthesis strategy based on the availability of external purines. In environments depleted of purines, cells upregulate the de novo pathway, which builds purine rings from precursors like amino acids and formate.[2][3] Conversely, when purines are available, the salvage pathway is favored to recycle nucleobases.[1][4]
A key study using HeLa cells demonstrated this metabolic plasticity.[2] When cultured in purine-depleted media to force reliance on the de novo pathway, a notable increase in the pathway intermediate AICAR (5-aminoimidazole-4-carboxamide ribonucleotide) was observed. Isotope tracing with labeled serine (a precursor for glycine and formate used in the de novo pathway) confirmed a higher incorporation rate into AMP and GMP under these conditions, signifying increased pathway flux.[2]
Cancer vs. Healthy Controls
Aberrant purine metabolism is a hallmark of many cancers, required to fuel rapid proliferation and supply the building blocks for DNA and RNA synthesis.[3] Large-scale metabolomic studies have identified consistent alterations in circulating purine metabolites in cancer patients compared to healthy individuals.
A significant pan-cancer study involving plasma from 2,561 patients across 20 cancer types identified elevated hypoxanthine as a top-ranked biomarker.[5] Hypoxanthine is a central intermediate in purine metabolism, generated from the degradation of inosine monophosphate (IMP) and serving as a substrate for the salvage pathway enzyme HPRT1.[5][6] Its systemic elevation points to a profound dysregulation of purine synthesis and catabolism in cancer.[5]
Genetic Modification: Targeting the Salvage Pathway
Investigating the effects of genetic modifications provides direct evidence of a pathway's role. In Small Cell Lung Cancer (SCLC), the contribution of the salvage pathway has been explored by knocking out the gene for its rate-limiting enzyme, HPRT1 (hypoxanthine-guanine phosphoribosyltransferase).[7][8]
Metabolome analysis of HPRT1-knockout SCLC cells revealed a compensatory metabolic shift. These cells showed an increased metabolic flux through the de novo purine pathway and elevated levels of intermediates in the pentose phosphate pathway, which supplies the ribose-5-phosphate precursor for purine synthesis.[7][8] This demonstrates a remarkable flexibility between the two pathways to maintain the necessary purine nucleotide pools.[7]
Data Presentation: Quantitative Metabolite Comparisons
The following tables summarize key quantitative findings from the cited studies.
Table 1: Metabolic Shift in HeLa Cells Under Purine-Depleted Conditions
| Metabolite / Metric | Purine-Rich Medium (Control) | Purine-Depleted Medium (Upregulated De Novo) | Fold Change / Observation | Source |
| AICAR Abundance | Baseline | Significantly Higher | Upregulation of de novo synthesis | [2] |
| [¹⁵N]Ser Incorporation into AMP/GMP | Low | Significantly Higher | Increased de novo pathway flux | [2] |
Table 2: Comparative Purine Metabolite Levels in Disease States
| Comparison Group | Key Metabolite | Observation | Implication | Source |
| Pan-Cancer Patients vs. Healthy Controls (Plasma) | Hypoxanthine | Significantly Elevated | Pan-cancer biomarker of dysregulated purine metabolism | [5] |
| HPRT1-Knockout SCLC Cells vs. Wild-Type | Pentose Phosphate Pathway Intermediates | Increased | Compensatory shift to supply precursors for de novo synthesis | [7][8] |
| HPRT1-Knockout SCLC Cells vs. Wild-Type | De Novo Pathway Flux | Elevated | Metabolic plasticity to overcome salvage pathway inhibition | [7][8] |
Experimental Protocols
A typical comparative metabolomics workflow involves several critical steps, from sample preparation to data analysis.[9] The following is a detailed methodology based on protocols used for analyzing purine metabolites.
Key Experiment: LC-MS/MS-Based Metabolomic Profiling
This protocol outlines the steps for comparing metabolite levels in cultured cells under different conditions (e.g., wild-type vs. knockout, nutrient-rich vs. nutrient-depleted media).
1. Cell Culture and Metabolite Extraction:
-
Cell Seeding: Plate a minimum of 1 million cells per replicate to ensure sufficient material. Use at least 6 replicates per experimental group.[10]
-
Experimental Conditions: Culture cells under the desired conditions (e.g., in purine-rich vs. purine-depleted media) for a specified duration (e.g., 12-14 hours for isotope labeling).[2]
-
Metabolism Quenching: To halt enzymatic activity and preserve the metabolic state, rapidly wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Metabolite Extraction: Immediately add an ice-cold extraction solvent, typically a mix of methanol/acetonitrile/water (e.g., 2:2:1 v/v/v).[11] Scrape the cells in the solvent and transfer the lysate to a microtube. To ensure complete lysis, some protocols include three freeze-thaw cycles using liquid nitrogen.[11]
-
Protein Precipitation: Centrifuge the lysate at high speed (e.g., 20,000 x g) for 10 minutes at 4°C to pellet cell debris and precipitated proteins.[11]
-
Sample Collection: Carefully collect the supernatant, which contains the metabolites. Store at -80°C until analysis.[9]
2. Isotope Tracer Analysis (Optional for Fluxomics):
-
To measure pathway flux, supplement the culture medium with a stable isotope-labeled precursor.
-
For the de novo purine pathway, common tracers include [¹⁵N]Serine or [¹⁵N]Glycine, which label the purine ring.[2]
-
For the salvage pathway, labeled bases like [¹⁵N₄]hypoxanthine can be used.[2]
-
The incubation time with the tracer must be optimized (e.g., 4-14 hours) to allow for sufficient incorporation into downstream metabolites.[2]
3. Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Analysis:
-
Chromatography: Separate the metabolites using liquid chromatography. A common method for polar purine intermediates is Hydrophilic Interaction Liquid Chromatography (HILIC).[9]
-
Mass Spectrometry: Analyze the eluted metabolites using a high-resolution mass spectrometer (e.g., Q-Orbitrap).[12] The instrument operates in full MS/dd-MS2 mode to acquire both precursor mass data for quantification and fragmentation data for identification.[12]
-
Ionization Mode: Use positive/negative ion switching or separate runs to detect a wider range of metabolites.
-
Scan Range: Set a mass range appropriate for small molecules (e.g., m/z 80-1200).[12]
-
4. Data Processing and Statistical Analysis:
-
Peak Picking and Alignment: Use software (e.g., MS-DIAL, XCMS) to detect metabolic features (peaks) across all samples and align them based on retention time and m/z.
-
Metabolite Identification: Identify metabolites by matching their accurate mass and MS/MS fragmentation patterns to spectral libraries (e.g., METLIN, HMDB).
-
Statistical Analysis: Perform statistical tests (e.g., t-tests, ANOVA) to identify metabolites that are significantly different between experimental groups. Multivariate analysis, such as Principal Component Analysis (PCA), can be used to visualize overall differences between sample groups.[5]
Visualizations: Pathways and Workflows
Purine Biosynthesis Pathway
The following diagram illustrates the two major routes for purine nucleotide synthesis: the de novo pathway originating from PRPP and the salvage pathway that recycles free bases.
Caption: Overview of De Novo and Salvage Purine Synthesis Pathways.
Comparative Metabolomics Experimental Workflow
This diagram outlines the standard workflow for a comparative metabolomics experiment using mass spectrometry.
Caption: Standard workflow for a comparative metabolomics experiment.
References
- 1. De novo and Salvage Purine Synthesis Pathways Across Tissues and Tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Metabolomics and mass spectrometry imaging reveal channeled de novo purine synthesis in cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Potential Mechanisms Connecting Purine Metabolism and Cancer Therapy [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Purine metabolism: a pan-cancer metabolic dysregulation across circulation and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Metabolic Hallmarks for Purine Nucleotide Biosynthesis in Small Cell Lung Carcinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Untargeted Metabolomic... | HSC Cores - BookStack [bookstack.cores.utah.edu]
- 10. massspec.web.ox.ac.uk [massspec.web.ox.ac.uk]
- 11. mdpi.com [mdpi.com]
- 12. metabolomicsworkbench.org [metabolomicsworkbench.org]
The Critical Role of Phosphoribosylamine in Arts Syndrome: A Comparative Guide to Disease Models
For Immediate Release
This guide provides a comprehensive comparison of experimental models used to investigate the role of phosphoribosylamine in Arts syndrome, a rare X-linked recessive disorder characterized by profound sensorineural hearing loss, hypotonia, ataxia, developmental delay, and early death. Arts syndrome is caused by loss-of-function mutations in the PRPS1 gene, which encodes phosphoribosyl pyrophosphate synthetase 1 (PRPS1). This enzyme catalyzes the synthesis of 5-phosphoribosyl-1-pyrophosphate (PRPP), a crucial precursor for the formation of this compound and subsequent de novo and salvage pathways of purine and pyrimidine biosynthesis. A deficiency in PRPS1 activity leads to a reduced supply of PRPP, consequently impairing the production of this compound and downstream nucleotides. This guide is intended for researchers, scientists, and drug development professionals working to understand the pathophysiology of Arts syndrome and develop potential therapeutic interventions.
Comparative Analysis of Arts Syndrome Disease Models
The study of Arts syndrome and the role of this compound relies on various in vitro and in vivo models. Each model offers unique advantages and limitations in recapitulating the complex pathophysiology of the disease.
| Model System | Key Characteristics | This compound-Related Findings | Advantages | Limitations |
| Patient-Derived Fibroblasts | Primary skin cells cultured from Arts syndrome patients. | Significantly reduced PRPS1 enzyme activity.[1] Impaired purine biosynthesis, supported by reduced uric acid levels and undetectable hypoxanthine in patient-derived samples.[2][3] | Genetically relevant to the human disease. Allows for direct assessment of patient-specific mutations. | Limited scalability. May not fully represent the metabolic phenotypes of more affected tissues like neurons. |
| Patient-Derived Lymphoblastoid Cell Lines (LCLs) | Epstein-Barr virus (EBV)-transformed B-lymphocytes from patients. | Demonstrated loss of PRPS1 activity.[2] | Readily available and can be cultured in suspension, allowing for larger-scale biochemical analyses. | Transformation process may alter cellular metabolism. May not reflect the phenotype of non-lymphoid tissues. |
| Drosophila melanogaster (Fruit Fly) Model | Genetically engineered flies with mutations in the PRPS gene, the fly ortholog of human PRPS1.[4][5] | The high degree of protein sequence identity (~90%) between human and Drosophila PRPS makes it a suitable model to study the molecular effects of patient-derived missense mutations.[4][5] | Powerful genetic tools for in vivo studies of disease mechanisms and high-throughput drug screening. Short generation time. | Significant physiological differences between insects and humans. May not fully replicate the complex neurological phenotypes of Arts syndrome. |
Signaling and Experimental Workflow Diagrams
To visually represent the molecular pathways and experimental procedures discussed, the following diagrams have been generated using Graphviz.
References
- 1. Clinical and genetic characteristics of a patient with phosphoribosyl pyrophosphate synthetase 1 deficiency and a systematic literature review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Arts Syndrome Is Caused by Loss-of-Function Mutations in PRPS1 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. PRPS-Associated Disorders and the Drosophila Model of Arts Syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. PRPS-Associated Disorders and the Drosophila Model of Arts Syndrome [mdpi.com]
Navigating the Instability: A Comparative Guide to Phosphoribosylamine Experiments
For researchers, scientists, and drug development professionals, the study of enzymes that utilize 5-phosphoribosyl-α-1-amine (PRA) presents a significant challenge due to the inherent instability of this crucial metabolic intermediate. This guide provides a comparative analysis of experimental strategies for working with PRA, focusing on reproducibility and offering detailed protocols for the most common approaches.
Phosphoribosylamine is a key intermediate in the de novo purine biosynthesis pathway, a fundamental process for the production of nucleotides, the building blocks of DNA and RNA.[1] However, its utility in in vitro studies is hampered by its rapid degradation. At physiological conditions (37°C and pH 7.5), PRA has a remarkably short half-life of approximately 38 seconds, hydrolyzing to ribose 5-phosphate.[2] This instability necessitates specialized experimental designs to ensure reproducible and accurate results.
This guide will compare the two primary strategies for working with PRA: in situ enzymatic generation and the use of stable analogs. We will delve into the methodologies, advantages, and limitations of each approach, supported by quantitative data where available.
Comparison of Experimental Strategies
The choice of experimental strategy when working with PRA is dictated by the specific research question, the required concentration of PRA, and the available resources. The following table summarizes the key aspects of the most common approaches.
| Strategy | Principle | Advantages | Disadvantages | Typical Yield/Concentration | Purity | Reproducibility |
| Coupled Enzyme Assay (in situ generation) | PRA is generated and consumed in the same reaction mixture by sequential enzymes. | Mimics physiological conditions; avoids accumulation of unstable PRA; allows for kinetic studies of the consuming enzyme. | Requires purified and active enzymes; reaction kinetics can be complex to analyze; potential for interference between coupling enzymes and substrates. | Dependent on enzyme kinetics, typically in the micromolar range. | High, as it is immediately consumed. | Good, with careful optimization of enzyme concentrations and reaction conditions. |
| PurF-Independent Synthesis (in situ generation) | Utilizes alternative enzymes, such as TrpD, to generate PRA from different precursors. | Useful for studying PRA metabolism outside the canonical purine pathway; can be used in organisms lacking a functional PurF enzyme. | Less characterized than the PurF-dependent pathway; may have lower yields; requires specific substrates and enzymes. | Variable, dependent on the specific enzymatic system used. | Generally high in the context of the assay. | Moderate to good, requires careful characterization of the alternative pathway. |
| Use of Stable Analogs | Chemically stable molecules that mimic the structure of PRA are used as substrates or inhibitors. | Stable and can be synthesized and purified in larger quantities; allows for structural studies (e.g., X-ray crystallography) and inhibitor screening. | May not perfectly mimic the binding and reactivity of the natural substrate; can act as inhibitors rather than substrates. | N/A (synthesized chemically) | High | High |
Experimental Protocols
Coupled Enzyme Assay for in situ Generation of this compound
This is the most common method for studying enzymes that utilize PRA, such as glycinamide ribonucleotide synthetase (GARS). The principle involves the production of PRA from phosphoribosyl pyrophosphate (PRPP) and glutamine by PRPP amidotransferase (PurF), followed by its immediate consumption by GARS in the presence of glycine and ATP.
Detailed Methodology:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM MgCl₂, pH 7.5), combine the following components (final concentrations):
-
5-phospho-D-ribose 1-pyrophosphate (PRPP): 1 mM
-
L-glutamine: 10 mM
-
Glycine: 10 mM
-
ATP: 5 mM
-
PRPP amidotransferase (PurF): 0.1 - 1 µM (concentration to be optimized)
-
Glycinamide ribonucleotide synthetase (GARS): 1 - 5 µM (concentration to be optimized)
-
-
Initiation and Incubation: Initiate the reaction by adding the final enzyme (typically GARS). Incubate the reaction mixture at 37°C.
-
Detection of Product Formation: The progress of the GARS reaction can be monitored by detecting the formation of ADP or the consumption of ATP. Several methods can be employed:
-
Coupled Spectrophotometric Assay: Couple the production of ADP to the oxidation of NADH using pyruvate kinase and lactate dehydrogenase. The decrease in absorbance at 340 nm is monitored.
-
HPLC Analysis: Stop the reaction at various time points by adding an acid (e.g., perchloric acid) and analyze the formation of glycinamide ribonucleotide (GAR) or the disappearance of ATP by reverse-phase HPLC.
-
Radiolabeling: Use [¹⁴C]-glycine and monitor the incorporation of the radiolabel into GAR, which can be separated by thin-layer chromatography.
-
-
Data Analysis: Determine the initial reaction rates from the linear portion of the progress curves. The kinetic parameters of GARS can then be calculated using appropriate enzyme kinetic models.
Troubleshooting:
-
Low or no activity: Ensure all enzymes are active and substrates are not degraded. Optimize the concentration of the coupling enzyme (PurF) to ensure it is not rate-limiting.
-
Non-linear reaction progress: This could be due to substrate depletion, product inhibition, or instability of one of the enzymes.
PurF-Independent in situ Synthesis of this compound
An alternative pathway for PRA synthesis involves the enzyme anthranilate phosphoribosyl transferase (TrpD).[3] This method can be utilized in a coupled assay to study PRA-dependent enzymes.
Detailed Methodology:
-
Reaction Mixture Preparation: In a suitable buffer (e.g., 100 mM Tris-HCl, 10 mM magnesium acetate, pH 8.0), combine the following components (final concentrations):
-
PRPP: 1 mM
-
Enamine/imine precursor (e.g., generated from threonine by threonine dehydratase): Concentration to be optimized
-
Anthranilate phosphoribosyl transferase (TrpD): 1-2 µM (concentration to be optimized)
-
The PRA-consuming enzyme and its substrates (e.g., GARS, glycine, ATP).
-
-
Coupled Assay: The PRA generated by TrpD is immediately used by the consuming enzyme. The detection and data analysis methods are similar to the PurF-dependent coupled assay described above.
Use of this compound Analogs
To overcome the instability of PRA, chemically stable analogs have been synthesized.[4] These can be invaluable for structural and inhibition studies. An example is the use of phosphonate analogs of carbocyclic this compound.
Application:
-
Enzyme Inhibition Studies: The analog is added to the reaction mixture containing the target enzyme and its other substrates. The inhibitory effect is determined by measuring the enzyme's activity at various analog concentrations.
-
Structural Studies: The stable analog can be co-crystallized with the target enzyme to determine its binding mode through X-ray crystallography.
Factors Affecting this compound Stability
The primary factor governing PRA stability is pH .[2] While the half-life is 38 seconds at pH 7.5, it is known to be more stable at acidic pH. Temperature also plays a crucial role, with lower temperatures increasing its stability. The presence of divalent cations like Mg²⁺, required for the activity of many enzymes in the pathway, does not appear to directly impact PRA stability but is essential for the enzymatic reactions.
| Parameter | Effect on PRA Stability | Quantitative Data |
| pH | Increased stability at lower pH. | Half-life is 38 seconds at pH 7.5 and 37°C.[2] The rate of decomposition is pH-dependent.[2] |
| Temperature | Increased stability at lower temperatures. | Half-life of 38 seconds is reported at 37°C.[2] |
| Ionic Strength | No direct significant effect reported on PRA stability itself, but can affect enzyme activity. | - |
Visualizing the Pathways and Workflows
To better understand the experimental setups and the biochemical pathways involved, the following diagrams are provided.
Figure 1. De novo purine biosynthesis pathway showing the synthesis and consumption of this compound.
Figure 2. Experimental workflow for a coupled enzyme assay to study GARS activity with in situ PRA generation.
Figure 3. Logical relationship of substrate channeling, where PRA is directly transferred between enzymes to prevent degradation.
Conclusion
Working with the unstable intermediate this compound requires careful experimental design. For kinetic and functional studies of PRA-consuming enzymes, the in situ generation of PRA through a coupled enzyme assay is the most physiologically relevant and widely used method. While this approach presents its own set of challenges, careful optimization of reaction conditions can lead to reproducible and meaningful data. For structural studies and inhibitor screening, the use of stable PRA analogs provides a powerful alternative. By understanding the principles and methodologies outlined in this guide, researchers can better navigate the complexities of studying this fleeting but vital molecule, ultimately advancing our understanding of purine metabolism and its role in health and disease.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anthranilate phosphoribosyl transferase (TrpD) generates this compound for thiamine synthesis from enamines and phosphoribosyl pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
Unraveling the Metabolic Crossroads of Phosphoribosylamine: A Comparative Analysis Across Organisms
For Immediate Publication
A comprehensive guide for researchers, scientists, and drug development professionals detailing the metabolic fate of phosphoribosylamine (PRA), a pivotal but transient intermediate in de novo purine biosynthesis. This report provides a comparative analysis of the enzymes governing PRA metabolism in prokaryotes and eukaryotes, supported by quantitative kinetic data and detailed experimental methodologies.
This compound (PRA) stands as a critical, yet highly unstable, intermediate at the committed step of de novo purine nucleotide synthesis. Its fleeting existence, with a half-life of just 38 seconds at 37°C and physiological pH, necessitates a highly efficient and conserved metabolic pathway to channel it towards the production of essential purine nucleotides.[1] This guide delves into the metabolic fate of PRA across different domains of life, presenting a comparative analysis of the enzymes responsible for its synthesis and consumption, and explores the evidence for its singular, conserved role in cellular metabolism.
The Predominant Metabolic Route: De Novo Purine Biosynthesis
The overwhelming body of scientific evidence points to a single, evolutionarily conserved fate for this compound: its rapid conversion to glycinamide ribonucleotide (GAR). This reaction is the second step in the de novo purine biosynthesis pathway, a fundamental process for the production of the building blocks of DNA and RNA.[2]
The formation of PRA is catalyzed by amidophosphoribosyltransferase (ATase) , also known as glutamine phosphoribosylpyrophosphate amidotransferase (GPAT). This enzyme facilitates the transfer of an amide group from glutamine to 5-phosphoribosyl-1-pyrophosphate (PRPP).[3] Subsequently, PRA is utilized as a substrate by This compound-glycine ligase (GARS) , which catalyzes its condensation with glycine to form GAR.[4]
While the core pathway is conserved, the enzymatic machinery exhibits notable differences in its organization across various organisms. In bacteria such as Escherichia coli, GARS is a monofunctional enzyme.[4] In yeast (Saccharomyces cerevisiae), it exists as part of a bifunctional protein.[4] In higher eukaryotes, including humans, GARS is a domain within a trifunctional enzyme that also possesses phosphoribosylglycinamide formyltransferase and phosphoribosylaminoimidazole synthetase activities.[4] This increasing complexity in enzyme architecture in eukaryotes is hypothesized to enhance substrate channeling and the overall efficiency of the purine synthesis pathway, a concept further supported by the formation of a multi-enzyme complex known as the "purinosome" in human cells.
Quantitative Comparison of Key Enzymes
To provide a clearer understanding of the efficiency of PRA metabolism, the following table summarizes the available kinetic parameters for the enzymes responsible for its synthesis and consumption in representative organisms.
| Enzyme | Organism | Substrate(s) | K_m_ (mM) | k_cat_ (s⁻¹) | Catalytic Efficiency (k_cat_/K_m_) (M⁻¹s⁻¹) |
| Amidophosphoribosyltransferase (ATase) | Escherichia coli | PRPP | 0.067 | N/A | N/A |
| Glutamine | 1.7 | N/A | N/A | ||
| NH₃ | 8.8 | N/A | N/A | ||
| Human (lymphoblast) | Glutamine | 0.46 | N/A | N/A | |
| NH₃ | 0.71 | N/A | N/A | ||
| This compound-glycine ligase (GARS) | Escherichia coli | Glycine | 0.270 | N/A | N/A |
| ATP | 0.170 | N/A | N/A | ||
| PRA | N/A | N/A | N/A |
N/A: Data not available in the reviewed literature.
Alternative Metabolic Fates: A Lack of Evidence
Despite its central role in purine synthesis, the possibility of alternative metabolic fates for this compound has been a subject of scientific inquiry. Notably, PRA has been suggested to be a precursor for the biosynthesis of thiamine (vitamin B1) and cobalamin (vitamin B12).[2] However, a detailed examination of the established biosynthetic pathways for these vitamins does not indicate a direct role for PRA as an intermediate.[5][6][7][8][9][10] It is more likely that the purine nucleotide pool, for which PRA is a precursor, provides the necessary components for the synthesis of these essential vitamins. The inherent instability of PRA further argues against its accumulation to levels that would permit its diversion into other metabolic pathways.
Experimental Protocols
Accurate measurement of the enzymatic activities involved in PRA metabolism is crucial for further research. Below are detailed protocols for the key enzymes.
Amidophosphoribosyltransferase (ATase) Activity Assay
This assay measures the formation of radiolabeled this compound from radiolabeled PRPP.
Materials:
-
[¹⁴C]PRPP (5-phosphoribosyl-1-pyrophosphate, radiolabeled on the ribose-5-phosphate moiety)
-
L-glutamine
-
Ammonia (as ammonium chloride)
-
Enzyme preparation (cell lysate or purified ATase)
-
Reaction buffer (e.g., 50 mM Tris-HCl, pH 7.5, containing 5 mM MgCl₂)
-
Stopping solution (e.g., 1 M HCl)
-
Thin-layer chromatography (TLC) plates (e.g., cellulose PEI)
-
Developing solvent (e.g., 0.5 M LiCl)
-
Scintillation counter and scintillation fluid
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, and either glutamine or ammonia as the amino donor.
-
Pre-incubate the reaction mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding the enzyme preparation and [¹⁴C]PRPP.
-
Allow the reaction to proceed for a defined period (e.g., 10-30 minutes), ensuring that the reaction is in the linear range.
-
Stop the reaction by adding the stopping solution.
-
Spot a known volume of the reaction mixture onto a TLC plate.
-
Develop the TLC plate using the appropriate developing solvent to separate the product ([¹⁴C]PRA) from the substrate ([¹⁴C]PRPP).
-
Visualize the spots (e.g., by autoradiography) and scrape the corresponding areas into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Calculate the enzyme activity based on the amount of product formed per unit time.
This compound-glycine ligase (GARS) Activity Assay (Coupled Assay)
Due to the instability of PRA, a coupled enzyme assay is often employed to measure GARS activity. In this setup, PRA is generated in situ by ATase.
Materials:
-
PRPP
-
L-glutamine
-
Glycine
-
ATP
-
Purified ATase
-
Enzyme preparation containing GARS (cell lysate or purified GARS)
-
Reaction buffer (e.g., 50 mM HEPES, pH 8.0, containing 10 mM MgCl₂, 50 mM KCl)
-
Pyruvate kinase
-
Lactate dehydrogenase
-
Phosphoenolpyruvate (PEP)
-
NADH
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the reaction buffer, MgCl₂, KCl, glutamine, glycine, ATP, PEP, and NADH.
-
Add pyruvate kinase and lactate dehydrogenase to the mixture. These enzymes will couple the production of ADP by GARS to the oxidation of NADH, which can be monitored spectrophotometrically.
-
Add the GARS-containing enzyme preparation.
-
Pre-incubate the mixture at the desired temperature (e.g., 37°C).
-
Initiate the reaction by adding PRPP and a catalytic amount of purified ATase. The ATase will generate PRA, which is then immediately used by GARS.
-
Monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADH.
-
Calculate the GARS activity based on the rate of NADH oxidation, using the molar extinction coefficient of NADH.
Visualizing the Metabolic Fate of this compound
To illustrate the central role of this compound and the enzymatic steps governing its fate, the following diagrams have been generated using the DOT language.
Caption: The central role of this compound in de novo purine biosynthesis.
Caption: Organizational differences of PRA-metabolizing enzymes across organisms.
Conclusion
The metabolic fate of this compound is remarkably consistent across prokaryotic and eukaryotic organisms, being almost exclusively channeled into the de novo purine biosynthesis pathway. The primary distinction between these organisms lies in the structural organization of the enzymes responsible for PRA metabolism, with eukaryotes exhibiting a trend towards multi-functional enzymes and the formation of metabolons like the purinosome, likely to enhance the efficiency of this vital pathway and manage the unstable PRA intermediate. The lack of substantial evidence for alternative metabolic fates underscores the critical and singular importance of PRA in ensuring a steady supply of purine nucleotides for cellular proliferation and function. Further research to elucidate the complete kinetic profiles of the involved enzymes, particularly in humans and yeast, will be invaluable for a more detailed comparative analysis and for the development of targeted therapeutic strategies.
References
- 1. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Amidophosphoribosyltransferase - Wikipedia [en.wikipedia.org]
- 4. This compound—glycine ligase - Wikipedia [en.wikipedia.org]
- 5. Cobalamin biosynthesis - Wikipedia [en.wikipedia.org]
- 6. Biosynthesis of cobalamin (vitamin B(12)) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biosynthesis and Use of Cobalamin (B12) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biosynthesis of cobalamin (vitamin B12): a bacterial conundrum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. rothlab.ucdavis.edu [rothlab.ucdavis.edu]
- 10. Thiamin | Linus Pauling Institute | Oregon State University [lpi.oregonstate.edu]
Safety Operating Guide
Essential Guide to the Safe Disposal of Phosphoribosylamine
Phosphoribosylamine is a biochemically significant intermediate in purine nucleotide biosynthesis.[1] A key characteristic of this compound is its instability under physiological conditions, where it has a half-life of approximately 38 seconds at 37°C and pH 7.5, hydrolyzing to ribose 5-phosphate.[2][3] This inherent instability is a critical factor to consider in its handling and disposal.
Immediate Safety and Handling Protocols
Before beginning any work with this compound, it is crucial to establish and adhere to strict safety protocols to minimize exposure risks. All personnel must use appropriate Personal Protective Equipment (PPE) and follow designated waste stream procedures.
Recommended Personal Protective Equipment (PPE):
| Item | Specification | Purpose |
| Gloves | Double chemotherapy-rated nitrile gloves | To prevent skin contact with the hazardous substance.[4] |
| Eye Protection | Chemical splash goggles or a face shield | To protect eyes from splashes of solutions containing the compound.[4] |
| Lab Coat | Disposable, fluid-resistant gown | To protect clothing and skin from contamination.[4] |
| Respiratory Protection | NIOSH-approved respirator | Recommended when handling the powdered form or if aerosolization is possible.[4] |
| Work Area | Certified chemical fume hood or biological safety cabinet | To contain any airborne particles or aerosols.[4] |
Step-by-Step Disposal Procedures
All waste materials contaminated with this compound must be treated as hazardous chemical waste.[5] Under no circumstances should it be disposed of down the drain or in regular trash.[4][6]
Step 1: Waste Segregation and Collection
-
Unused or Expired Compound: Place the original container of unused or expired this compound into a larger, sealable, and clearly labeled hazardous waste container.[4]
-
Contaminated Labware (Non-Sharps): This includes plasticware, pipette tips, and other disposable items that have come into contact with the compound. These items should be placed in a designated "Chemotherapeutic Waste" or "Hazardous Chemical Waste" container.[4]
-
Contaminated Sharps: Needles, syringes, scalpels, and glass Pasteur pipettes must be disposed of in a designated sharps container. Do not recap, bend, or break needles.[4]
-
Contaminated PPE: Carefully remove all contaminated PPE to avoid cross-contamination and place it in the same designated hazardous waste container as other contaminated labware.[4]
-
Aqueous Solutions: Due to its rapid hydrolysis, small quantities of aqueous solutions of this compound may be managed by allowing them to decompose to the less hazardous ribose 5-phosphate before collection. However, this should only be done if the procedure is approved by your institution's Environmental Health and Safety (EHS) office. The resulting solution should still be collected as hazardous waste.
Step 2: Labeling and Storage
-
All hazardous waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.[7]
-
Keep waste containers securely closed except when adding waste.[5]
-
Store waste in a designated satellite accumulation area, ensuring it is segregated from incompatible materials.[4][5]
Step 3: Arranging for Disposal
-
Once a waste container is full, or on a regular schedule, contact your institution's EHS office to arrange for pickup by a certified hazardous waste contractor.[4][7]
Experimental Protocols: Hydrolysis of this compound
While detailed experimental protocols for the explicit purpose of disposal are not available, the inherent instability and hydrolysis of this compound to ribose 5-phosphate is a well-documented chemical property.[2][3]
Principle of Hydrolysis: this compound (PRA) + H₂O → Ribose 5-phosphate + NH₃
This reaction occurs rapidly under physiological conditions (pH 7.5, 37°C).[2] For laboratory purposes, allowing aqueous solutions of PRA to stand in a neutral or slightly basic buffer at room temperature for a sufficient period would facilitate its decomposition. The resulting solution, containing ribose 5-phosphate and ammonia, should still be treated as chemical waste and disposed of through the institutional EHS office.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
Caption: Logical workflow for the safe disposal of this compound waste.
By adhering to these procedures, researchers can ensure the safe handling and disposal of this compound, contributing to a secure and environmentally responsible research environment. Always consult with your institution's Environmental Health and Safety department for specific guidance and to ensure compliance with all relevant regulations.[7]
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 6. nems.nih.gov [nems.nih.gov]
- 7. benchchem.com [benchchem.com]
Essential Safety and Operational Guide for Handling Phosphoribosylamine
Disclaimer: This document provides guidance on the personal protective equipment (PPE) and handling procedures for Phosphoribosylamine, which is a highly unstable biochemical intermediate.[1][2] this compound is not commercially available and is typically generated in situ for immediate use in biochemical assays.[3][4] Consequently, a formal Safety Data Sheet (SDS) for this compound is not available. The following recommendations are based on the known properties of its common precursors, general laboratory safety protocols, and the nature of the enzymatic reaction.
This compound is synthesized from L-glutamine and 5-phosphoribosyl-1-pyrophosphate (PRPP).[3] Therefore, a thorough risk assessment must consider the hazards associated with these precursors.
Hazard Assessment of Precursors
While L-glutamine is a naturally occurring amino acid and is generally considered safe, high concentrations or prolonged exposure may pose risks for individuals with certain health conditions.[5][6][7] PRPP is a key cellular metabolite, and while specific toxicity data is limited, it should be handled with care as with all biochemical reagents.[8][9]
Summary of Precursor Hazards:
| Precursor | CAS Number | Known Hazards |
| L-Glutamine | 56-85-9 | Not classified as a hazardous substance.[10] However, individuals with liver disease, bipolar disorder, or MSG sensitivity may have adverse reactions.[5] High doses may have neurological effects.[6] |
| 5-Phosphoribosyl-1-pyrophosphate (PRPP) | 673-90-5 | No specific hazard classification is readily available. As a phosphorylated sugar, it is not considered highly toxic but should be handled with standard laboratory precautions to avoid inhalation, ingestion, or skin contact. |
Personal Protective Equipment (PPE)
A risk assessment based on the procedure and the precursors is essential for selecting the appropriate PPE. The following table outlines the recommended PPE for handling the precursors and the in situ generation of this compound.
| PPE Category | Recommended Equipment | Rationale |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles.[11][12][13] | To protect against accidental splashes of reagents or buffer solutions. |
| Hand Protection | Disposable nitrile gloves.[10][11][12] | To prevent skin contact with the reagents and reaction mixture. Gloves should be inspected before use and changed immediately if contaminated.[10] |
| Body Protection | A standard laboratory coat.[11][12][13] | To protect clothing and skin from spills. |
| Respiratory Protection | Generally not required when handling small quantities in a well-ventilated area.[10] | If there is a risk of generating aerosols or dusts from the powdered precursors, work should be conducted in a fume hood or a biosafety cabinet. |
Operational Plan for In Situ Generation and Handling
This section provides a step-by-step guide for the safe preparation and use of this compound in a laboratory setting.
1. Preparation:
-
Ensure the work area is clean and uncluttered.
-
Confirm that all necessary reagents and equipment are available.
-
Verify that emergency equipment, such as an eyewash station and safety shower, is accessible.
-
Don the appropriate PPE as outlined in the table above.
2. Reagent Handling:
-
Handle powdered forms of L-glutamine and PRPP in a manner that minimizes dust generation. Weighing these compounds in a fume hood or on a draft-shielded balance is recommended.
-
Prepare solutions in a well-ventilated area.
-
Clearly label all solutions with the contents, concentration, and date of preparation.
3. In Situ Synthesis and Use:
-
The enzymatic reaction to generate this compound should be performed in a controlled environment, such as a temperature-controlled water bath or incubator.
-
Keep all reaction vessels covered to prevent contamination and potential exposure.
-
Since this compound is unstable, it should be used immediately after its generation in the subsequent steps of your experimental protocol.
4. Post-Procedure:
-
Decontaminate the work area with an appropriate cleaning agent.
-
Dispose of all waste materials according to the disposal plan outlined below.
-
Remove PPE and wash hands thoroughly.
Disposal Plan
All waste generated from the synthesis and use of this compound must be disposed of in accordance with local, state, and federal regulations.
1. Waste Segregation:
-
Liquid Waste: The reaction mixture and any subsequent solutions containing this compound and its byproducts should be collected in a clearly labeled, sealed, and chemically compatible waste container. Do not dispose of this waste down the drain.[14][15]
-
Solid Waste: Used pipette tips, microfuge tubes, and other contaminated disposable labware should be collected in a designated solid waste container.[14]
-
Sharps Waste: Needles, syringes, or other sharps must be disposed of in a designated sharps container.
2. Waste Labeling and Storage:
-
All waste containers must be clearly labeled with "Hazardous Waste" and a description of the contents.
-
Store waste containers in a designated, secondary containment area away from general laboratory traffic.[14]
3. Waste Pickup:
-
Contact your institution's Environmental Health and Safety (EHS) office to schedule a pickup for the hazardous waste.[14]
Experimental Workflow Diagram
The following diagram illustrates the key steps for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
- 1. Characterization and chemical properties of this compound, an unstable intermediate in the de novo purine biosynthetic pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Investigation of the mechanism of this compound transfer from glutamine phosphoribosylpyrophosphate amidotransferase to glycinamide ribonucleotide synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. Anthranilate phosphoribosyl transferase (TrpD) generates this compound for thiamine synthesis from enamines and phosphoribosyl pyrophosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glutamine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews [webmd.com]
- 6. Assessment of the safety of glutamine and other amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Glutamine: Benefits, Uses and Side Effects [healthline.com]
- 8. Phosphoribosyl pyrophosphate - Wikipedia [en.wikipedia.org]
- 9. biorxiv.org [biorxiv.org]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 12. Personal Protective Equipment Requirements for Laboratories – Environmental Health and Safety [ehs.ncsu.edu]
- 13. westlab.com [westlab.com]
- 14. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 15. nems.nih.gov [nems.nih.gov]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
